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  • Product: 1H,5H)-Dione

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Functionalization of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold construction, late-stage C7-functionalization, and structure-activity relationship (SAR) evaluation. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold construction, late-stage C7-functionalization, and structure-activity relationship (SAR) evaluation.

Executive Summary & Mechanistic Rationale

The 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione scaffold—often referred to as 5,6-trimethyleneuracil—is a highly privileged heterocyclic motif in modern drug discovery. By fusing a strained cyclopentane ring to a pyrimidine-2,4-dione (uracil) core, this architecture restricts the conformational flexibility of the molecule, enhancing its binding affinity to rigid protein pockets. Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, acting as potent anti-microtubule agents [1], VCP/p97 inhibitors, and robust antioxidants [2].

As a Senior Application Scientist, I approach the synthesis of these derivatives not merely as a sequence of reactions, but as a carefully orchestrated manipulation of electronic and steric environments. The core challenge lies in achieving regioselective functionalization. While the pyrimidine nitrogens (N1 and N3) are traditional sites for alkylation, the C7 position of the cyclopentyl ring offers a unique, allylic-like vector for late-stage diversification. This guide details a robust, self-validating synthetic pipeline to construct the core scaffold and systematically functionalize the C7 position via radical bromination and subsequent nucleophilic thio-substitution.

Synthetic Workflow Visualization

The following workflow outlines the logical progression from commercially available precursors to highly functionalized 7-alkylthio derivatives.

SynthesisWorkflow A Methyl 2-oxocyclopentanecarboxylate + Urea B Cyclocondensation (Base/Acid Catalysis) A->B C Compound 1 (5,6-trimethyleneuracil) B->C D Radical Bromination (NBS, AcOH, rt) C->D E Compound 2 (7-bromo derivative) D->E F Thio-Substitution & Hydrolysis (Thiourea, EtOH -> NaOH) E->F G Compound 3 (7-thio derivative) F->G H S-Alkylation (R-X, K2CO3, DMF, rt) G->H I Compounds 4a-h (7-alkylthio derivatives) H->I

Fig 1: Stepwise synthetic workflow for 7-alkylthio-6,7-dihydro-1H-cyclopenta[d]pyrimidine derivatives.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol described below is designed as a self-validating system . By verifying specific spectroscopic markers at each stage, researchers can prevent the propagation of side products (such as N-alkylated isomers) through the pipeline.

Protocol A: Construction of the Core Scaffold (Compound 1)

Causality & Design: The synthesis begins with a cyclocondensation between methyl 2-oxocyclopentanecarboxylate and urea. The β-keto ester provides two electrophilic centers. The reaction is driven by the thermodynamic stability of the resulting fused aromatic-like pyrimidinedione system.

  • Reaction: Suspend methyl 2-oxocyclopentanecarboxylate (1.0 equiv) and urea (1.5 equiv) in anhydrous ethanol. Add a catalytic amount of p-toluenesulfonic acid (or DBU for base catalysis) and reflux for 12–24 hours.

  • Workup: Cool the mixture to room temperature. The product often precipitates directly. Filter and wash with cold water and diethyl ether to remove unreacted urea.

  • Self-Validation Checkpoint: Perform a rapid IR scan. The disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of strong broad pyrimidinedione lactam bands (1707, 1639 cm⁻¹) indicate successful ring closure. LC-MS must yield an [M+H]⁺ peak at m/z 153.0.

Protocol B: Regioselective Radical Bromination (Compound 2)

Causality & Design: Direct functionalization of the aliphatic ring requires activation. The C7 position is adjacent to the pyrimidine ring, making it a "benzylic-like" position. Using N-bromosuccinimide (NBS) in acetic acid provides a low, steady concentration of Br₂, facilitating a Wohl-Ziegler-type radical substitution that is highly regioselective due to the resonance stabilization of the C7 radical [2].

  • Reaction: Dissolve Compound 1 (1.0 equiv) in glacial acetic acid. Add NBS (1.1 equiv) portion-wise at room temperature. Stir for 4–6 hours protected from light.

  • Workup: Pour the mixture into ice water. Filter the resulting solid, wash with water, and dry under a vacuum.

  • Self-Validation Checkpoint: Monitor via ¹H-NMR (DMSO-d₆). The original multiplet of the C7-CH₂ group will resolve into a distinct, deshielded downfield signal (~5.0–5.5 ppm) representing the CH-Br proton.

Protocol C: Thiolation via Isothiouronium Salt (Compound 3)

Causality & Design: Direct reaction with H₂S gas is toxic and low-yielding. Instead, reacting the 7-bromo derivative with thiourea forms an intermediate isothiouronium salt. This salt is easily and cleanly hydrolyzed by aqueous base to yield the free thiol.

  • Reaction: Reflux Compound 2 (1.0 equiv) and thiourea (1.2 equiv) in ethanol for 3 hours.

  • Hydrolysis: Cool the mixture, add 10% aqueous NaOH, and stir for 1 hour to hydrolyze the intermediate.

  • Workup: Acidify the mixture with 1M HCl to pH 3. Compound 3 will precipitate as a solid.

  • Self-Validation Checkpoint: The evolution of the ¹H-NMR spectrum will show the C7-H proton shifting slightly upfield compared to the bromo-precursor, and a new exchangeable -SH proton signal may be visible depending on the solvent.

Protocol D: Regioselective S-Alkylation (Compounds 4a–h)

Causality & Design: The molecule now contains three potential nucleophilic sites: N1, N3, and the C7-thiol. By using mild basic conditions (K₂CO₃) in DMF at room temperature, we exploit the Hard-Soft Acid-Base (HSAB) principle. The sulfur atom is a "soft" nucleophile and is significantly more reactive toward alkyl halides (soft electrophiles) than the "harder" pyrimidine nitrogens.

  • Reaction: Dissolve Compound 3 (1.0 equiv) in anhydrous DMF. Add K₂CO₃ (1.5 equiv) and the appropriate alkyl halide (e.g., 2-methylbenzyl chloride, 1.1 equiv). Stir at room temperature for 8 hours.

  • Workup: Pour into ice water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Regioselective S-alkylation is verified by ¹H-NMR. The persistence of the pyrimidine NH signal (~11.31 ppm) confirms the nitrogens remain unalkylated. The newly formed S-CH₂ benzylic protons will appear as a distinct doublet or AB system (e.g., 3.71–3.86 ppm, J = 12.2 Hz) [2].

Quantitative Data: Structure-Activity Relationship (SAR)

The 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione have been extensively evaluated for their antioxidant properties, specifically using the Fe²⁺-dependent in vitro oxidation of adrenaline model [2].

The data indicates that the antiradical activity is highly sensitive to the electronic and steric nature of the substituent attached to the thioether fragment. Ortho-halogenation on the benzyl ring, in particular, drastically alters the oxidation kinetics.

Table 1: SAR of 7-Alkylthio Derivatives in Adrenaline Oxidation Model

CompoundC7 S-Alkyl Substituent (R)Yield (%)Mass [M+H]⁺Antiradical Activity (Δ Oxidation Rate %) *
4a 2-Methylbenzyl81391.10Moderate
4b Benzyl76377.08Moderate
4c 2-Chlorobenzyl75411.05- 6.67%
4d 4-Chlorobenzyl78411.05- 60.00%

* Note: Negative values in this specific assay denote a reduction in the oxidation rate of adrenaline, translating to potent antioxidant/antiradical efficacy. The shift from an ortho-chloro (4c) to a para-chloro (4d) substitution results in a near 10-fold increase in antioxidant capacity, highlighting the critical nature of steric hindrance near the sulfur center.

Conclusion

The 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione scaffold provides a highly modular framework for drug discovery. By leveraging the inherent reactivity differences between the pyrimidine nitrogens and the activated C7 aliphatic position, researchers can execute highly regioselective late-stage functionalizations. The self-validating protocols outlined in this guide ensure high-fidelity synthesis, enabling the rapid generation of libraries for SAR studies in antioxidant, anti-tumor, and kinase-inhibitor research.

References

  • Bi, L., et al. "Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents." Bioorganic & Medicinal Chemistry, 2011.[Link]

  • Kononevich, Y. M., Bobkova, L. S., Smolski, A. S., & Demchenko, A. M. "Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione." Scientia Pharmaceutica, 83(1), 41-48, 2015.[Link]

  • Wentrup, C., et al. "Product Class 9: Acylketenes." Science of Synthesis, Georg Thieme Verlag KG, 2014.[Link]

Exploratory

Chemical and Pharmacokinetic Profiling of 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione: A Technical Guide

Executive Summary The compound 5-ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione (commonly known as thiophenobarbital or 5-ethyl-5-phenyl-2-thiobarbituric acid ) is a critical thiobarbiturate derivative utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione (commonly known as thiophenobarbital or 5-ethyl-5-phenyl-2-thiobarbituric acid ) is a critical thiobarbiturate derivative utilized in neuropharmacological research and advanced organic synthesis[1]. Structurally analogous to phenobarbital but distinguished by a sulfur atom at the C2 position, this substitution significantly alters its lipophilicity, tautomeric equilibrium, and metabolic profile. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic workflows, and supramolecular stabilization kinetics, designed for researchers and drug development professionals.

Physicochemical Properties & Structural Dynamics

The substitution of oxygen with sulfur at the C2 position of the pyrimidine ring shifts the electronic distribution of the molecule, promoting a thione-thiol tautomerism in aqueous solutions. This dynamic equilibrium directly influences the compound's partition coefficient, receptor binding affinity, and susceptibility to base-catalyzed hydrolysis.

Quantitative Physicochemical Data

To facilitate comparative analysis in formulation design, the core physical and chemical parameters of thiophenobarbital are summarized below[1][2]:

PropertyValueAnalytical Significance
IUPAC Name 5-ethyl-5-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneDefines the core heterocyclic scaffold.
CAS Registry Number 2753-74-4Primary identifier for regulatory compliance.
Molecular Formula C₁₂H₁₂N₂O₂SBase for exact mass calculations.
Molecular Weight 248.30 g/mol Utilized in molarity and kinetic assessments.
Melting Point 211 - 212 °CIndicator of crystalline purity.
Density 1.34 g/cm³Relevant for solid-state formulation.
XLogP3 ~1.52Indicates moderate lipophilicity, predicting blood-brain barrier (BBB) penetration.

Synthetic Methodologies and Desulfurization Workflows

Thiophenobarbital serves as both a target pharmacophore and a high-value intermediate. Notably, the catalytic desulfurization of thiophenobarbital is a primary industrial route to synthesize primidone (5-ethyldihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione), a potent anticonvulsant[3][4].

The causality behind this synthetic sequence relies on the selective reactivity of the thione group. Raney Nickel acts not merely as a catalyst but as a stoichiometric sulfur scavenger, forming insoluble nickel sulfide (NiS) while simultaneously providing adsorbed hydrogen for the reductive cleavage of the C=S bond[4].

SynthesisPathway A Diethyl 2-ethyl-2-phenylmalonate + Thiourea B Sodium Ethoxide (Condensation) A->B Reflux (8h) C Thiophenobarbital (Target Compound) B->C Cyclization D Raney Nickel / THF (Desulfurization) C->D Reduction (64°C) E Primidone (Anticonvulsant) D->E -H2S Cleavage

Synthetic workflow from malonate condensation to primidone desulfurization.

Protocol 1: De Novo Synthesis of Thiophenobarbital

Self-Validation Metric: The reaction is driven by the irreversible precipitation of the thiobarbiturate salt.

  • Alkoxide Generation: Dissolve metallic sodium in absolute ethanol under a nitrogen atmosphere to generate a 1.5 M sodium ethoxide solution. Causality: A strong, non-aqueous base is strictly required to deprotonate thiourea and initiate nucleophilic acyl substitution without hydrolyzing the ester.

  • Condensation: Add stoichiometric equivalents of diethyl 2-ethyl-2-phenylmalonate and thiourea to the alkoxide solution.

  • Cyclization: Reflux the mixture continuously for 6 to 8 hours.

  • In-Process Control (IPC): Validate reaction completion via Thin Layer Chromatography (TLC) (Silica gel, Hexane:EtOAc 7:3). The disappearance of the high-Rf malonate spot confirms cyclization.

  • Isolation: Evaporate the ethanol under reduced pressure. Dissolve the resulting sodium salt in distilled water and acidify with 2M HCl to pH 2.0. The sudden drop in pH protonates the nitrogen, precipitating the free 5-ethyl-5-phenyl-2-thiobarbituric acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to achieve >98% purity.

Protocol 2: Catalytic Desulfurization to Primidone

Self-Validation Metric: Disappearance of the C=S stretching band in FT-IR analysis.

  • Catalyst Preparation: Suspend an excess of active Raney Nickel in anhydrous Tetrahydrofuran (THF) within a round-bottom flask[4].

  • Substrate Addition: Dissolve purified thiophenobarbital in THF and add it dropwise to the rapidly stirring Raney Nickel suspension.

  • Reductive Cleavage: Heat the reaction mixture to reflux (approx. 64 °C) for 5 hours[4]. Causality: The thermal energy overcomes the activation barrier for the adsorption of the thione sulfur onto the nickel lattice.

  • Filtration: Filter the hot suspension through a tightly packed Celite pad to remove nickel sulfide and unreacted catalyst. (Safety Warning: Raney Nickel is highly pyrophoric; maintain a solvent layer over the filter cake at all times).

  • Crystallization: Concentrate the filtrate under reduced pressure to 10% of its original volume and cool to 5 °C to induce the crystallization of primidone[4].

  • Validation: Confirm complete desulfurization via FT-IR by noting the absolute disappearance of the C=S stretching band at ~1100 cm⁻¹.

Degradation Kinetics and Supramolecular Stabilization

In aqueous environments, particularly at alkaline pH (pH > 8), thiophenobarbital undergoes hydrolytic degradation. The hydroxide ion nucleophilically attacks the pyrimidine ring, leading to ring-opening and the loss of pharmacological efficacy[5].

To mitigate this, advanced formulation strategies employ host-guest complexation using β-cyclodextrin (β-CD). Molecular modeling and Nuclear Magnetic Resonance (NMR) studies confirm that the bulky, hydrophobic phenyl substituent of thiophenobarbital preferentially inserts into the lipophilic cavity of β-CD[5]. This inclusion sterically shields the vulnerable pyrimidine ring from hydroxide attack, significantly retarding the hydrolysis rate.

StabilizationLogic A Thiophenobarbital (Aqueous Solution) B Hydrolytic Degradation (Ring Opening at pH > 8) A->B Unprotected state C Addition of β-Cyclodextrin (Host-Guest Complexation) A->C Formulation strategy D Phenyl Ring Inclusion (Steric Shielding) C->D Molecular docking E Stabilized Complex (Retarded Hydrolysis) D->E Kinetic stabilization E->B Inhibits degradation

Kinetic stabilization logic of thiophenobarbital via β-cyclodextrin complexation.

Protocol 3: Kinetic Stability Assessment via UV Spectroscopy

Self-Validation Metric: Linear regression of logarithmic decay ensuring R² > 0.99.

  • Stock Preparation: Prepare a 1.0 mM stock solution of thiophenobarbital in HPLC-grade methanol.

  • Matrix Formulation: Prepare a series of aqueous borate buffer solutions (pH 9.5) containing varying concentrations of β-CD (ranging from 0 to 10 mM).

  • Incubation: Spike the buffer solutions with the thiophenobarbital stock (ensuring final methanol concentration remains <1% v/v to prevent solvent-induced complex dissociation). Transfer to a thermostated water bath at 40 °C.

  • Spectroscopic Monitoring: Extract aliquots at 15-minute intervals and measure the UV absorbance of the intact thiobarbiturate chromophore at λ = 288 nm[5].

  • Kinetic Validation: Plot ln(At​/A0​) against time ( t ). Causality: Hydrolysis under buffered conditions follows pseudo-first-order kinetics. An R² > 0.99 validates the kinetic model. The progressive decrease in the observed rate constant ( kobs​ ) as β-CD concentration increases mathematically proves the steric stabilization effect.

Conclusion

5-ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione is a highly versatile compound bridging the gap between raw organic synthesis and advanced neuropharmacology. Understanding its thione-driven reactivity is essential for executing efficient desulfurization workflows to yield primidone. Furthermore, controlling its hydrolytic degradation through supramolecular chemistry (e.g., β-cyclodextrin inclusion) demonstrates the critical intersection of physical chemistry and drug formulation, ensuring the stability and viability of thiobarbiturate-derived therapeutics.

References

  • Zuchowski, G., Tarsa, M., Stasiewicz-Urban, A., & Bojarski, J. (2005). Stability of 2-thiophenobarbital and its N-methyl derivatives in the presence of beta-cyclodextrin. Acta Poloniae Pharmaceutica, 62(5), 335-340. URL: [Link]

  • US Patent Application US20070149779A1. (2007). Primidone process and compositions. Google Patents.
  • CAS Common Chemistry. (n.d.). 5-Ethyldihydro-5-phenyl-2-thioxo-4,6(1H,5H)-pyrimidinedione. American Chemical Society. URL: [Link]

  • Neupsy Key. (2016). Primidone. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of Dihydropyrimidine-4,6(1H,5H)-dione and its Tautomeric Forms

Abstract This technical guide provides a comprehensive examination of the crystal structure analysis of dihydropyrimidine-4,6(1H,5H)-dione, a foundational heterocyclic scaffold in medicinal chemistry. A critical aspect o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the crystal structure analysis of dihydropyrimidine-4,6(1H,5H)-dione, a foundational heterocyclic scaffold in medicinal chemistry. A critical aspect of this molecule is its existence in tautomeric forms, particularly the more crystallographically characterized 4,6-dihydroxypyrimidine. This document delves into the synthesis, crystallization, and detailed structural analysis of this key tautomer, offering field-proven insights for researchers, scientists, and drug development professionals. While a definitive crystal structure for the dione tautomer is not publicly available, this guide leverages the known crystal structures of its dihydroxy tautomer to provide a robust framework for understanding the solid-state properties of this important class of molecules.

Introduction: The Significance of the Dihydropyrimidine Core

Dihydropyrimidinones (DHPMs) and their derivatives are a class of heterocyclic compounds that hold a prominent place in the landscape of pharmacologically active molecules.[1] First synthesized by Pietro Biginelli in 1893, this scaffold is a key component in a wide array of therapeutic agents, demonstrating activities such as antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] The biological activity of these compounds is intimately linked to their three-dimensional structure and the intermolecular interactions they form in the solid state.

A crucial feature of dihydropyrimidine-4,6(1H,5H)-dione is its ability to exist in different tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In this case, the dione form can exist in equilibrium with the enol form, 4,6-dihydroxypyrimidine. Spectroscopic studies have shown that the predominant tautomer can be influenced by the solvent and solid-state packing effects.[3]

This guide will focus on the crystal structure analysis of the 4,6-dihydroxypyrimidine tautomer, as it has been subject to detailed crystallographic studies that reveal important insights into the solid-state behavior of this system.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 4,6-dihydroxypyrimidine is a well-established process, typically involving the condensation of a malonic acid derivative with formamide in the presence of a base.[4] The quality of the resulting crystals is paramount for successful X-ray diffraction analysis.

Optimized Synthesis of 4,6-Dihydroxypyrimidine

This protocol is adapted from established methods and optimized for high purity, a prerequisite for growing diffraction-quality crystals.[5]

Materials:

  • Dimethyl malonate

  • Formamide

  • Sodium methoxide

  • Methanol

  • Concentrated Hydrochloric Acid

  • Deionized water

Protocol:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium methoxide in methanol (30%) is prepared.

  • A mixture of dimethyl malonate (1 equivalent) and formamide (2 equivalents) is added dropwise to the sodium methoxide solution at room temperature with constant stirring.

  • The reaction mixture is then heated to reflux (approximately 70 °C) for 2.5 hours.

  • After cooling to room temperature, the resulting precipitate (the sodium salt of 4,6-dihydroxypyrimidine) is collected by filtration and washed with cold ethanol.

  • The salt is then dissolved in a minimum amount of deionized water.

  • The aqueous solution is acidified with concentrated hydrochloric acid to a pH of 3-4, leading to the precipitation of 4,6-dihydroxypyrimidine.

  • The purified product is collected by filtration, washed with cold water, and dried under vacuum.

cluster_reactants Reactants cluster_process Process cluster_product Product Dimethyl Malonate Dimethyl Malonate Condensation & Reflux Condensation & Reflux Dimethyl Malonate->Condensation & Reflux Formamide Formamide Formamide->Condensation & Reflux Sodium Methoxide Sodium Methoxide Sodium Methoxide->Condensation & Reflux Precipitation Precipitation Condensation & Reflux->Precipitation Cooling Acidification Acidification Precipitation->Acidification Dissolution in H2O 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Acidification->4,6-Dihydroxypyrimidine Precipitation

Caption: Synthetic workflow for 4,6-dihydroxypyrimidine.

Crystallization for X-ray Diffraction

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For 4,6-dihydroxypyrimidine, slow evaporation from an aqueous solution is a commonly employed technique.

Protocol:

  • Prepare a saturated solution of purified 4,6-dihydroxypyrimidine in hot deionized water.

  • Filter the hot solution to remove any insoluble impurities.

  • Loosely cover the container with parafilm, piercing a few small holes to allow for slow evaporation of the solvent.

  • Store the container in a vibration-free environment at a constant, cool temperature.

  • Monitor for the formation of well-defined, transparent crystals over several days to weeks.

Spectroscopic and Physicochemical Characterization

Before proceeding to X-ray analysis, it is essential to characterize the bulk sample to confirm its identity and purity.

PropertyDataReference
Molecular Formula C₄H₄N₂O₂
Molecular Weight 112.09 g/mol
Appearance White to off-white crystalline solid
¹H NMR (D₂O) δ 7.4 (s, 1H, H-2), 4.7 (s, 1H, H-5) ppm[6]
UV Absorption (H₂O) λmax ≈ 252–254 nm[7]

Crystal Structure Analysis: A Tale of Two Polymorphs

The seminal work on the crystal structure of 4,6-dihydroxypyrimidine by Katrusiak and Katrusiak revealed the existence of two crystalline polymorphic forms: a molecular form and an ionic form.[7] This polymorphism is a direct consequence of the tautomeric nature of the molecule and has profound implications for its solid-state properties.

The General Workflow of Single-Crystal X-ray Diffraction

The determination of a crystal structure from a single crystal follows a well-defined experimental path.

Crystal Selection Crystal Selection Mounting on Diffractometer Mounting on Diffractometer Crystal Selection->Mounting on Diffractometer Data Collection Data Collection Mounting on Diffractometer->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis Crystallographic Database Deposition Crystallographic Database Deposition Validation & Analysis->Crystallographic Database Deposition Dione_Tautomer Dihydropyrimidine-4,6(1H,5H)-dione (Keto form) Dihydroxy_Tautomer 4,6-Dihydroxypyrimidine (Enol form) Dione_Tautomer->Dihydroxy_Tautomer Tautomerization

Caption: Tautomeric equilibrium in the dihydropyrimidine system.

Illustrative Crystallographic Data of a Related Compound

Due to the lack of publicly available crystallographic data for the parent 4,6-dihydroxypyrimidine, the following table presents data for a related dihydropyrimidine derivative to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.

ParameterIllustrative Value (for a Dihydropyrimidine Derivative)
Empirical Formula C₁₆H₂₀N₂O₆
Formula Weight 336.34
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 15.456(3)
c (Å) 10.987(2)
β (°) 98.76(3)
Volume (ų) 1698.1(6)
Z 4
Calculated Density (Mg/m³) 1.315

(Note: This data is for illustrative purposes and does not represent the parent compound.)

Implications for Drug Development

The existence of polymorphism in the 4,6-dihydroxypyrimidine system has significant implications for drug development. Different polymorphs of a drug substance can exhibit different physicochemical properties, including:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug.

  • Stability: One polymorph may be more stable than another under certain storage conditions.

  • Mechanical Properties: This can affect the manufacturing process of the final drug product.

Therefore, a thorough understanding and control of the crystalline form of a dihydropyrimidine-based active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and quality.

Conclusion

The crystal structure analysis of dihydropyrimidine-4,6(1H,5H)-dione is a multifaceted endeavor that is fundamentally linked to the study of its tautomeric forms. While the crystal structure of the dione form remains elusive, the well-characterized polymorphism of its 4,6-dihydroxypyrimidine tautomer provides invaluable insights into the solid-state behavior of this important heterocyclic system. The ability of this molecule to exist in both molecular and ionic crystalline forms highlights the critical role of intermolecular interactions, particularly hydrogen bonding, in dictating its solid-state architecture. For researchers in the field of drug development, a comprehensive understanding of these structural aspects is essential for the rational design of new therapeutic agents with optimized physicochemical and pharmacological properties.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.
  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
  • Google Patents. (1998). Process for the preparation of 4, 6- dihydroxypyrimidine. (US5847139A).
  • Katrusiak, A. (n.d.). Tricritical Point in Hydrogen Bonded Crystals. Adam Mickiewicz University.
  • Kurbakova, A. P., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14154–14163. [Link]

  • Google Patents. (1997). Process for making 4,6-dihydroxypyrimidine. (WO1997044327A1).
  • Li, J., et al. (2012). Optimization of synthetic conditions of 4,6-dihydroxypyrimidin.
  • Page, M. I., & Williams, A. (Eds.). (1997). Enzyme Mechanisms. Royal Society of Chemistry.
  • PubChem. (n.d.). 6-Hydroxy-4-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • S. Chitra, D. Devanathan, and K. Pandiarajan. "Synthesis and in vitro microbiological evaluation of novel 4-aryl-5-isopropoxycarbonyl-6-methyl-3, 4- dihydropyrimidinones." European journal of medicinal Chemistry, 45(1), 367-371 (2010).
  • Shennara, A. K., et al. (2017). Crystal structure of tetraaquabis(pyrimidin-1-ium-4,6-diolato-κO 4)manganese(II).
  • Taylor, R., & Kennard, O. (1982). The use of X-ray crystallographic data in the study of intermolecular forces. Accounts of Chemical Research, 15(1), 9-15.
  • Tiritiris, I., & Kantlehner, W. (2004). A new synthesis of 4,6-dihydroxypyrimidine. ARKIVOC, 2004(5), 109-113.
  • Tsybizova, A. A., et al. (2021).
  • Vdovina, T. I., & Zobova, N. N. (2019). Dihydropyrimidinones: Synthesis, Properties, and Biological Activity. Russian Journal of General Chemistry, 89(13), 2739-2768.

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Exploratory

Discovery of bioactive pyrrolo[3,4-c]pyridine-1,3-dione compounds

An In-Depth Technical Guide to the Discovery of Bioactive Pyrrolo[3,4-c]pyridine-1,3-dione Compounds Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the identification of "pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery of Bioactive Pyrrolo[3,4-c]pyridine-1,3-dione Compounds

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – core molecular structures capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The pyrrolo[3,4-c]pyridine-1,3-dione nucleus, an aza-analogue of phthalimide, has emerged as one such scaffold. This bicyclic heterocyclic system is a structural isomer of the six possible pyrrolopyridines and has garnered significant attention due to the broad spectrum of pharmacological properties exhibited by its derivatives.

Natural products containing the broader pyrrolopyridine core, such as the anticancer alkaloid camptothecin, have long hinted at the therapeutic potential of this structural class.[1] Subsequent synthetic exploration has revealed that derivatives of the pyrrolo[3,4-c]pyridine-1,3-dione isomer possess a remarkable range of bioactivities, including analgesic, sedative, anticancer, anti-inflammatory, antidiabetic, and antimycobacterial properties.[2] This guide provides a technical overview of the synthesis, biological evaluation, and mechanistic understanding of this promising class of compounds, intended for researchers and professionals in drug development.

Part 1: Synthetic Strategies and Methodologies

The therapeutic potential of the pyrrolo[3,4-c]pyridine-1,3-dione scaffold is unlocked through chemical synthesis, which allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The synthetic approaches can be broadly categorized based on the method of ring construction.

Core Synthesis: Building the Scaffold

A prevalent strategy involves the construction of the pyridine ring onto a pre-existing pyrrole-2,5-dione (maleimide) core. This approach offers flexibility in introducing substituents onto the pyrrole nitrogen early in the synthesis.

A representative synthetic pathway begins with the reaction of an N-substituted maleimide with a functionalized cyanoacetate derivative. For instance, the synthesis of an antimycobacterial lead compound involved the reaction of 1-benzyl-1H-pyrrole-2,5-dione with ethyl acetamidocyanoacetate in the presence of an acid catalyst.[3] This cascade reaction efficiently constructs the substituted pyridine ring, yielding the core pyrrolo[3,4-c]pyridine-1,3-dione structure. The choice of a benzyl group on the pyrrole nitrogen is strategic, as it can be readily installed and often provides a good starting point for structure-activity relationship (SAR) studies.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization at N-2 N-Benzylmaleimide N-Benzylmaleimide Intermediate Key Intermediate N-Benzylmaleimide->Intermediate + Ethyl_acetamidocyanoacetate Ethyl_acetamidocyanoacetate Ethyl_acetamidocyanoacetate->Intermediate TFA, DCE, Reflux Core_Scaffold Pyrrolo[3,4-c]pyridine-1,3-dione Core Intermediate->Core_Scaffold Cyclization Core_Scaffold_2 Pyrrolo[3,4-c]pyridine-1,3-dione Core Alkylation Alkylation (e.g., R-X, K2CO3) Core_Scaffold_2->Alkylation Mannich_Reaction Mannich Reaction (CH2O, Amine) Core_Scaffold_2->Mannich_Reaction N-Alkyl_Derivatives N-Alkyl Derivatives Alkylation->N-Alkyl_Derivatives Mannich_Bases Mannich Bases Mannich_Reaction->Mannich_Bases

General Synthetic and Derivatization Workflow.
Building a Library: The Logic of Derivatization

With the core scaffold in hand, the subsequent derivatization is crucial for exploring the chemical space and establishing SAR. A common and effective strategy is to modify the substituent at the N-2 position of the imide.[4] This is often achieved through standard alkylation reactions or by creating Mannich bases.

The synthesis of Mannich bases, for example, involves treating the parent pyrrolo[3,4-c]pyridine-1,3-dione with formaldehyde and an appropriate secondary amine.[5] This reaction is experimentally straightforward and provides rapid access to a diverse set of derivatives with varying steric and electronic properties, which is invaluable for initial screening campaigns.

Protocol: Synthesis of 4-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione Derivatives

This protocol is adapted from methodologies aimed at producing derivatives for anticancer and antimicrobial screening.[4][5]

Objective: To synthesize N-alkyl and Mannich base derivatives from a key intermediate.

Step 1: Synthesis of the Key Intermediate (1)

  • The starting material, 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione (1), is synthesized according to established literature procedures.[4] This intermediate serves as the common precursor for subsequent derivatization.

Step 2: N-Alkylation (Example Synthesis of 2e)

  • Dissolve intermediate 1 in a suitable anhydrous solvent (e.g., acetonitrile).

  • Add an equimolar amount of an alkylating agent (e.g., methyl iodide for derivative 2e ).

  • Add a non-nucleophilic base (e.g., anhydrous potassium carbonate) to act as a proton scavenger.

  • Reflux the mixture for a specified time (e.g., 17 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture while hot to remove the inorganic base.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent (e.g., methanol) to yield the pure N-alkylated derivative.[4]

  • Self-Validation: Confirm the structure using spectroscopic methods (¹H NMR, IR) and elemental analysis. The disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of signals corresponding to the new alkyl group validate the success of the reaction.

Step 3: Synthesis of Mannich Bases (General Procedure)

  • Suspend intermediate 1 in ethanol.

  • Add an aqueous solution of formaldehyde (37%).

  • Add the desired secondary amine (e.g., morpholine, piperidine).

  • Reflux the mixture for 2-4 hours.

  • Allow the reaction to cool, which typically results in the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Self-Validation: Characterize the product by spectroscopy. The ¹H NMR spectrum should show a characteristic singlet for the N-CH₂-N methylene bridge, confirming the formation of the Mannich base.

Part 2: Spectrum of Bioactivity and Mechanistic Insights

The derivatization of the pyrrolo[3,4-c]pyridine-1,3-dione core has yielded compounds with a wide array of biological activities.

Analgesic and Anti-inflammatory Activity

A significant body of research has focused on the analgesic and sedative properties of this scaffold. Many derivatives have demonstrated potent activity in preclinical models of pain, such as the hot-plate and writhing tests.[6]

The writhing test, which induces visceral pain via intraperitoneal injection of an irritant like acetic acid, is particularly sensitive to peripherally acting analgesics. Several 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were found to be more potent than aspirin in this assay, with some even approaching the efficacy of morphine.[7] This suggests a mechanism that may involve the inhibition of inflammatory mediators. Indeed, select derivatives were shown to reduce the level of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophage cells, providing a plausible anti-inflammatory mechanism for their analgesic effect.[6]

Compound Test Model ED₅₀ (mg/kg) Reference
Derivative 9Writhing Test3.25
Derivative 11Writhing Test3.67
MorphineWrithing Test2.44
AspirinWrithing Test39.15
Compound 34aWrithing Test< 0.78[2]
Compound 34cWrithing Test< 0.78[2]

Table 1: Analgesic activity of selected pyrrolo[3,4-c]pyridine-1,3-dione derivatives in the writhing test.

Anticancer Activity

The structural similarity to scaffolds found in known anticancer agents has prompted extensive investigation into the antiproliferative effects of these compounds. Derivatives have shown in vitro activity against various human tumor cell lines.[5] The mechanism of action for the anticancer effects appears to be diverse.

One key target identified is the PI3K (phosphoinositide 3-kinase) signaling pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival. A derivative, 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione, showed high affinity for PI3Kγ and effectively inhibited cancer cell chemotaxis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Compound Pyrrolo[3,4-c]pyridine -1,3-dione Derivative Compound->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Other derivatives have been designed as potent inhibitors of matrix metalloproteinases (MMPs) and caspase-3, enzymes critical for tumor invasion and apoptosis, respectively.[2][8][9]

Compound Target IC₅₀ Reference
Compound 23MMP-23 nM[2]
Compound 23MMP-912 nM[2]
Mannich bases 20g-sTumor Cell Lines19–29 µg/mL[2]
4-Substituted AnalogCaspase-320-60 nM[9]

Table 2: Anticancer and enzyme inhibitory activity of selected derivatives.

Antimycobacterial Activity

In the search for new treatments for tuberculosis, a series of pyrrolo[3,4-c]pyridine-1,3(2H)-diones was identified as potent inhibitors of Mycobacterium tuberculosis (Mtb).[3] Mechanistic studies revealed that these compounds target the mycobacterial respiratory cytochrome bc1 complex, a crucial component of the electron transport chain. This inhibition disrupts cellular energy production, leading to bacterial death. Optimization of an initial hit compound led to derivatives with excellent potency and improved metabolic stability, highlighting the potential of this scaffold in developing new anti-infective agents.[3]

Part 3: Key Experimental Protocols for Biological Evaluation

The translation of synthetic compounds into potential therapeutic agents requires robust and reproducible biological evaluation.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of novel pyrrolo[3,4-c]pyridine-1,3-dione derivatives.

Materials:

  • Human cancer cell line (e.g., a panel representing different cancer types).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO (stock solutions).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidic isopropanol).

  • 96-well microtiter plates.

  • Multichannel pipette, microplate reader.

Workflow:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for vehicle control (DMSO only) and untreated control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

  • Self-Validation System: The protocol's integrity is maintained by including a positive control (a known cytotoxic drug like doxorubicin) to ensure the assay is responsive. The vehicle control confirms that the solvent (DMSO) at the concentrations used is not toxic to the cells. Replicating each concentration in triplicate or quadruplicate ensures statistical robustness.

Workflow for the MTT Antiproliferative Assay.

Conclusion and Future Perspectives

The pyrrolo[3,4-c]pyridine-1,3-dione scaffold represents a versatile and highly tractable platform for the discovery of novel bioactive compounds. Research has demonstrated its potential across multiple therapeutic areas, from pain management to oncology and infectious diseases. The synthetic accessibility of the core and the ease of diversification at multiple positions allow for rapid exploration of chemical space to optimize biological activity.

Future efforts will likely focus on several key areas:

  • Mechanism Deconvolution: For activities like analgesia, where the precise molecular target is not fully known, target identification studies are crucial for rational drug design.

  • Pharmacokinetic Optimization: While many derivatives show high in vitro potency, advancing them to clinical candidates will require careful optimization of ADME (absorption, distribution, metabolism, and excretion) properties.

  • Selectivity Profiling: For targets like kinases (e.g., PI3K), achieving selectivity over related enzymes is critical to minimizing off-target effects and improving the safety profile.

The continued investigation of this privileged scaffold holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Wojcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(2), 437-446. [Link]

  • Szkatuła, D., et al. (2020). Antinociceptive, antiedematous, and antiallodynic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in experimental models of pain. Pharmacological Reports, 72(5), 1316-1327. [Link]

  • Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 56(5), 518-520. [Link]

  • Wojcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Pol Pharm, 74(2), 437-446. [Link]

  • Warrier, T., et al. (2016). Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration. Journal of Medicinal Chemistry, 59(7), 3265-3278. [Link]

  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5883. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5883. [Link]

  • Kravchenko, D. V., et al. (2005). Synthesis and Structure-Activity Relationship of 4-Substituted 2-(2-Acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones as Potent Caspase-3 Inhibitors. Journal of Medicinal Chemistry, 48(11), 3680-3683. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). Pyrrolo[3,4-c]pyridine-1,3-dione derivatives 8–9 with... ResearchGate. [Link]

  • Rezvanian, A., & Esfandsar, Z. Z. (2022). Pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry, 10, 1045435. [Link]

Sources

Foundational

Structural Elucidation and IUPAC Nomenclature of Substituted 1H-Indole-5,6-diones: A Technical Guide for Drug Discovery

Executive Summary Substituted 1H-indole-5,6-diones are highly reactive ortho-quinone derivatives of the indole scaffold. They serve as critical intermediates in the [1],[2] and exhibit diverse pharmacological profiles, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Substituted 1H-indole-5,6-diones are highly reactive ortho-quinone derivatives of the indole scaffold. They serve as critical intermediates in the [1],[2] and exhibit diverse pharmacological profiles, including hemostatic and potential anticancer properties[3],[4]. This whitepaper provides a comprehensive framework for the systematic IUPAC nomenclature of these complex heterocycles, elucidates the causality behind their synthetic methodologies, and establishes self-validating protocols for their structural characterization.

Introduction to the 1H-Indole-5,6-dione Scaffold

The 1H-indole-5,6-dione core (often referred to trivially as indole-5,6-quinone) is a bicyclic system comprising a pyrrole ring fused to a quinonoid ring[1]. In biological systems, these compounds are transient but essential intermediates in the (such as dopamine and epinephrine) into melanin pigments mediated by tyrosinase[1],[2].

In medicinal chemistry, stabilized substituted derivatives like (3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione)[3] and its semicarbazone derivative, carbazochrome, are utilized for their hemostatic properties[5]. Furthermore, derivatives such as N-Isopropylnoradrenochrome (CAS 3736-31-0) have been utilized in the synthesis of pharmaceutical preparations, including [6]. Accurate IUPAC nomenclature is paramount for patent integrity and precise scientific communication during drug development.

Principles of IUPAC Nomenclature for Indole-diones

The systematic naming of these compounds relies on strict IUPAC rules for fused heterocyclic systems:

  • Base Structure & Numbering: The parent structure is indole. Numbering begins at the heteroatom (nitrogen, position 1) and proceeds counter-clockwise around the fused rings: C2, C3, bridgehead 3a, C4, C5, C6, C7, and bridgehead 7a[1].

  • Indicated Hydrogen: The designation "1H" indicates that the nitrogen atom bears the saturating hydrogen in the fully unsaturated parent indole ring, distinguishing it from other tautomers[1].

  • Principal Functional Groups: The two ketone groups at positions 5 and 6 dictate the suffix "-5,6-dione"[4].

  • Saturation: Many stable derivatives are reduced at the pyrrole ring. This is denoted by the prefix "2,3-dihydro-"[7]. (Note: The trivial name "indoline" is sometimes used for 2,3-dihydroindole, but systematic IUPAC naming prefers the dihydro-1H-indole format[8]).

  • Substituents: Functional groups are listed alphabetically as prefixes. For example, a hydroxyl group at C3 and a methyl group at N1 result in "3-hydroxy-1-methyl"[3].

  • Synthesis of the Full Name: Combining these elements for adrenochrome yields: 3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione [3].

Mechanistic Pathway of Formation

The synthesis of substituted 1H-indole-5,6-diones involves the controlled oxidation of catecholamine precursors[3]. In vitro, is frequently employed as an oxidizing agent[5].

Causality of Experimental Design: The necessity of using Ag2​O and maintaining strict pH control lies in the extreme reactivity of the resulting quinones. The semiquinone intermediates decay rapidly via that are highly dependent on pH[9]. If the pH is too alkaline or the oxidation is uncontrolled, the indole-diones rapidly polymerize into complex, insoluble eumelanin networks[2].

Pathway A Catecholamine Precursor (e.g., Epinephrine) B Oxidation (Ag2O / Tyrosinase) A->B C o-Quinone Intermediate B->C -2e⁻, -2H⁺ D Intramolecular Cyclization (Michael Addition) C->D E Leucochrome (5,6-Dihydroxyindoline) D->E F Secondary Oxidation E->F G Substituted 1H-Indole-5,6-dione (e.g., Adrenochrome) F->G -2e⁻, -2H⁺

Biochemical and synthetic pathway for the formation of substituted 1H-indole-5,6-diones.

Experimental Protocol: Synthesis and Structural Validation

To ensure a self-validating system, the synthesis of a substituted 1H-indole-5,6-dione must be immediately coupled with spectroscopic validation to confirm the exact substitution pattern and prevent polymerization artifacts.

Protocol: Synthesis of 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione (Adrenochrome)

  • Step 1: Precursor Preparation. Dissolve 1.0 g of L-epinephrine in 50 mL of chilled, deionized water ( 0−4∘C ). The low temperature is critical to slow down spontaneous autooxidation and polymerization of the product[10].

  • Step 2: Controlled Oxidation. Add 3.0 g of freshly prepared Silver(I) oxide ( Ag2​O ) in small portions over 10 minutes under vigorous stirring[5]. Ag2​O is chosen because it provides a rapid, clean two-electron oxidation without introducing soluble metal ions that complicate downstream extraction.

  • Step 3: Filtration. After 5 minutes of reaction (indicated by a[3]), rapidly filter the mixture through a Celite pad to remove the reduced silver ( Ag0 ) and unreacted Ag2​O . Speed is essential to prevent degradation.

  • Step 4: Lyophilization. Immediately freeze the filtrate using liquid nitrogen and lyophilize in the dark to obtain the product as a dark red/violet crystalline solid[8].

  • Step 5: Self-Validating Structural Characterization.

    • Melting Point: Confirm the melting point is between (with decomposition)[3],[8].

    • UV-Vis Spectroscopy: Dissolve a micro-aliquot in buffer (pH 6.5). Confirm the presence of the characteristic broad absorption peak at ~480 nm, which validates the conjugated dione system[11].

    • 1H-NMR Validation: Validate the nomenclature. The N-methyl group should appear as a singlet (~3.1 ppm). The isolated aromatic protons at C4 and C7 will appear as distinct singlets, confirming the 5,6-dione substitution pattern[9],[8].

Quantitative Data: Substituent Effects and Properties

The specific substituents on the 1H-indole-5,6-dione core drastically alter its physicochemical properties, stability, and pharmacological use. The table below summarizes key derivatives[7],[1],[3],[6],,[4].

Common NameSystematic IUPAC NameCAS NumberMolecular Weight ( g/mol )Key Property / Application
Adrenochrome 3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione54-06-8179.18Hemostatic precursor; Deep violet solid[3]
N-Isopropylnoradrenochrome 3-hydroxy-1-(propan-2-yl)-2,3-dihydroindole-5,6-dione3736-31-0207.23Migraine prophylaxis synthesis[7],[6]
Indole-5,6-quinone 1H-indole-5,6-dione582-59-2147.13Eumelanin biosynthesis intermediate[1],[2]
1-Methylindole-5,6-dione 2,3-dihydro-1-methyl-1H-indole-5,6-dione3736-29-6163.17Synthetic intermediate
Conclusion

The 1H-indole-5,6-dione scaffold represents a chemically intricate and biologically vital class of compounds. Mastering its IUPAC nomenclature is not merely an academic exercise, but a fundamental requirement for researchers navigating the complex landscape of melanin biosynthesis and novel drug development. By adhering to strict synthetic controls and self-validating analytical protocols, scientists can harness the reactivity of these ortho-quinones for advanced therapeutic applications.

References
  • PubChem. "1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-". National Institutes of Health.[Link]

  • Wikipedia. "Indole-5,6-quinone". Wikimedia Foundation.[Link]

  • ChemEurope. "Adrenochrome". LUMITOS AG.[Link]

  • Wikipedia. "Adrenochrome". Wikimedia Foundation. [Link]

  • Academia.edu. "5, 6-Dihydroxyindoles and Indole-5, 6-diones". Academia.edu. [Link]

  • LookChem. "Cas 582-59-2, 1H-indole-5,6-dione". LookChem.[Link]

  • Journal of Chemical Reviews. "Recent Advances in Fluorescence Detection of Catecholamines". J. Chem. Rev.[Link]

  • ResearchGate. "Standardization and regulation of the rate of the superoxide-generating reaction of adrenaline autoxidation". ResearchGate.[Link]

Sources

Exploratory

Tautomeric Dynamics in Pyrazolidine-3,5-diones: Mechanistic Insights and Implications for Drug Design

Executive Summary Pyrazolidine-3,5-diones, exemplified by classical non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and oxyphenbutazone, represent a privileged heterocyclic scaffold in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolidine-3,5-diones, exemplified by classical non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and oxyphenbutazone, represent a privileged heterocyclic scaffold in medicinal chemistry. The pharmacological efficacy, pharmacokinetics, and toxicity of these compounds are inextricably linked to a singular structural feature: the highly labile proton at the C4 position. This lability induces a complex keto-enol tautomerism that dictates the molecule's behavior in physiological environments. This whitepaper provides an in-depth technical analysis of the tautomeric mechanisms of pyrazolidine-3,5-diones, their structure-activity relationships (SAR), and a self-validating analytical protocol for characterizing these dynamic equilibria.

Mechanistic Foundations of Pyrazolidine-3,5-dione Tautomerism

The pyrazolidine-3,5-dione ring system is characterized by two carbonyl groups flanking a central methylene carbon (C4). The strong electron-withdrawing nature of the adjacent carbonyls renders the C4 proton highly acidic, enabling a prototropic shift that results in keto-enol tautomerization[1].

Thermodynamic and Kinetic Profiling

In the gas phase and non-polar microenvironments, the diketo (CH) form is thermodynamically favored. Quantum chemistry calculations at the B3LYP/6-31G+(d,p) level demonstrate that the diketo conformation of phenylbutazone is approximately 9.36 kcal/mol more stable than its enol counterpart[2]. However, tautomerism is highly sensitive to solvent polarity and pH.

In polar aprotic solvents (such as DMSO) or at physiological pH, the equilibrium shifts. The molecule undergoes deprotonation to form an enolate anion, which exhibits greater planarity and rigidity in its five-membered ring due to extensive electron delocalization[2]. This delocalization allows the negative charge to resonate across the oxygen atoms, stabilizing the structure.

Tautomerism D Diketo Form (CH-Form) E Keto-Enol Form (OH-Form) D->E Tautomerization (Solvent dependent) A Enolate Anion (Active Species) E->A Deprotonation (-H+, Basic pH)

Fig 1. Tautomeric shifts and deprotonation pathway of pyrazolidine-3,5-diones.

Pharmacodynamics & Structure-Activity Relationships (SAR)

The tautomeric state of pyrazolidine-3,5-diones is not merely a structural curiosity; it is the fundamental driver of their pharmacodynamics. The enolate anion is widely reported as the active pharmacophore responsible for mitigating inflammation. By acting via a one-electron transfer mechanism, the enol/enolate pathway enables these molecules to function as potent free radical scavengers in the inflamed tissue microenvironment, which is typically characterized by localized acidosis[2].

The Critical Role of C4 Acidity

Pharmacological activity is strictly governed by the acidity of the C4 proton. Altering this acidity through substitution drastically shifts the therapeutic profile:

  • Abolition of Activity : Removing the acidic proton entirely (e.g., via 4,4-dialkyl substitution) prevents enolization. Consequently, if the C4 hydrogen of phenylbutazone is replaced by a methyl group, anti-inflammatory activity is completely abolished[3].

  • Shift in Therapeutic Index : If the acidity is enhanced too aggressively (e.g., via highly polar substitutions), the anti-inflammatory and sodium-retaining properties decrease, while uricosuric effects (excretion of uric acid) dominate[3].

Data Presentation: Thermodynamic and SAR Summaries

Table 1: Thermodynamic and Energetic Profile of Phenylbutazone Tautomers

Tautomeric FormRelative Stability (Gas Phase)Structural CharacteristicsPharmacological Role
Diketo (CH-Form) 0.0 kcal/mol (Baseline)[2]Non-planar C4 geometry; localized electrons.Inactive prodrug state; favored in non-polar media.
Keto-Enol (OH-Form) +9.36 kcal/mol[2]Planar five-membered ring; H-bonding potential.Intermediate state; facilitates electron transfer.
Enolate Anion pH-dependentHighly delocalized charge across O-C-C-C-O.Primary active species; COX inhibitor & radical scavenger.

Table 2: Structure-Activity Relationship (SAR) based on C4 Substitution

C4 Substitution PatternImpact on Tautomeric AcidityPrimary Pharmacological EffectExample Compound
Unsubstituted (C4-H2) Baseline acidityModerate anti-inflammatoryPyrazolidine-3,5-dione
Monoalkyl (C4-H, R) Optimal acidity for enolizationStrong anti-inflammatory / AnalgesicPhenylbutazone[3]
Dialkyl (C4-R1, R2) Acidity abolished (No enolization)Anti-inflammatory activity abolished4,4-dimethyl derivative[3]
Thioethyl / Polar Enhanced acidityShifted to strong uricosuric activitySulfinpyrazone[3]

Self-Validating Analytical Protocol for Tautomer Characterization

To accurately characterize the tautomeric equilibrium constant ( Keq​=[Enol]/[Diketo] ) of novel pyrazolidine-3,5-dione derivatives, researchers must avoid relying on a single analytical modality, which can be easily skewed by solvent artifacts.

As an Application Scientist, I recommend the following orthogonal workflow. This protocol couples Nuclear Magnetic Resonance (NMR) spectroscopy with Cyclic Voltammetry (CV) in the same solvent system. Because both methods derive Keq​ through entirely different physical principles (magnetic resonance vs. electron transfer thermodynamics), the system is self-validating : the structural integrals from NMR must mathematically align with the current intensities from CV[4].

Step-by-Step Methodology

Step 1: Rigorous Sample Preparation

  • Purify the pyrazolidine-3,5-dione derivative to >99% via recrystallization.

  • Dissolve the compound in strictly anhydrous DMSO (for CV) and DMSO- d6​ (for NMR) to a concentration of 2×10−3 mol/L.

  • Causality Check: Why anhydrous DMSO? Trace water acts as a rapid proton donor/acceptor, artificially accelerating the kinetic interconversion ( kf​,kb​ ) between tautomers and skewing the native equilibrium.

Step 2: FT 1 H and 13 C NMR Spectroscopy

  • Acquire 1 H spectra at a controlled temperature (298K).

  • Identify the C4-H signal (diketo form) and the highly deshielded enolic -OH signal.

  • Causality Check: Because prototropic exchange can broaden 1 H signals, rely on 13 C NMR to observe the distinct shifts of the C3/C5 carbonyl carbons (diketo) versus the enolic carbon. Integrate these distinct peaks to calculate the structural Keq​ .

Step 3: Linear Sweep & Cyclic Voltammetry

  • Prepare an electrochemical cell with a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag + reference electrode.

  • Add 0.1 M Tetraethylammonium perchlorate (TEAP) as the supporting electrolyte.

  • Causality Check: Why TEAP? The bulky tetraethylammonium cation does not coordinate with the enolate anion. Using a smaller cation (like Li + ) would artificially stabilize the enolate form, shifting the equilibrium[4].

  • Perform linear sweep voltammetry at high scan rates (up to 30 V/s).

  • Causality Check: The reduction of these compounds is a chemical-electrochemical process. High scan rates are mandatory to outpace the kinetic interconversion of the tautomers, allowing you to isolate the monoelectronic reduction peak of the diketo form from the enol form[4].

Step 4: Data Synthesis and Validation

  • Calculate Keq​ from the ratio of limiting currents ( il1​/il2​ ) obtained in Step 3.

  • Compare this thermodynamic Keq​ against the structural Keq​ derived from NMR integrals in Step 2. A variance of <5% validates the assay system and confirms the true tautomeric ratio of the drug candidate.

Workflow S1 1. Sample Preparation (Anhydrous DMSO) S2 2. 1H/13C NMR Spectroscopy (Quantify Keto:Enol Ratio) S1->S2 Aliquot for NMR S3 3. Cyclic Voltammetry (Determine K_eq and Kinetics) S1->S3 Aliquot for Electrochemistry S4 4. Data Synthesis (Cross-Validation of K_eq) S2->S4 Structural Integrals S3->S4 Thermodynamic Currents

Fig 2. Orthogonal workflow for quantifying tautomeric equilibria.

References

  • Theoretical studies on keto-enol tautomerism, gas phase acidity and spectral properties of phenylbutazone UMLUB / ResearchG
  • Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism N
  • Electrochemical reduction of some pyrazolidine-3,5-diones in DMSO Canadian Journal of Chemistry
  • 3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses Pharmacy 180

Sources

Foundational

Photophysical Properties of Pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (isoDPP) Derivatives: A Comprehensive Technical Guide

Executive Summary The diketopyrrolopyrrole (DPP) core is a cornerstone of organic optoelectronics, renowned for its brilliant fluorescence and high charge-carrier mobility. However, its structural isomer, pyrrolo[3,2-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The diketopyrrolopyrrole (DPP) core is a cornerstone of organic optoelectronics, renowned for its brilliant fluorescence and high charge-carrier mobility. However, its structural isomer, pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione —commonly referred to as isoDPP or iDPP —presents a radically different photophysical landscape. By altering the orientation of the lactam rings, the molecular symmetry is fundamentally shifted[1]. This whitepaper provides an in-depth analysis of the symmetry-driven dark states of isoDPP derivatives, detailing the quantum mechanical causality behind their weak fluorescence, their utility in low-bandgap donor-acceptor (D-A) polymers, and the self-validating experimental protocols required to characterize their complex excited-state dynamics.

The Structural Dichotomy and Symmetry Breaking

The photophysical divergence between classical DPP and isoDPP is rooted in molecular geometry. The iso-DPP core differs from the common pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione by a specific inversion in the orientation of the two lactam rings within the bicyclic unit[1].

This structural rearrangement imparts a centrosymmetric geometry to the isoDPP core. According to Time-Dependent Density Functional Theory (TDDFT) calculations, this symmetry dictates that the lowest energy singlet excited state ( S1​ ) possesses A symmetry, which is identical to the symmetry of the ground state ( S0​ , 1A )[2].

Under Laporte selection rules, an A→A electronic transition is dipole-forbidden. Consequently, the transition between the ground state and the lowest excited singlet state in isoDPP molecules possesses negligible oscillator strength[2]. While the transition to the higher S2​ state ( 1B symmetry) is optically allowed, rapid internal conversion brings the exciton down to the forbidden S1​ state, effectively trapping the molecule in a "dark" state[2].

Photophysics S0 S0 (1A Symmetry) Ground State S2 S2 (1B Symmetry) Higher Excited State S0->S2 Strong OPA (Allowed Transition) S1 S1 (2A Symmetry) Lowest Excited State S1->S0 Weak Fluorescence (Forbidden, QY < 10^-3) T1 T1 State Triplet Sink S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (K_ic, Fast) T1->S0 Non-Radiative Decay

Fig 1. Jablonski diagram illustrating the symmetry-forbidden S1 state and non-radiative pathways.

Excited-State Dynamics and Non-Radiative Sinks

Because the radiative decay from the S1​ state is forbidden, isoDPP derivatives exhibit exceptionally low radiative rate constants ( kr​ ), typically on the order of 106s−1 . Macroscopically, this manifests as extremely weak fluorescence, with quantum yields plummeting to 10−3−10−4 [2].

This slow radiative recombination allows non-radiative pathways to dominate the excited-state decay profile. Advanced photoinduced absorption (PIA) spectroscopy reveals the rapid population of a long-lived low-energy state. This state has been definitively assigned as a triplet ( T1​ ), which acts as a primary non-radiative decay sink via intersystem crossing (ISC) from the trapped S1​ state.

Attempts to enhance the fluorescence by extending the π -conjugation (e.g., attaching oligothiophenes of variable length, iDPPnT) only serve to increase the charge-transfer (CT) character of the lowest A excited state[1]. While the energy gap between the A and B excited states decreases with the addition of thiophene rings, the pronounced CT character continues to preclude high fluorescence quantum yields[1].

Polymerization and Optoelectronic Applications

Despite their lack of fluorescence—which disqualifies them from OLED applications—isoDPP derivatives are highly valuable in the development of low-bandgap materials for organic photovoltaics (OPVs) and photodetectors. The electron-deficient nature of the pyrrolo[3,2-b]pyrrole-2,5-dione core makes it a robust acceptor moiety in Donor-Acceptor (D-A) copolymers[3].

Utilizing palladium-catalyzed Stille coupling, isoDPP can be polymerized with electron-rich donor blocks such as dithieno[3,2-b:2′,3′-d]silole or benzo[1,2-b:4,5-b]dithiophene[3]. These π -conjugated polymers exhibit:

  • Broad Absorption Profiles : Absorption maxima extending up to 620 nm[3].

  • High Extinction Coefficients : Reaching up to 6.5×104L⋅mol−1⋅cm−1 [3].

  • Low Optical Bandgaps : Ranging between 1.53 eV and 1.67 eV[3].

  • High Structural Ordering : Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) confirms that thin films of isoDPP derivatives maintain structural ordering comparable to single crystals, which is critical for charge carrier mobility.

Quantitative Photophysical Data Summary
Compound / PolymerDonor/SubstituentAbs Max (nm)Emission Max (nm)Quantum Yield ( Φf​ )Bandgap (eV)
iDPP1T Thiophene (n=1)~450-500~550-600 10−3−10−4 N/A
iDPP3T Terthiophene (n=3)~500-550~650 10−3−10−4 N/A
isoDPP-DTS (M1-M2) Dithienosilole523N/A0.0013 (0.13%)1.67
isoDPP-BDT (M1-M3) Benzodithiophene620N/A0.0082 (0.82%)1.53

(Data synthesized from experimental findings in[2] and[3])

Protocol: Photophysical Characterization of Symmetry-Forbidden States

To definitively map the non-radiative decay pathways and quantify the low-oscillator-strength transitions of isoDPP derivatives, a rigorous, self-validating workflow must be employed.

Workflow Prep Sample Prep Dilute & Thin Film Steady Steady-State UV-Vis & PL Prep->Steady Optical Baseline TA Transient Absorption Ultrafast Dynamics Prep->TA Excited States TDDFT TDDFT Modeling Symmetry Validation Steady->TDDFT Energy Matching PIA PIA Spectroscopy Triplet Probing TA->PIA Long-lived Species PIA->TDDFT State Assignment

Fig 2. Self-validating experimental workflow for characterizing isoDPP photophysical properties.

Step 1: Matrix-Isolated Sample Preparation
  • Action : Prepare 1.0×10−6M solutions of the isoDPP derivative in anhydrous, degassed toluene. Concurrently, spin-coat a 1 wt% doped poly(methyl methacrylate) (PMMA) film on a quartz substrate.

  • Causality : Because isoDPP possesses a highly planar core, it is prone to π−π stacking and aggregation-caused quenching (ACQ). Matrix isolation decouples inherent molecular dark states from intermolecular excitonic coupling.

  • Validation : Record concentration-dependent UV-Vis spectra; strict adherence to the Beer-Lambert law confirms the absence of ground-state aggregates.

Step 2: Steady-State Optical Profiling & Absolute Quantum Yield
  • Action : Acquire UV-Vis absorption spectra. For emission, utilize an integrating sphere coupled to a spectrofluorometer rather than a standard right-angle detection setup.

  • Causality : The S0​→S1​ transition has negligible oscillator strength[2]. Relative quantum yield measurements (using a standard like Rhodamine 6G) introduce massive propagation errors when the sample's emission is 104 times weaker than the reference. An integrating sphere directly counts absorbed versus emitted photons, providing absolute quantification of the 10−3 to 10−4 quantum yields[2].

Step 3: Ultrafast Transient Absorption (TA) Spectroscopy
  • Action : Excite the sample at the allowed S0​→S2​ transition wavelength using a 100 fs Ti:Sapphire laser pulse. Probe the transient species across the visible/NIR spectrum (450–900 nm) using a white-light continuum.

  • Causality : This step is required to observe the rapid internal conversion (IC) from the optically allowed S2​ state down to the forbidden S1​ state. The femtosecond resolution tracks this symmetry-breaking relaxation before non-radiative decay takes over.

  • Validation : The decay kinetics of the S2​ stimulated emission must match the rise kinetics of the S1​ excited-state absorption, proving a direct precursor-successor relationship.

Step 4: Photoinduced Absorption (PIA) Spectroscopy
  • Action : Modulate a continuous-wave (CW) pump laser using an optical chopper. Detect the differential transmission ( ΔT/T ) using a lock-in amplifier coupled to a monochromator and photodiode array.

  • Causality : TA spectroscopy is limited by its optical delay line ( ∼2−3 ns). Because the S1​ state decays non-radiatively into a triplet state ( T1​ ), a technique sensitive to long-lived (microsecond to millisecond) species is required. PIA isolates these long-lived dark sinks.

  • Validation : Perform the PIA measurement in both degassed and oxygen-saturated environments. The quenching of the PIA signal in the presence of O2​ (a known triplet quencher) definitively assigns the long-lived state as a triplet.

References

  • Title : Synthesis and Optical Properties of Pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (iDPP)-Based Molecules Source : The Journal of Physical Chemistry A (ACS Publications) URL : 2

  • Title : Synthesis and optical properties of pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (iDPP) Source : PubMed / National Institutes of Health (NIH) URL : 1

  • Title : Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives Source : Journal of Materials Chemistry C (RSC Publishing) URL :

  • Title : Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives (UQ eSpace) Source : The University of Queensland URL : 4

  • Title : Synthesis and characterization of 1,3,4,6-tetraarylpyrrolo[3,2-b]-pyrrole-2,5-dione (isoDPP)-based donor–acceptor polymers with low band gap Source : RSC Advances (RSC Publishing) URL : 3

Sources

Exploratory

Investigating the dihydropyrimidine-4,6(1H,5H)-dione scaffold in medicinal chemistry

Initiating the Inquiry I've initiated the inquiry by pinpointing the core focus: the dihydropyrimidine-4,6(1H,5H)-dione scaffold in medicinal chemistry. I'm aiming for a technical guide or whitepaper format.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Inquiry

I've initiated the inquiry by pinpointing the core focus: the dihydropyrimidine-4,6(1H,5H)-dione scaffold in medicinal chemistry. I'm aiming for a technical guide or whitepaper format. Next, I need to outline the critical sections for this in-depth exploration.

Defining the Structure

Now I'm focusing on structuring the guide. I've broken it into three key parts: the core directive allowing for custom structuring, emphasizing scientific integrity with citations and clear explanations, and lastly visualizing and formatting for clarity, including data tables, detailed experimental protocols, and mandatory visualizations via Graphviz with specific color palettes and descriptive captions.

Initiating Whitepaper Creation

I'm starting on the "Investigating the dihydropyrimidine-4,6(1H,5H)-dione scaffold in medicinal chemistry" whitepaper. The goal is to create a technical guide/whitepaper for researchers and drug development experts. I'm focusing on providing in-depth analysis and practical insights into this key scaffold, and my directive is full editorial control.

Defining Whitepaper Structure

I've moved on to structuring the whitepaper. The current plan involves no rigid template, but a logical flow. I'm focusing on E-E-A-T principles: explaining causal relationships, self-validating protocols, authoritative citations, and a comprehensive references section with working links. I'm also preparing for the incorporation of quantitative data into structured tables and step-by-step methodology breakdowns. Visualization is key, including Graphviz diagrams with specific color contrast rules.

Elaborating Biological Applications

I'm now detailing the biological applications and target mechanisms of the dihydropyrimidine-4,6(1H,5H)-dione scaffold. I'm focusing on its antimicrobial activity, specifically the inhibition of MurD/MurE ligases, and its antidiabetic potential via DPP-IV inhibition. I'll include a data table summarizing quantitative data like IC50 and MIC values from relevant literature. I'm also planning diagrams to illustrate pharmacophore/binding relationships and synthetic workflows.

Outlining Experimental Procedures

I'm now detailing experimental protocols for the whitepaper. I'll outline a one-pot synthesis of derivatives and in vitro enzyme inhibition assays, specifically for MurD ligase or DPP-IV. I'm also preparing to create two DOT diagrams. The first will illustrate the target mechanism, while the second shows the synthetic workflow. I'll include specified node colors for visual clarity.

Synthesizing Draft Content

I'm synthesizing initial content, starting with an introduction to the core structure—a six-membered heterocyclic ring with two nitrogens and carbonyls in tautomeric forms. I'm focusing on the literature examples, synthesizing the key findings to demonstrate the scaffold's versatility. I'm focusing on incorporating data regarding DPP-IV and MurD ligase inhibition. I'll also start creating content for the first section of the whitepaper, focusing on the title "The Dihydropyrimidine-4,6(1H,5H)-dione Scaffold: A Privileged Motif in Modern Medicinal Chemistry."

Connecting Structural Properties

The recent focus is on expanding the introduction. I'm noting the structural relation to barbituric and thiobarbituric acids. Moreover, I'm now detailing the importance of the acidic methylene at C5 and hydrogen bonding sites. Section 1 will cover the scaffold as a pharmacophore, including keto-enol tautomerism and the ACS paper [2] on MurD ligase inhibition. Section 2 is being outlined, focusing on antibacterial activity against MurD/MurE ligases.

Compiling Biological Data

I'm now collating quantitative biological data for a comprehensive table. I've compiled MIC values against MRSA from ResearchGate [3] and information on DPP-IV inhibitors from PMC [1]. I'm synthesizing these findings into "Table 1," detailing compound classes, targets, and key metrics. I'm also planning to outline the Knoevenagel condensation in Section 3, because it's so important for reproducibility.

Detailing One-Pot Synthesis

I've outlined a one-pot synthesis of 5-arylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, specifying ethanol as a green solvent. I'm focusing on the mechanism, stressing base catalysis and deprotonation of the C5 methylene, with clear step-by-step instructions. I'm including TLC monitoring details and self-validation methods to ensure reproducibility.

Defining Assay Protocol

I'm now detailing the in vitro MurD ligase inhibition assay, focusing on a robust, validated protocol. I'm prioritizing causality by measuring ADP or phosphate release, enabling real-time kinetics. I'm providing step-by-step instructions, including buffer preparation, inhibitor incubation, and reaction initiation. I'll stress self-validation and control reactions to ensure data integrity and reproducibility.

Visualizing Mechanism of Inhibition

I'm now generating a DOT diagram to visualize the mechanism of MurD ligase inhibition. The diagram will illustrate the interaction between the enzyme and dihydropyrimidine-4,6-dione derivatives. I'll highlight key steps like ATP hydrolysis and competitive binding. My goal is to make the mechanism clear for experts. I'm focusing on node colors and labels for clarity.

Visualizing Synthesis Workflow

I've just finished generating a DOT diagram to visualize the Knoevenagel condensation. The diagram illustrates a detailed synthetic workflow for producing 5-arylidene derivatives. My focus is clarity, emphasizing step-by-step reactions and conditions with color-coded nodes to enhance understanding. I will present this diagram for expert review.

Refining Citation Style

I'm now revising my citation style to use Markdown links within the text, directly citing authoritative sources like , per the specifications. This is important for clarity and ease of access. I'm focusing on ensuring these links are functional and pointing to authoritative sources. I'm also planning the format of the final reference list to ensure consistency and readability.

Verifying Data Source Reliability

I'm now verifying the reliability of my data sources and ensuring the URLs are functional. I've double-checked that the provided URLs from the search tool are valid and point to the correct PMC and ACS articles. I'm focusing on validating the accuracy of the citations. I'm also ensuring the provided URLs are real.

Validating URL Accuracy

I'm now cross-referencing search results with the original sources to ensure URL validity and data accuracy. I've confirmed the PMC and ACS links point to the relevant articles. Accuracy and reliability are top priorities. I'm focusing on ensuring direct access to cited material.

Refining Experimental Data

Drafting Section Content

I'm now drafting the content for the experimental procedures. I'll focus on the one-pot synthesis, detailing all reagents, conditions, and product purification steps. I'm prioritizing clarity for expert readers, explaining the mechanism with base catalysis of the C5 methylene group. Each step will be self-validating, ensuring that each step is reproducible. I'm also planning the inclusion of TLC monitoring guidance.

Prioritizing Data Precision

I'm now integrating the provided experimental details with data I've already compiled. I'm focusing on ensuring each protocol is self-validating, as the source materials are key. Trustworthiness is paramount. I'm also ensuring that all in-text citations are properly linked to authoritative sources, focusing on data presentation clarity, including quantitative data in structured tables.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Antioxidant Evaluation of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Pharmacological Context Pyrimidine derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Pharmacological Context

Pyrimidine derivatives fused with alicyclic moieties, particularly the cyclopenta[d]pyrimidine class, represent a highly versatile pharmacophore. Historically, derivatives of this scaffold have demonstrated a broad spectrum of biological activities, ranging from spasmolytic and anti-inflammatory effects to PDE4 inhibition[1].

Recent structure-activity relationship (SAR) studies have highlighted the 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione scaffold as a prime candidate for redox modulation[1]. Specifically, functionalizing the 7-position of the cyclopentane ring with various thioether (sulfanyl) linkages significantly alters the molecule's antiradical properties. Depending on the nature of the alkyl or aryl substituent attached to the sulfur atom, these compounds can act as potent antioxidants or, conversely, as prooxidants that accelerate radical generation.

This application note details a robust, field-proven, three-step synthetic protocol for generating these 7-thio derivatives, complete with mechanistic rationales and a standardized in vitro assay for evaluating their redox activity.

Mechanistic Rationale & Pathway Visualization

The synthesis of 7-thio derivatives (Compounds 4a–h ) from the base scaffold (Compound 1 ) relies on a highly controlled, sequential functionalization strategy[1].

  • Selective Bromination: Direct functionalization begins with the electrophilic bromination of the 7-position using N-bromosuccinimide (NBS) in acetic acid. NBS provides a low, steady concentration of active bromine, which favors selective substitution at the activated allylic/benzylic-like position of the cyclopentane ring without degrading the pyrimidinedione core[1].

  • Isothiouronium Intermediate Strategy: Direct nucleophilic substitution of the bromide with sodium hydrosulfide (NaSH) often fails due to competitive elimination reactions or the formation of symmetrical disulfides. To circumvent this, the protocol utilizes thiourea. The reaction forms a stable isothiouronium salt, which is subsequently cleaved via alkaline hydrolysis to cleanly yield the free thiol (3 ).

  • Chemoselective Alkylation: The final thioether linkage is forged using a mild base (K₂CO₃) in a polar aprotic solvent (DMF). The pKa of the thiol is significantly lower than that of the pyrimidine nitrogens, allowing K₂CO₃ to selectively generate the highly nucleophilic thiolate anion for rapid Sₙ2 displacement of the alkyl halide.

SynthesisPathway C1 Compound 1 3-Cyclohexyl-6,7-dihydro-1H- cyclopenta[d]pyrimidine-2,4-dione C2 Compound 2 7-Bromo Derivative C1->C2 NBS, Acetic Acid Room Temp C3 Compound 3 7-Sulfanyl Derivative (Thiol) C2->C3 1. Thiourea, EtOH, Reflux 2. NaOH (aq), Boil 3. HCl (Acidify) C4 Compounds 4a–h 7-Thioether Derivatives C3->C4 Alkyl Halide (RX), K2CO3 DMF, Room Temp, 4h

Caption: Three-step synthetic workflow for 7-thio cyclopenta[d]pyrimidine derivatives.

Step-by-Step Synthetic Protocols

Step 1: Synthesis of the 7-Bromo Intermediate (Compound 2)
  • Reagents: 3-Cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (Compound 1), N-bromosuccinimide (NBS), Glacial acetic acid.

  • Procedure:

    • Dissolve Compound 1 in glacial acetic acid.

    • Add an equimolar amount of NBS in small portions under continuous stirring.

    • Stir the reaction mixture at room temperature until complete consumption of the starting material is observed[1].

    • Precipitate the product by pouring the mixture into ice water, filter, and dry to yield Compound 2 [1].

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spot confirms the completion of the bromination.

Step 2: Synthesis of the 7-Sulfanyl Intermediate (Compound 3)
  • Reagents: Compound 2 (0.0064 mol), Thiourea (0.0064 mol), Ethanol (20 mL), Aqueous NaOH (5%, 30 mL), Concentrated HCl.

  • Procedure:

    • Combine Compound 2 and thiourea in 20 mL of ethanol. Reflux the mixture under stirring for 4 hours.

    • Filter off the resulting crystalline isothiouronium solid.

    • Transfer the solid to a flask containing 30 mL of 5% aqueous NaOH and heat the suspension to boiling to hydrolyze the salt.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl.

    • Filter the resulting colorless solid (Thiol 3 ) and wash thoroughly with distilled water.

  • Self-Validation Checkpoint: The successful isolation of Thiol 3 is confirmed by a yield of ~54% and a sharp melting point of 168–170 °C. Broad melting point ranges indicate incomplete hydrolysis or disulfide dimerization.

Step 3: General Alkylation to 7-Thio Derivatives (Compounds 4a–h)
  • Reagents: Thiol 3 (0.002 mol), Target Alkylhalogenide (0.002 mol), K₂CO₃ (0.004 mol), N,N-Dimethylformamide (DMF) (5 mL).

  • Procedure:

    • Suspend Thiol 3 , the selected alkylhalogenide, and K₂CO₃ in 5 mL of anhydrous DMF.

    • Stir the heterogeneous mixture at room temperature for 4 hours.

    • Quench the reaction by pouring the mixture into 25 mL of cold distilled water.

    • Filter the precipitated solid product and wash with water.

    • Purify the crude product via recrystallization from isopropanol to yield the final 7-thio derivative.

Functional Validation: In Vitro Antioxidant Assay

To validate the pharmacological utility of the synthesized compounds, their antiradical activity must be evaluated. The standard model for this scaffold is the Fe²⁺-dependent oxidation of adrenaline in vitro.

Mechanistic Causality of the Assay: In an alkaline carbonate buffer, adrenaline autoxidizes to adrenochrome. The introduction of Fe²⁺ (via FeSO₄) catalyzes the generation of reactive oxygen species (ROS) through Fenton-like chemistry, rapidly accelerating this oxidation. Compounds with antioxidant properties will scavenge these radicals, thereby slowing the rate of adrenochrome formation.

Assay Protocol:

  • Buffer Preparation: Prepare a 0.2 M carbonate buffer adjusted to pH 10.6.

  • Incubation Mixture: In a cuvette, combine 2.5 mL of the carbonate buffer, 50 µL of a 0.1% adrenaline solution, and 50 µL of the test compound (dissolved in DMSO).

  • Control Probe: For the baseline control, use 50 µL of pure DMSO instead of the test compound, alongside the buffer, adrenaline, and FeSO₄ solution.

  • Measurement: Initiate the reaction by adding the FeSO₄ solution. Quickly place the cuvette into a spectrophotometer (e.g., SF-46).

  • Data Acquisition: Measure the optical density continuously at 347 nm for 20 minutes. Calculate the percentage change (Δ%) in the oxidation rate compared to the control.

Quantitative Data Summary

The antiradical activity of the 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione scaffold is highly sensitive to the structure of the thioether substituent. While many derivatives exhibit strong antioxidant properties, the introduction of specific halogens can invert the molecule's behavior, turning it into a prooxidant.

CompoundSubstituent Type (Thioether Fragment)Pharmacological ProfileActivity Score (Δ% vs Control)
Compound 3 Free Thiol (-SH)Synthetic IntermediateN/A
Compounds 4a-b Standard Alkyl/ArylAntioxidantPositive Δ% (Inhibits Oxidation)
Compound 4c ortho-Halogenated benzylWeak Prooxidant-6.67% (Enhances Oxidation)
Compound 4d ortho-Halogenated benzylStrong Prooxidant-60.00% (Enhances Oxidation)

Table 1: Summary of substituent effects on the antiradical activity of 7-thio derivatives, evaluated via the Fe²⁺-dependent adrenaline oxidation model. Data aggregated from Kononevich et al..

References

  • Kononevich YM, Bobkova LS, Smolski AS, Demchenko AM. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Scientia Pharmaceutica. 2015; 83(1):41-48. URL: [Link]

  • National Center for Biotechnology Information (NCBI). PubMed Central (PMC) Archive: Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 1H-Isoindole-1,3-dione Derivatives as Selective Cyclooxygenase (COX) Inhibitors

Executive Summary & Mechanistic Rationale The 1H-isoindole-1,3-dione, commonly known as the phthalimide scaffold, is a privileged bicyclic aromatic structure that has garnered significant attention in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1H-isoindole-1,3-dione, commonly known as the phthalimide scaffold, is a privileged bicyclic aromatic structure that has garnered significant attention in medicinal chemistry[1]. Its synthetic accessibility and ability to serve as a versatile pharmacophore have led to the development of a diverse range of derivatives with potent analgesic and anti-inflammatory properties[1].

As a Senior Application Scientist, it is critical to understand why this specific scaffold is utilized in modern drug development. A major application of N-substituted 1H-isoindole-1,3-dione derivatives is the selective inhibition of cyclooxygenase-2 (COX-2)[2]. Classic non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutive, protects gastric mucosa) and COX-2 (inducible, mediates inflammation), leading to severe gastrointestinal toxicity. Phthalimide derivatives overcome this by exploiting the precise structural differences between the two isozymes.

Causality & Structural Basis: The active site of COX-2 is larger than that of COX-1 due to the substitution of Isoleucine-523 (in COX-1) with Valine-523 (in COX-2). This single amino acid change creates a secondary side pocket. The bulky, rigid, and planar nature of the 1H-isoindole-1,3-dione core perfectly inserts into this secondary pocket, driving COX-2 selectivity[3]. Furthermore, the two carbonyl oxygens of the isoindole-1,3-dione ring act as critical hydrogen bond acceptors, interacting with residues in the COX-2 active site to stabilize the enzyme-inhibitor complex[3]. The addition of these carbonyl groups also lowers the basicity of adjacent nitrogen atoms (e.g., in arylpiperazine-linked derivatives), optimizing the pharmacokinetic profile and enhancing hydrogen-bonding capacity[2].

Quantitative Data Presentation

To benchmark the efficacy of these compounds, it is essential to evaluate their Selectivity Index (SI). A higher SI indicates a safer anti-inflammatory profile with reduced risk of COX-1-mediated gastrointestinal side effects. Table 1 summarizes the in vitro COX-1 and COX-2 inhibitory activities (IC50) of representative 1H-isoindole-1,3-dione derivatives compared to standard reference drugs[2][3].

Table 1: Comparative IC50 Values and Selectivity Indices of COX Inhibitors

Compound Class / Reference DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*
Phthalimide-Arylpiperazine> 1000.85> 117
Phthalimide-Pyridone Fleximer12.50.1869.4
Meloxicam (Reference)18.22.47.6
Celecoxib (Reference)> 1000.04> 2500

*Selectivity Index (SI) = IC50 COX-1 / IC50 COX-2. A value > 1 indicates selectivity for COX-2.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis, in vitro screening, and in vivo validation of 1H-isoindole-1,3-dione COX inhibitors.

Protocol 3.1: Synthesis of N-Substituted 1H-Isoindole-1,3-dione Derivatives

Rationale: Reductive amination is preferred over direct alkylation as it avoids over-alkylation and proceeds under mild conditions, preserving sensitive functional groups on the pharmacophore[4].

  • Preparation: Dissolve the aldehyde-functionalized 1H-isoindole-1,3-dione precursor (1.0 eq) and the target primary/secondary amine (1.0 eq) in a 2:1 mixture of Methanol/THF or DMF[4].

  • Imine Formation: Stir the mixture at room temperature (or 15 °C) under a nitrogen atmosphere for 30 minutes to 2 hours. Add 4 Å molecular sieves if necessary to drive water removal[4].

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add a mild reducing agent such as Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) (3.0 eq)[4]. Note: NaBH(OAc)3 is favored for its safety and selectivity toward imines over aldehydes.

  • Completion: Stir at room temperature for 16 hours. Monitor the consumption of starting materials via LC-MS[4].

  • Workup & Purification: Quench the reaction with water, extract with ethyl acetate, dry over Na2SO4, and concentrate the filtrate. Purify the crude product via recrystallization (e.g., ethanol) or silica gel chromatography to yield the final derivative[1][4].

Protocol 3.2: In Vitro COX-1/COX-2 Inhibition Assay (PGE2 ELISA)

Rationale: Direct measurement of COX activity is most accurately quantified by measuring the downstream production of Prostaglandin E2 (PGE2) from the enzymatic conversion of arachidonic acid[1].

  • Enzyme Preparation: Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[1].

  • Inhibitor Incubation: In a 96-well microplate, add the reaction buffer, 10 µL of the test compound (dissolved in DMSO, final DMSO < 1%) at varying concentrations, and the COX enzyme. Pre-incubate the mixture at 37 °C for 15 minutes to allow enzyme-inhibitor binding[1].

  • Reaction Initiation: Add Arachidonic Acid (substrate) to each well to initiate the conversion to PGH2, which subsequently isomerizes to PGE2[1].

  • Quantification: Terminate the reaction and use a competitive PGE2 ELISA kit according to the manufacturer's instructions. Read the absorbance at 450 nm using a microplate reader[1].

  • Self-Validation: Calculate the IC50 values using non-linear regression. Always include a vehicle control (100% activity) and a reference inhibitor (e.g., Celecoxib, Indomethacin) to validate the assay's sensitivity and calculate the SI[1].

Protocol 3.3: In Vivo Anti-inflammatory Validation (Carrageenan-Induced Paw Edema)

Rationale: This acute in vivo model evaluates the compound's physiological ability to block prostaglandin-mediated vasodilation and edema[1][5].

  • Subject Preparation: Fast adult Wistar or Sprague-Dawley rats (150-200 g) overnight with free access to water. Divide into groups: Vehicle control, Reference (e.g., Ketoprofen or Indomethacin), and Test Compounds (e.g., 10 and 20 mg/kg)[1][5].

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw using a digital plethysmometer or calipers[1].

  • Dosing: Administer the vehicle, reference drug, or test compounds orally or intraperitoneally[1].

  • Edema Induction: After a 1-hour pre-treatment period, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw[1].

  • Evaluation: Measure paw volume at 1, 2, 3, and 4 hours post-injection. Calculate the percentage inhibition of edema relative to the vehicle control to confirm in vivo efficacy[1][5].

Mandatory Visualizations

COX_Pathway cluster_COX Cyclooxygenase Isozymes Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 Enzymatic Conversion COX2 COX-2 (Inducible) Inflammation AA->COX2 Enzymatic Conversion PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Isomerases Inflammation Inflammation & Pain PGE2->Inflammation Receptor Binding Inhibitor 1H-Isoindole-1,3-dione Derivatives Inhibitor->COX1 Weak Inhibition (Low Affinity) Inhibitor->COX2 Selective Inhibition (High Affinity)

Arachidonic Acid Pathway & Selective COX-2 Inhibition by 1H-Isoindole-1,3-dione Derivatives.

Workflow Syn 1. Chemical Synthesis (Reductive Amination) Pur 2. Purification & QA (NMR, MS, IR) Syn->Pur InVitro 3. In Vitro COX Assay (PGE2 ELISA) Pur->InVitro SAR 4. Selectivity Index (COX-2 vs COX-1) InVitro->SAR InVivo 5. In Vivo Validation (Paw Edema Model) SAR->InVivo

Experimental Workflow for the Synthesis and Evaluation of COX Inhibitors.

References

  • Benchchem. "Application of 1H-Isoindole-1,3-dione Derivatives in Medicinal Chemistry.
  • Int J Mol Sci. "A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
  • MDPI. "Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models.
  • ACS Omega. "Synthesis of a Pyridone-Based Phthalimide Fleximer and Its Characterization and Supramolecular Property Evaluation.
  • NIH. "Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions.

Sources

Method

Application Notes and Protocols for Utilizing 1,3-Diphenylpyrimidine-2,4(1H,3H)-dione Derivatives in Cancer Cell Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of Pyrimidine-2,4-dione Scaffolds The pyrimidine-2,4-dione nucleus, a fu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrimidine-2,4-dione Scaffolds

The pyrimidine-2,4-dione nucleus, a fundamental heterocyclic structure found in natural molecules like uracil and thymine, is a cornerstone in medicinal chemistry.[1][2][3] Its inherent ability to interact with biological targets has led to the development of a vast array of derivatives with significant therapeutic potential, particularly in oncology.[1][4] Synthetic analogues of this scaffold can interfere with the hyperactive processes of replication, transcription, and translation characteristic of cancer cells.[2] Among these, 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have emerged as a promising class of compounds that can potently induce apoptosis, or programmed cell death, in various cancer cell lines.

This guide provides an in-depth exploration of the mechanisms of action for these derivatives and offers detailed protocols for their application in a research setting. The information presented herein is intended to empower researchers to effectively design and execute experiments to evaluate the apoptotic effects of this important class of molecules.

Mechanism of Action: A Multi-faceted Approach to Inducing Apoptosis

1,3-Diphenylpyrimidine-2,4(1H,3H)-dione derivatives employ a variety of strategies to trigger the apoptotic cascade in cancer cells. While the precise mechanisms can be structure-dependent, a common theme involves the induction of cellular stress and the activation of key apoptotic signaling pathways.

Induction of Oxidative Stress and the Intrinsic Apoptotic Pathway

A primary mechanism for some 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives is the elevation of intracellular reactive oxygen species (ROS). ROS are highly reactive molecules that, at elevated levels, can inflict damage upon cellular components, including DNA, proteins, and lipids, thereby triggering the intrinsic (mitochondrial) pathway of apoptosis.

A notable example is the compound XS23 (N-(2,6-dioxo-1,3-di-m-tolyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(3-morpholinopropyl)-2-phenylacetamide), which has demonstrated significant antitumor activity. Treatment of A375 melanoma cells with XS23 leads to a substantial, dose- and time-dependent increase in intracellular ROS levels. This surge in ROS disrupts mitochondrial membrane potential, a critical event in apoptosis.[5] The compromised mitochondrial membrane releases pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the assembly of the apoptosome and the activation of caspase-9 , an initiator caspase in the intrinsic pathway.[6] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 , which carry out the systematic dismantling of the cell.[7]

G cluster_cell Cancer Cell derivative 1,3-Diphenylpyrimidine- 2,4(1H,3H)-dione Derivative ros Increased ROS derivative->ros mito Mitochondrial Stress ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway activated by 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives via ROS production.

Modulation of the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8][9] The ratio of these opposing factions determines the cell's susceptibility to apoptosis. Some pyrimidine derivatives can shift this balance in favor of cell death by downregulating anti-apoptotic proteins and upregulating pro-apoptotic ones.[10][11] This alteration in the Bcl-2 family protein expression further promotes mitochondrial outer membrane permeabilization (MOMP), amplifying the apoptotic signal.

G cluster_bcl2 Bcl-2 Family Regulation derivative Pyrimidine-2,4-dione Derivative bcl2_down Bcl-2 Downregulation derivative->bcl2_down bax_up Bax Upregulation derivative->bax_up momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_down->momp bax_up->momp apoptosis Apoptosis momp->apoptosis

Caption: Modulation of Bcl-2 family proteins by pyrimidine-2,4-dione derivatives to induce apoptosis.

Involvement of the p53 Tumor Suppressor Pathway

The p53 protein, often dubbed the "guardian of the genome," plays a critical role in orchestrating cellular responses to stress, including cell cycle arrest and apoptosis.[12][13] Some pyrimidine-dione derivatives have been shown to activate the p53 pathway.[12] This can occur through various mechanisms, including the inhibition of p53's negative regulator, MDM2.[12][14] Activation of p53 leads to the transcriptional upregulation of pro-apoptotic genes, including members of the Bcl-2 family like PUMA and Bax, thereby feeding into the intrinsic apoptotic pathway.[9][12]

Quantitative Data Summary

The efficacy of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives and related compounds in inhibiting cancer cell proliferation and inducing apoptosis is often quantified by their half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic cells observed after treatment.

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Apoptosis InductionReference
XS23 A375 (Melanoma)Not specified18% early apoptosis, 4.68% late apoptosis at 5 µM
Pyrano[2,3-d]pyrimidine-2,4-dione Analogues MCF-7 (Breast), HCT116 (Colon)0.66 - 46.86Not specified[15]
2,4-Diaminopyrimidine Derivatives (9k, 13f) A549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast)1.98 - 5.52Induces apoptosis via mitochondrial membrane potential decrease[5]
Diallyl Disulfide (DADS) HL-60 (Leukemia)< 25Time- and concentration-dependent

Experimental Protocols

The following protocols provide a framework for investigating the apoptotic effects of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives in cancer cell lines.

Protocol 1: Cell Culture and Treatment

This initial step is crucial for ensuring healthy, logarithmically growing cells for subsequent assays.[16]

Materials:

  • Cancer cell line of interest (e.g., A375, MCF-7, HCT116)[15]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 1,3-Diphenylpyrimidine-2,4(1H,3H)-dione derivative stock solution (e.g., 10 mM in DMSO)

  • Tissue culture plates or flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Plate the cancer cells in the appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.[16]

  • Adherence: Allow the cells to adhere and grow for 24 hours.[16]

  • Compound Preparation: Prepare serial dilutions of the pyrimidine-dione derivative in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound dose).[16]

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[16]

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[16] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Centrifuge to pellet the cells.[16]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the stained cells by flow cytometry.[16]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

G cluster_workflow Apoptosis Analysis Workflow start Cell Treatment with Derivative harvest Harvest Cells (Adherent & Floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting allows for the detection and semi-quantification of key proteins involved in the apoptotic cascade, providing mechanistic insights.[16]

Materials:

  • Treated and control cells from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the harvested cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.[16]

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

The 1,3-diphenylpyrimidine-2,4(1H,3H)-dione scaffold represents a versatile and potent platform for the development of novel anticancer agents. Their ability to induce apoptosis through multiple, interconnected pathways, including ROS generation, modulation of the Bcl-2 family, and activation of p53, makes them attractive candidates for further investigation. The protocols outlined in this guide provide a robust starting point for researchers to explore the therapeutic potential of these compounds. Future work should focus on elucidating the structure-activity relationships to optimize efficacy and selectivity, as well as exploring their potential in combination therapies to overcome drug resistance.

References

  • Chen, J., et al. (2021). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. Available at: [Link]

  • Raghuwanshi, M., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Kaur, M., et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Medwin Publishers. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. PubMed Central. Available at: [Link]

  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central. Available at: [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]

  • Oh, H. J., et al. (2015). A novel pyrido-thieno-pyrimidine derivative activates p53 through induction of phosphorylation and acetylation in colorectal cancer cells. PubMed. Available at: [Link]

  • Redfern, C. P. F., et al. (2013). Inducing apoptosis of cancer cells using small-molecule plant compounds that bind to GRP78. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Roles of Bcl-2 family protein in apoptosis induced by... Available at: [Link]

  • Zhang, C., et al. (2024). Cleavage of CAD by caspase-3 determines the cancer cell fate during chemotherapy. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2024). Pyrimidine synthase CAD deamidates and inactivates p53. PubMed Central. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. Available at: [Link]

  • ResearchGate (n.d.). Pyrimidine Triones as Potential Activators of p53 Mutants. Available at: [Link]

  • Wiman, K. G., et al. (2024). Pyrimidine Triones as Potential Activators of p53 Mutants. PubMed. Available at: [Link]

  • Wiman, K. G., et al. (2024). Pyrimidine Triones as Potential Activators of p53 Mutants. MDPI. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2021). Discovery of pyrano[2,3- d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. PubMed. Available at: [Link]

  • Jankaukas, A., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia (n.d.). Bcl-2 family. Available at: [Link]

  • Bentham Science (2024). The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators. Available at: [Link]

  • ResearchGate (n.d.). Role of Bcl-2 family members in apoptosis induction, as well as its... Available at: [Link]

  • Li, Y., et al. (2021). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PubMed Central. Available at: [Link]

  • NCBI (n.d.). Caspase Activation in Cancer Therapy. Available at: [Link]

  • Mukherjee, A., et al. (2011). Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Biological active dihydropyrimidine-2,4(1H, 3H )-dione derivatives 13a–d. Available at: [Link]

  • Faruk, M. O., et al. (2025). Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. Bangladesh Journals Online. Available at: [Link]

  • NCBI (n.d.). Targeting caspases in cancer therapeutics. Available at: [Link]

  • de Oliveira, R. B., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. PubMed. Available at: [Link]

  • Kwon, K. B., et al. (2002). Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells. PubMed. Available at: [Link]

  • MDPI (2022). Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy. Available at: [Link]

  • MDPI (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Available at: [Link]

  • World Journal of Gastroenterology (2014). Apoptotic pathway induced by diallyl trisulfide in pancreatic cancer cells. Available at: [Link]

Sources

Application

Advanced High-Resolution Mass Spectrometry (HRMS) Workflows for the Structural Elucidation and Quantification of Hedione Derivatives

Introduction & Analytical Rationale Hedione (methyl dihydrojasmonate) is a ubiquitous compound fundamentally known for its role in fragrance chemistry. However, recent research has expanded its significance into biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Hedione (methyl dihydrojasmonate) is a ubiquitous compound fundamentally known for its role in fragrance chemistry. However, recent research has expanded its significance into biological and agricultural sectors, revealing its efficacy as an "off-label" insect repellent[1] and as a structural scaffold for novel aphid-repellent agents[2]. Commercially, Hedione exists as a thermodynamic mixture of stereoisomers, though the (1R, 2S)-(+)-cis isomer is primarily responsible for its potent biological and olfactory activity[3].

The structural modification of Hedione yields highly valuable derivatives. For example, dehydrohedione (DHH), synthesized via α -chlorination and subsequent elimination, is a critical intermediate in advanced synthetic pathways[4]. Analyzing these derivatives in complex matrices (e.g., plant extracts, commercial perfumes, or e-liquids) presents significant analytical challenges due to isobaric interferences and trace-level concentrations.

High-Resolution Mass Spectrometry (HRMS), utilizing Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers, provides sub-5 ppm mass accuracy. This precision is mandatory for untargeted screening and the structural elucidation of unknown jasmonate derivatives, allowing researchers to differentiate between closely related species based on exact mass and isotopic fidelity.

Mechanistic Insights: Causality in Method Development

A robust analytical protocol must be designed with an understanding of the analyte's physicochemical properties. The workflow described herein is built upon the following causal relationships:

  • Extraction Chemistry: Hedione and its derivatives are semi-volatile esters. Traditional Solid-Phase Extraction (SPE) involving aggressive evaporative concentration often leads to significant analyte loss. Therefore, Vortex-Assisted Liquid-Liquid Extraction (VA-LLE) or Monolithic Material Sorptive Extraction (MMSE) is employed to minimize thermal degradation while achieving high enrichment factors[5][6].

  • Ionization Dynamics: In traditional Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI), Hedione undergoes extensive fragmentation, yielding a base peak at m/z 83, which often obliterates the molecular ion[1]. To preserve the precursor ion for HRMS MS/MS analysis, soft ionization techniques are required. Electrospray Ionization (ESI+) is optimal for Liquid Chromatography (LC) workflows, while Atmospheric Pressure Photoionization (APPI) is deployed for GC-HRMS to successfully detect the protonated molecule [M+H]+ at m/z 227.1645[7].

  • Data-Dependent Acquisition (DDA): In complex matrices, co-eluting compounds are inevitable. DDA triggers MS/MS fragmentation only for precursor ions meeting specific intensity thresholds, generating high-energy fragment spectra that allow for the structural differentiation of derivatives (e.g., distinguishing the loss of a pentyl chain versus a methyl acetate group).

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis HRMS Analytical Workflow cluster_data Data Processing & Validation N1 Complex Matrix N2 VA-LLE / MMSE Extraction N1->N2 N3 Isotope Dilution (Deuterated ISTD) N2->N3 N4 UHPLC / GC Separation N3->N4 N5 Soft Ionization (ESI+ / APPI+) N4->N5 N6 Orbitrap / Q-TOF HRMS N5->N6 N7 Precursor Exact Mass (< 5 ppm) N6->N7 N8 ddMS2 Fragmentation Analysis N7->N8 N9 Structural Elucidation N8->N9

Integrated HRMS workflow for the extraction, separation, and structural elucidation of Hedione.

Quantitative Data & Fragmentation Signatures

The structural elucidation of Hedione derivatives relies heavily on identifying neutral losses. The loss of methyl acetate (74.0368 Da) or methanol (32.0262 Da) from the ester moiety is a hallmark of jasmonate fragmentation[8].

Table 1: Exact Mass and Characteristic Fragment Ions of Key Hedione Derivatives

Compound NameMolecular FormulaPreferred IonizationExact Mass [M+H]+ Characteristic MS/MS Fragments (m/z)
Hedione (Methyl dihydrojasmonate) C13​H22​O3​ ESI+ / APPI+227.1642153.1274 ( −C3​H6​O2​ ), 135.1168, 83.0855
Dehydrohedione (DHH) C13​H20​O3​ ESI+225.1485193.1223 ( −CH3​OH ), 151.1118
Methyl Jasmonate (MeJA) C13​H20​O3​ ESI+ / APPI+225.1485151.1118, 133.1012
dnOPDA methyl ester C17​H26​O3​ ESI+279.1955210.1614, 149.0961

Self-Validating Experimental Protocol: LC-ESI-HRMS Analysis

This protocol is designed as a self-validating system. It incorporates internal standard (ISTD) normalization to account for matrix effects and a System Suitability Test (SST) to verify mass accuracy prior to acquisition.

Step 1: Sample Preparation via Vortex-Assisted LLE (VA-LLE)
  • Aliquot & Spike: Transfer 1.0 mL of the liquid sample (e.g., diluted e-liquid or plant extract) into a 15 mL glass centrifuge tube. Spike with 10 µL of a deuterated internal standard (e.g., D5​ -Methyl Jasmonate at 1 µg/mL) to validate extraction recovery.

  • Extraction: Add 2.0 mL of HPLC-grade Hexane/Ethyl Acetate (80:20, v/v).

  • Vortex & Partition: Vortex vigorously for 2 minutes to maximize the surface area for partitioning. Centrifuge at 4,000 rpm for 5 minutes at 4°C to achieve phase separation.

  • Collection: Carefully transfer the upper organic layer to a clean vial. Repeat the extraction step once more and combine the organic layers.

  • Concentration: Evaporate the solvent under a gentle stream of ultra-pure nitrogen at room temperature (do not apply heat, to prevent volatilization of Hedione). Reconstitute in 500 µL of Initial Mobile Phase (Water/Acetonitrile 95:5).

Step 2: UHPLC Chromatographic Separation
  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm, 1.7 µm) to ensure the resolution of cis/trans diastereomers.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-10 min (linear ramp to 95% B), 10-12 min (hold 95% B), 12-12.1 min (return to 5% B), 12.1-15 min (re-equilibration).

  • Flow Rate: 0.35 mL/min. Column Temperature: 40°C.

Step 3: HRMS Data-Dependent Acquisition (DDA) Setup
  • Analyzer: Q-TOF or Orbitrap (e.g., Waters ACQUITY RDa or Thermo Q-Exactive)[2].

  • Ion Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Mass Resolution: Minimum 70,000 FWHM at m/z 200.

  • Full Scan Range: m/z 100 – 600.

  • ddMS2 Trigger: Top 5 most intense ions; dynamic exclusion set to 5 seconds to prevent redundant sampling of the Hedione precursor peak.

  • Collision Energy (CE): Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV to capture both low-energy (e.g., loss of methanol) and high-energy (e.g., ring cleavage) fragmentation events.

Step 4: Data Processing & Quality Control
  • Mass Calibration Check: Ensure the lock-mass or internal calibrant maintains mass accuracy strictly <5 ppm throughout the run.

  • Precursor Validation: Extract the exact mass of Hedione ( [M+H]+ 227.1642) with a 5 ppm mass window.

  • Fragment Match: Utilize elucidation software (e.g., UNIFI Elucidation Toolset) to confirm the presence of the m/z 153.1274 fragment in the high-energy spectrum.

  • Quantification: Integrate the area under the curve (AUC) for the precursor ion and normalize against the D5​ -ISTD to calculate the final concentration.

References

  • Methyl dihydrojasmonate and lilial are the constituents with an "off-label" insect repellence in perfumes - PMC. nih.gov. URL:[Link]

  • Targeted and Untargeted Screening of 'e-liquids' Using the High Resolution ACQUITY™ RDa™ Mass Detector. waters.com. URL:[Link]

  • Experimental MS³ spectra for methyl dihydrojasmonate and benzyl octyl... | Download Scientific Diagram. researchgate.net. URL:[Link]

  • US20200039915A1 - Chemical process of preparing dehydrohedione. google.com.
  • Determination of Chiral Jasmonates in Flowers by GC/MS after Monolithic Material Sorptive Extraction. acs.org. URL:[Link]

  • Odorant-Binding Protein 3-Oriented Rational Design and Discovery of Novel Jasmonate Derivatives as Potential Aphid-Repellent Agents. acs.org. URL:[Link]

  • Gas Chromatography-High Resolution Tandem Mass Spectrometry Using a GC-APPI-LIT Orbitrap for Complex Volatile Compounds Analysis. oak.go.kr. URL:[Link]

  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. nih.gov. URL:[Link]

  • Method for synthesizing (1R,2S)-methyl dihydrojasmonate. patsnap.com. URL:[Link]

Sources

Method

Application Note: FT-IR Spectroscopy for Functional Group Identification in Pyrimidine-Dithione Compounds

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Context Pyrimidine-dithione d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Context

Pyrimidine-dithione derivatives (e.g., pyrimidine-2,4-dithiones) are critical pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities including antiproliferative, antimicrobial, and antiviral properties[1, 3]. The structural elucidation of these compounds is paramount during drug development, as their pharmacological efficacy is heavily dependent on the specific arrangement of functional groups and their tautomeric states (thione vs. thiol forms) [4].

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline, non-destructive analytical technique to verify the successful synthesis of pyrimidine-dithiones [1]. By measuring the vibrational transitions of molecular bonds, FT-IR provides definitive evidence of ring closure, the presence of specific substituents, and the predominant tautomeric form in the solid state.

Causality in Experimental Choices: The Thione-Thiol Tautomerism

Pyrimidine-dithiones can exist in equilibrium between thione (–NH–C=S) and thiol (–N=C–SH) tautomers. FT-IR is exquisitely sensitive to this equilibrium. In the solid state, these compounds predominantly exist in the thione form, stabilized by extensive intermolecular hydrogen bonding. This is mechanistically evidenced by the presence of strong secondary amine (N–H) stretching bands and thiocarbonyl (C=S) stretching bands, coupled with the absence of a distinct S–H stretch (typically expected around 2500–2600 cm⁻¹) [3, 4]. Understanding this causality allows analytical scientists to confidently interpret the absence of an S–H band not as a synthetic failure, but as a confirmation of the thione tautomeric preference.

Quantitative Data Summary: Characteristic Vibrational Frequencies

The following table summarizes the expected FT-IR absorption bands for standard pyrimidine-2,4-dithione derivatives. These values serve as a benchmark for spectral interpretation [1, 2, 4].

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity / Peak ShapeMechanistic Note
N–H Stretching3100 – 3450Medium to Strong, BroadOften appears as multiple bands (e.g., 3324, 3231 cm⁻¹) due to multiple NH groups or H-bonding [2].
C–H (Aromatic) Stretching3000 – 3100Weak to Medium, SharpIndicates the presence of the heterocyclic or fused aromatic rings.
C=N / C=C Stretching (Ring)1550 – 1650Strong, SharpCharacteristic of the pyrimidine ring skeleton [3].
C=S (Thione) Stretching1100 – 1350StrongPrimary indicator of the dithione core. Often coupled with C–N vibrations [4].
S–H (Thiol) Stretching~2500 – 2600Weak (if present)Typically absent in solid-state (KBr) due to thione tautomeric dominance.

Standard Operating Protocol: FT-IR Analysis

To ensure maximum trustworthiness and reproducibility, this protocol utilizes a self-validating system where background subtraction and resolution checks are mandatory prior to sample analysis.

Equipment & Materials
  • FT-IR Spectrophotometer (e.g., PerkinElmer, Bruker) capable of 4000–400 cm⁻¹ range [2, 4].

  • Spectroscopy-grade Potassium Bromide (KBr), desiccated.

  • Hydraulic press and 13 mm pellet die.

  • Agate mortar and pestle.

Step-by-Step Methodology
  • System Validation & Background Scan:

    • Action: Ensure the sample compartment is empty and purged with dry nitrogen (if available) to minimize CO₂ and water vapor interference.

    • Action: Acquire a background spectrum (Air or blank KBr pellet) using 32 scans at a resolution of 4 cm⁻¹.

    • Causality: This establishes a baseline, ensuring that atmospheric artifacts do not mask critical N–H or C=O/C=S regions.

  • Sample Preparation (KBr Pellet Method):

    • Action: Weigh approximately 1–2 mg of the purified pyrimidine-dithione sample and 100–150 mg of dry KBr.

    • Action: Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is achieved.

    • Causality: Thorough grinding minimizes light scattering (the Christiansen effect), which can distort peak shapes and baseline linearity.

  • Pellet Pressing:

    • Action: Transfer the powder to the 13 mm die and apply 8–10 tons of pressure using a hydraulic press for 2 minutes under vacuum.

    • Action: Carefully release the pressure and extract the translucent KBr pellet.

  • Data Acquisition:

    • Action: Place the pellet in the FT-IR sample holder.

    • Action: Record the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution) [1].

  • Spectral Processing & Validation:

    • Action: Apply automatic baseline correction and peak picking algorithms.

    • Action: Cross-reference the identified peaks against the quantitative summary table (Section 2). Confirm the absence of precursor functional groups (e.g., unreacted cyano –C≡N groups near 2200 cm⁻¹) to validate synthetic completion [3].

Workflow Visualization

The following diagram illustrates the logical progression of the spectroscopic analysis workflow, highlighting the integration of FT-IR with orthogonal validation techniques.

FTIR_Workflow Sample Synthesized Pyrimidine-Dithione Prep Sample Preparation (KBr Pellet / ATR) Sample->Prep Scan FT-IR Data Acquisition (4000 - 400 cm⁻¹) Prep->Scan Background Background Scan (Air / Blank KBr) Background->Scan Process Spectral Processing (Baseline Correction, Peak Picking) Scan->Process Identify Functional Group Identification (N-H, C=S, C=N) Process->Identify Validate Cross-Validation (NMR, MS Data) Identify->Validate

Caption: Logical workflow for the FT-IR spectroscopic characterization and validation of pyrimidine-dithiones.

References

  • Al-Azhar University. "o-Aminonitrile in Heterocylic Chemistry: Synthesis of Thienopyridine, Pyridothienopyrimidine, Pyridothieno[1,2,4]triazolopyrimidine, Pyridothienopyridine Derivatives." Al-Azhar University Institutional Repository, 2008. [Link]

  • Soliman, A. I. A., et al. "Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies." ACS Omega, 2023.[Link]

  • Abdelghani, E., & Sherif, M. H. "Synthesis and Reactions of Some New Pyrimidine Thiones." Journal of American Science, 2010. [Link]

Application

In Vitro Anti-Inflammatory Assay Protocols for 1H-Isoindole-1,3-Dione Derivatives: A Mechanistic Guide

Introduction & Pharmacological Rationale The 1H-isoindole-1,3-dione (phthalimide) scaffold is a privileged bicyclic structure in medicinal chemistry, forming the pharmacophoric core of immunomodulatory imide drugs (IMiDs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The 1H-isoindole-1,3-dione (phthalimide) scaffold is a privileged bicyclic structure in medicinal chemistry, forming the pharmacophoric core of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. Beyond their established oncological applications, novel N-substituted phthalimide derivatives exhibit potent anti-inflammatory properties by modulating pro-inflammatory cytokine production (TNF-α, IL-6) and suppressing inducible enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS),[1].

When evaluating new 1H-isoindole-1,3-dione derivatives, the in vitro macrophage model (utilizing murine RAW 264.7 or J774A.1 cell lines) stimulated by bacterial lipopolysaccharide (LPS) remains the gold standard,[2]. This guide establishes a self-validating, step-by-step experimental framework designed to rigorously quantify these anti-inflammatory effects while ruling out false positives caused by compound cytotoxicity.

Mechanistic Pathway & Target Intervention

To design an effective assay, one must understand the causality of the signaling cascade. LPS acts as a potent agonist for the Toll-Like Receptor 4 (TLR4) on the macrophage surface. This binding triggers the MyD88-dependent pathway, leading to the nuclear translocation of NF-κB. Once in the nucleus, NF-κB upregulates the transcription of pro-inflammatory genes, specifically COX-2 and iNOS, which subsequently synthesize Prostaglandin E2 (PGE2) and Nitric Oxide (NO), respectively,[2].

Phthalimide derivatives typically exert their effects by either inhibiting the upstream NF-κB translocation or directly binding to and inhibiting the COX-2 enzymatic pocket,[3].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Activation TLR4->NFKB Signaling Cascade Genes COX-2 & iNOS Transcription NFKB->Genes Translocates to Nucleus Mediators PGE2 & NO Production Genes->Mediators Enzymatic Action Phthalimide 1H-Isoindole-1,3-Dione Derivatives Phthalimide->NFKB Inhibits Phthalimide->Genes Suppresses

Mechanistic pathway of LPS-induced inflammation and targeted inhibition by phthalimide derivatives.

Experimental Workflow & Causality

A robust anti-inflammatory screening workflow requires a highly controlled timeline.

Workflow Day1 Day 1: Seed Macrophages (RAW 264.7 / J774A.1) Day2 Day 2: 1h Pre-treatment + 24h LPS Stimulation Day1->Day2 Day3 Day 3: Supernatant Collection & Cell Lysis Day2->Day3 Assays Assays: Griess, ELISA, Western Blot Day3->Assays

Standard 3-day workflow for in vitro anti-inflammatory screening in macrophage models.

Pre-requisite: Cytotoxicity Screening (Resazurin / MTT Assay)

Causality & Rationale: A dead macrophage cannot produce inflammatory cytokines. If a compound is highly cytotoxic, it will falsely appear as a potent anti-inflammatory agent because NO and PGE2 levels will drop due to cell death, not immunomodulation. Therefore, establishing the maximum non-toxic concentration (cell viability >90%) is a mandatory first step,[2].

Protocol:

  • Seeding: Seed RAW 264.7 or J774A.1 cells at 1×105 cells/well in a 96-well plate using high-glucose DMEM supplemented with 10% FBS[2]. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply 1H-isoindole-1,3-dione derivatives at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in 0.1% DMSO,[2].

  • Incubation: Incubate for 24 hours.

  • Viability Measurement: Add Resazurin or MTT reagent. Incubate for 2–4 hours. Measure absorbance (570 nm for MTT) or fluorescence (560 Ex / 590 Em for Resazurin).

  • Validation: Only proceed to inflammation assays using concentrations that maintain 90% cell viability.

Core Assay 1: Nitric Oxide (NO) Inhibition via Griess Assay

Causality & Rationale: NO is a highly reactive, short-lived free radical produced by iNOS. Measuring it directly in culture is nearly impossible. The Griess assay circumvents this by quantifying nitrite (NO₂⁻), the stable, spontaneous oxidation product of NO, serving as a reliable surrogate for iNOS enzymatic activity,.

Protocol:

  • Pre-treatment: Seed cells in a 24-well plate. Pre-treat with the validated non-toxic concentrations of the phthalimide derivatives for 1 hour .

    • Expert Insight: This 1-hour window is critical. It allows the lipophilic phthalimide derivatives to permeate the cell membrane and establish steady-state intracellular concentrations before the massive LPS-induced TLR4 signaling cascade begins.

  • Stimulation: Add LPS (e.g., 1–5 µg/mL) to the wells[2]. Include a positive control (LPS only), negative control (vehicle only), and reference standard (e.g., Indomethacin or Celecoxib),[2]. Incubate for 24 hours.

  • Supernatant Collection: Transfer 100 µL of cell culture supernatant to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark.

  • Quantification: Read absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite (NaNO₂) standard curve.

Core Assay 2: PGE2 and Cytokine Quantification via ELISA

Causality & Rationale: While NO indicates iNOS activity, PGE2 is the direct downstream lipid mediator of COX-2. Furthermore, TNF-α and IL-6 are primary cytokines driven by NF-κB. Quantifying these via Enzyme-Linked Immunosorbent Assay (ELISA) provides a comprehensive profile of the derivative's multi-target efficacy[1],.

Protocol:

  • Sample Preparation: Utilize the remaining supernatant from the 24-hour LPS stimulation (Section 3.2). Centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.

  • ELISA Execution: Transfer samples to pre-coated commercial ELISA plates for PGE2, TNF-α, or IL-6.

  • Detection: Follow the manufacturer's specific antibody incubation and washing steps. Add the TMB substrate and stop solution.

  • Quantification: Read absorbance at 450 nm. Normalize data against the standard curve to determine absolute concentrations (pg/mL or µg/mL)[2].

Core Assay 3: Target Protein Expression (Western Blotting)

Causality & Rationale: An ELISA or Griess assay only shows that the product (PGE2 or NO) is reduced. It does not explain how. Western blotting is required to differentiate between direct enzymatic inhibition (where COX-2 protein levels remain high, but the enzyme is blocked) and transcriptional suppression (where the phthalimide derivative prevents COX-2/iNOS proteins from being synthesized at all).

Protocol:

  • Lysis: Wash the remaining adherent cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: Quantify total protein using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Resolve 20–30 µg of protein lysates on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Apply HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Quantitative Data Presentation: Benchmarks for Phthalimide Derivatives

To contextualize your experimental results, compare your synthesized 1H-isoindole-1,3-dione derivatives against established benchmarks from recent literature. The table below summarizes the inhibitory concentrations (IC₅₀) of highly active phthalimide derivatives and standard reference drugs in macrophage models.

Compound / DerivativeTarget / AssayIC₅₀ / Effective Conc.Cell LineReference
Compound 28 (1H-pyrrole-2,5-dione core)PGE2 Inhibition0.61 µMRAW 264.7
Compound 28 (1H-pyrrole-2,5-dione core)COX-2 Inhibition21.01 µMRAW 264.7
Asperimide 43c NO Inhibition0.78 µMRAW 264.7
Indomethacin (Reference Control)NO Inhibition37.5 µMRAW 264.7
Celecoxib (Reference Control)PGE2 Inhibition1.1 µMJ774A.1[2]
Compound 17 (N-phthalimide derivative)PGE2 Inhibition0.067 µg/mL (Final Yield)J774A.1[2]

Note: A defining feature of modern, optimized phthalimide derivatives is their ability to selectively inhibit COX-2 without affecting COX-1 (which is constitutively expressed and protects gastric mucosa), thereby minimizing gastrointestinal toxicity.

References

  • Anti-Inflammatory Activity of Cyclic Imide Derivatives Source: MDPI URL:[Link]

  • Phthalimides as anti-inflammatory agents Source: National Institutes of Health (PMC) URL:[Link]

  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production Source: MDPI URL:[Link]

  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models Source: National Institutes of Health (PMC) URL:[Link]

  • Source: Google Patents (WO2024035626A1)
  • DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS Source: ResearchGate URL:[Link]

Sources

Method

Application Note: One-Pot Three-Component Synthesis of Chromeno[2,3-d]pyrimidine-2,4(3H)-dione Scaffolds

Introduction & Rationale The chromeno[2,3-d]pyrimidine-2,4(3H)-dione scaffold is a privileged pharmacophore, structurally analogous to 10-oxa-5-deazaflavins[1]. Molecules possessing this core exhibit a broad spectrum of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The chromeno[2,3-d]pyrimidine-2,4(3H)-dione scaffold is a privileged pharmacophore, structurally analogous to 10-oxa-5-deazaflavins[1]. Molecules possessing this core exhibit a broad spectrum of biological activities, including antiproliferative, antimicrobial, and antioxidant properties[2][3]. Traditional syntheses of these heterocycles often require multi-step linear pathways, harsh conditions, and complex purifications that generate significant solvent waste.

To address these limitations, One-Pot Multicomponent Reactions (MCRs) have emerged as the gold standard in modern synthetic chemistry. By condensing three components—salicylaldehyde, barbituric acid, and a nucleophile (such as an isocyanide or an amine)—in a single vessel, chemists can achieve high atom economy and rapidly generate structural diversity for Structure-Activity Relationship (SAR) studies. Recent advancements have further optimized this synthesis via electrochemical and microwave-assisted green protocols.

Mechanistic Causality: The "Why" Behind the Reaction

The success of this three-component reaction relies on the precise orchestration of electrophilic and nucleophilic centers in a self-sorting sequence.

  • Knoevenagel Condensation : Barbituric acid possesses a highly acidic active methylene group at C5. Under mild basic or electrocatalytic conditions, it undergoes a rapid Knoevenagel condensation with the carbonyl group of salicylaldehyde. This forms a highly reactive electrophilic intermediate (an ortho-quinone methide analog).

  • Michael-Type Addition : The intermediate is highly susceptible to nucleophilic attack. The third component (e.g., an isocyanide or amine) acts as a carbon/nitrogen nucleophile, attacking the polarized double bond via a Michael-type addition. This step is critical; without the third component acting as a trap, the intermediate may undergo undesired dimerization or degradation.

  • Intramolecular Cyclization : The ortho-hydroxyl group of the salicylaldehyde moiety, now in close proximity to the newly formed adduct, undergoes an intramolecular nucleophilic attack on the pyrimidine intermediate, closing the pyran ring. Subsequent tautomerization and aromatization yield the thermodynamically stable chromeno[2,3-d]pyrimidine-2,4(3H)-dione core.

Mechanism A Salicylaldehyde (Electrophile) C Knoevenagel Condensation (Base/Electro-catalyzed) A->C B Barbituric Acid (Active Methylene) B->C D Ortho-Quinone Methide Intermediate C->D -H2O F Michael-Type Addition D->F E Third Component (e.g., Isocyanide/Amine) E->F G Intramolecular Cyclization (O-Alkylation/Aromatization) F->G H Chromeno[2,3-d]pyrimidine- 2,4(3H)-dione Scaffold G->H Tautomerization

Mechanistic pathway for the three-component synthesis of chromeno[2,3-d]pyrimidine-2,4(3H)-diones.

Experimental Protocols

Protocol A: Microwave-Assisted Green Synthesis (Isocyanide-Based)

Reference: Adapted from established green MCR protocols for 1H-chromeno[2,3-d]pyrimidine-5-carboxamides[4].

Materials : Salicylaldehyde (1.0 mmol), Barbituric acid (1.0 mmol), Alkyl isocyanide (1.0 mmol), EtOH/H₂O (1:1 v/v), Acetic acid (catalytic, 10 mol%). Procedure :

  • Assembly : In a 10 mL microwave-safe vessel, sequentially add barbituric acid and salicylaldehyde to 3 mL of the EtOH/H₂O solvent mixture.

  • Activation : Add the alkyl isocyanide and acetic acid. Seal the vessel securely.

  • Irradiation : Subject the mixture to microwave irradiation (60 W, 75 °C) for 10–15 minutes.

    • Self-Validation Check: The reaction mixture will transition from a pale suspension to a deep orange/red solution (indicating the Knoevenagel intermediate), eventually forming a dense precipitate as the final product crystallizes out of the aqueous medium[4].

  • Monitoring : Verify completion via TLC (Hexane:EtOAc 6:4). The product typically exhibits strong UV absorbance at 254 nm.

  • Workup : Cool the vessel to room temperature. Filter the solid precipitate, wash with ice-cold aqueous ethanol (2 x 5 mL), and dry under a vacuum.

  • Purification : Recrystallize from hot ethanol to afford the pure substituted chromeno[2,3-d]pyrimidine-2,4(3H)-dione (Yields typically >85%).

Protocol B: Electrochemical Synthesis

Reference: Malviya & Singh, J. Heterocycl. Chem. 2020.

Materials : Salicylaldehyde (1.0 mmol), Barbituric acid (1.0 mmol), Malononitrile/Amine (1.0 mmol), Protic solvent (Ethanol), Supporting electrolyte (LiClO₄, 0.1 M). Procedure :

  • Cell Setup : Use an undivided electrochemical cell equipped with a Platinum (Pt) plate anode and a Platinum (Pt) plate cathode.

  • Reaction Mixture : Dissolve the three components and the supporting electrolyte in 15 mL of ethanol.

  • Electrolysis : Perform controlled-current electrolysis (constant current of 10-15 mA) at room temperature.

    • Causality Insight: The anodic oxidation facilitates the generation of reactive intermediates without the need for external chemical oxidants or toxic metal catalysts, ensuring a completely "green" activation step.

  • Monitoring : Monitor the reaction via LC-MS. The reaction is typically complete within 2–3 hours.

  • Workup : Upon completion, concentrate the solvent under reduced pressure. Add water (20 mL) to precipitate the product. Filter and recrystallize.

Workflow Step2 2. Solvent/Catalyst Addition (EtOH:H2O / LTTM or Electrolyte) Step3 3. Reaction Activation (Microwave / Electrochemical / Thermal) Step2->Step3 Step4 4. Monitoring (TLC / LC-MS) Step3->Step4 Step4->Step3 Incomplete Step5 5. Precipitation & Filtration (Ice-water quench) Step4->Step5 Complete

Standardized workflow for the one-pot multicomponent synthesis and purification.

Data Presentation: Comparative Yields and Conditions

To select the optimal protocol for your laboratory setup, refer to the comparative data below summarizing various activation methods for this specific MCR:

Synthesis MethodCatalyst / ActivationSolventReaction TimeAvg. Yield (%)Environmental Impact
Conventional Heating Acetic Acid / RefluxEtOH4 – 6 Hours65 – 75Moderate (High energy)
Microwave-Assisted Acetic Acid (10 mol%) / MWEtOH/H₂O10 – 15 Mins85 – 95Low (Green solvent)
Electrochemical Pt Electrodes / 15 mAEtOH2 – 3 Hours88 – 92Very Low (Reagent-free)
LTTM-Catalyzed Glycolic Acid:Urea (1:1)None (Melt)30 – 45 Mins80 – 90Low (Reusable media)

Analytical Characterization Standards

To validate the synthesized scaffolds, ensure the following spectral hallmarks are present:

  • ¹H NMR (DMSO-d₆) : Two distinct broad singlets around δ 11.10 and 11.50 ppm corresponding to the two NH protons of the pyrimidine-2,4-dione ring. A singlet around δ 4.50-5.00 ppm for the highly shielded methine proton (if applicable based on the third component substitution)[2].

  • IR (ATR) : Strong absorption bands at ~1700 cm⁻¹ and ~1660 cm⁻¹ corresponding to the C=O stretching of the urea moiety in the pyrimidine ring.

Sources

Application

Application of 5-fluoro-1H-pyrimidine-2,4-dione in density functional theory studies

Title: Quantum Mechanical Modeling of 5-Fluoro-1H-pyrimidine-2,4-dione (5-FU): A Density Functional Theory Application Guide Executive Summary 5-fluoro-1H-pyrimidine-2,4-dione, universally known as 5-Fluorouracil (5-FU),...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Quantum Mechanical Modeling of 5-Fluoro-1H-pyrimidine-2,4-dione (5-FU): A Density Functional Theory Application Guide

Executive Summary

5-fluoro-1H-pyrimidine-2,4-dione, universally known as 5-Fluorouracil (5-FU), is a cornerstone antimetabolite in oncology. However, its clinical efficacy is frequently bottlenecked by rapid systemic metabolism, a short half-life, and off-target cytotoxicity. To engineer next-generation, targeted drug delivery systems (DDS), computational chemists and drug development professionals increasingly rely on Density Functional Theory (DFT). By acting as a "computational microscope," DFT elucidates the electronic structure, frontier molecular orbitals (HOMO-LUMO), and non-covalent interaction dynamics of 5-FU with various nanocarriers at the sub-angstrom level.

This application note provides an authoritative, self-validating framework for applying DFT to 5-FU research, detailing the causality behind critical experimental choices.

Mechanistic Rationale: The Quantum Chemistry of 5-FU

Why is DFT essential for studying 5-FU? The substitution of a hydrogen atom with a highly electronegative fluorine atom at the C5 position of the pyrimidine ring fundamentally alters the molecule's electron density. This substitution induces a strong dipole moment and modifies the HOMO-LUMO energy gap, making 5-FU highly sensitive to its local electrostatic environment.

When designing a nanocarrier (e.g., fullerenes, MXenes, or polymeric nanoparticles), researchers must predict whether 5-FU will bind strongly enough to survive systemic circulation, yet weakly enough to release the payload specifically within the tumor microenvironment. DFT provides the exact causality behind these binding affinities by calculating adsorption energies ( Eads​ ), quantifying charge transfer via Natural Bond Orbital (NBO) analysis, and mapping bond topology via the Quantum Theory of Atoms in Molecules (QTAIM).

G A 1. System Construction (5-FU + Nanocarrier) B 2. Geometry Optimization (e.g., B3LYP-D3/6-311G**) A->B C 3. Frequency Calculation (Zero-Point Energy & Minima Check) B->C D 4. Electronic Properties (HOMO-LUMO, NBO, QTAIM) C->D E 5. Solvation Modeling (CPCM/SMD in Aqueous/Tumor pH) C->E F 6. Thermodynamic Output (Adsorption Energy, ΔG, Release) D->F E->F

Computational workflow for DFT analysis of 5-FU drug delivery systems.

Self-Validating Computational Protocols for 5-FU Adsorption

To ensure trustworthiness and scientific integrity, a DFT study cannot merely be a sequence of software commands; it must be a self-validating thermodynamic system. Below is the rigorous, step-by-step methodology for modeling 5-FU interactions.

Step 1: System Initialization and Conformational Sampling

  • Causality: 5-FU possesses multiple interaction sites (the carbonyl oxygens, the N-H groups, and the fluorine atom). You must construct multiple starting geometries (e.g., O-down, F-down, N-H-down) relative to the carrier surface. Relying on a single initial guess often traps the calculation in a false local minimum.

Step 2: Geometry Optimization with Dispersion Corrections

  • Causality: Standard functionals (like pure B3LYP) notoriously fail to capture long-range van der Waals forces, which dominate non-covalent drug-carrier interactions.

  • Protocol: Optimize the complex using dispersion-corrected functionals such as ω B97X-D or B3LYP-D3. For systems involving transition metals (e.g., Ti3C2 MXenes), employ the PBE functional with Grimme’s D2/D3 corrections . Use a robust basis set like 6-311++G(d,p) for non-metals and LANL2DZ for heavy metals.

Step 3: Vibrational Frequency Analysis (The Self-Validation Step)

  • Causality: An optimized geometry is meaningless if it sits on a saddle point of the potential energy surface.

  • Protocol: Execute a frequency calculation at the exact same level of theory. The complete absence of imaginary (negative) frequencies mathematically validates that the structure is a true local minimum. This step also yields the Zero-Point Energy (ZPE) required for accurate thermodynamic corrections.

Step 4: Basis Set Superposition Error (BSSE) Correction

  • Causality: When calculating the adsorption energy ( Eads​=Ecomplex​−(E5−FU​+Ecarrier​) ), the basis functions of the two monomers overlap, artificially lowering the complex's energy.

  • Protocol: Apply the Boys-Bernardi counterpoise method. Without BSSE correction, binding affinities are consistently overestimated, leading to flawed clinical predictions.

Quantitative Synthesis of 5-FU Carrier Interactions

Recent DFT studies have mapped the interaction landscape of 5-FU across diverse nanocarriers. The table below synthesizes these critical thermodynamic and electronic parameters, demonstrating how different materials achieve targeted delivery.

Nanocarrier SystemLevel of TheoryAdsorption Energy ( Eads​ )Interaction MechanismKey Findings
Ti3C2 MXene Nanosheets PBE-D2Thermodynamically FavorableChemisorption / ElectrostaticMagnetization remains stable post-adsorption; exhibits pH-responsive release in acidic tumor tissue .
Alkaline Earth Fullerenes (C24N24) M06-2X/6-31GModerate / ReversibleCoordination via C=O groupAdsorption strength scales with metal polarizability (Ca > Mg > Be); aqueous solvation facilitates release .
Ca12O12 Nanocages (NH2-doped) ω B97XD/6-31G-175.6 kcal/molStrong ChemisorptionSignificant band gap reduction; amino-functionalization drastically enhances 5-FU loading capacity .
Se6 Selenium Clusters B3LYP/6-31G(d,p)ExothermicSe–H(N) and Se–O(C) bondingHigh stability in aqueous media; acts as a highly biocompatible delivery vector [[1]]([Link]).
PLGA Nanoparticles B3LYP-D-0.627 to -0.80 eVHydrogen Bonding5-FU tautomerism (keto-enol forms) enhances drug loading capacity compared to the free form .

Simulating the Tumor Microenvironment: pH-Responsive Release

A successful nanocarrier must release 5-FU upon reaching the tumor. Tumors exhibit a slightly acidic microenvironment (pH ~6.5) compared to the healthy bloodstream (pH 7.4). DFT seamlessly models this causality.

Protocol for Release Kinetics:

  • Solvation Modeling: Apply an implicit solvation model like CPCM (Conductor-like Polarizable Continuum Model) or SMD to simulate the dielectric constant of water/blood. Solvation typically weakens the adsorption strength, allowing for reversible binding .

  • Protonation Simulation: To mimic the acidic tumor environment, introduce a proton ( H+ ) to the most basic site of the drug-carrier complex (often a functional group on the carrier or the carbonyl oxygen of 5-FU).

  • Recalculate Eads​ : Re-optimize the protonated complex. A significant drop in the absolute value of Eads​ (or a shift to an endothermic state) structurally validates that the acidic environment triggers the desorption and release of 5-FU .

G S1 Free 5-FU & Carrier (System Initialization) S2 Stable Adsorption (Physiological pH 7.4) S1->S2 Non-covalent Binding S3 Tumor Microenvironment (Acidic pH ~6.5) S2->S3 Circulation & Targeting S4 Protonation Event (Carrier or 5-FU) S3->S4 H+ Influx S5 Desorption / Weakened Binding (ΔE_ads approaches 0) S4->S5 Conformational Change S6 Targeted 5-FU Release (Therapeutic Action) S5->S6 Diffusion

pH-responsive adsorption and release mechanism of 5-FU in tumor microenvironments.

Conclusion

The application of DFT to 5-fluoro-1H-pyrimidine-2,4-dione transcends basic structural visualization. By enforcing rigorous, self-validating protocols—such as dispersion corrections, frequency validations, and BSSE adjustments—computational scientists can accurately predict the thermodynamic viability, electronic sensitivity, and targeted release kinetics of novel chemotherapeutic delivery systems.

References

  • DFT study of Ti3C2 MXene nanosheets as a drug delivery system for 5-fluorouracil. RSC Advances.[Link]

  • DFT investigation of 5-fluorouracil tautomerism and non-covalent interactions with PLGA nanoparticles for enhanced drug delivery and sensing. Journal of Molecular Graphics and Modelling (PubMed).[Link]

  • Efficient delivery of anticancer 5-fluorouracil drug by alkaline earth metal functionalized porphyrin-like porous fullerenes: A DFT study. Journal of Molecular Graphics and Modelling (PubMed).[Link]

  • DFT Calculations on Electronic, Thermochemical and Vibrational Properties of Se6 Selenium Clusters as 5-Fluorouracil Drug Delivery System. BioTech (MDPI).[Link]

  • Interaction of 5-Fluorouracil on the Surfaces of Pristine and Functionalized Ca12O12 Nanocages: An Intuition from DFT. ACS Omega.[Link]

Sources

Method

Application Note: Indane-1,3-Dione as a Privileged Scaffold for Bioactive Molecule Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Chemical Logic & Mechanistic Overview Indane-1,3-dione is a highly reactive β-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Chemical Logic & Mechanistic Overview

Indane-1,3-dione is a highly reactive β-diketone built upon an indane structural nucleus. In medicinal chemistry and materials science, it is widely regarded as a "privileged scaffold" due to its unique electronic properties and high synthetic versatility [1].

The causality behind its widespread use lies in its three contiguous reactive sites:

  • Dual Electrophilic Centers (C1, C3): The two carbonyl groups are highly susceptible to nucleophilic attack and facilitate complex domino reactions.

  • Active Methylene Group (C2): The protons on the C2 carbon are highly acidic. In aqueous or basic environments, the molecule partially enolizes, creating a highly delocalized enolate anion [4]. This makes the C2 position an exceptionally strong nucleophile, perfect for Knoevenagel condensations and functionalization with cyano groups [1].

By leveraging these sites, chemists can utilize indane-1,3-dione as a potent electron acceptor to build complex, highly substituted spirocyclic systems and conjugated bioactive molecules.

Reactivity profile and synthetic pathways of the indane-1,3-dione scaffold.

Key Synthetic Strategies

Knoevenagel Condensation

The most fundamental transformation of indane-1,3-dione is the Knoevenagel condensation with aromatic aldehydes to yield 2-arylidene-1,3-indanediones . These derivatives are not only biologically active on their own but also serve as critical electron-deficient dienophiles for downstream structural elaboration [2].

Multicomponent Reactions (MCRs)

To build structural complexity with high atom economy, 2-arylidene-1,3-indanediones are frequently subjected to base-promoted domino MCRs. By reacting these intermediates in situ with substrates like enaminones or isatins, researchers can construct complex spiro-indanone scaffolds (e.g., spirooxindolopyrrolizidines) which mimic natural alkaloids and exhibit potent antimicrobial and anticancer properties[3].

Experimental Protocols

Protocol A: Green Synthesis of 2-Arylidenindane-1,3-diones

Causality & Experimental Logic: Traditional Knoevenagel condensations require toxic organic solvents (e.g., piperidine in ethanol) and prolonged heating. This modern protocol utilizes a task-specific ionic liquid, 2-hydroxyethylammonium formate (2-HEAF) , to drive the reaction at room temperature without additional solvents.

The efficiency is driven by a dual-activation mechanism: The acidic ammonium proton of 2-HEAF protonates the aldehyde's carbonyl oxygen (enhancing electrophilicity), while the basic formate anion deprotonates the active methylene of indane-1,3-dione (generating the enolate nucleophile) [2].

Step-by-Step Methodology:

  • Reactant Preparation: In a standard reaction vial, combine the substituted aromatic aldehyde (0.25 mmol), indane-1,3-dione (0.25 mmol), and 2-HEAF (0.1 mmol).

  • Reaction Phase: Stir the mixture vigorously at room temperature (20–25 °C). The reaction is exceptionally fast; monitor completion via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane eluent. Complete consumption of starting materials typically occurs within 1–5 minutes.

  • Precipitation (Self-Validation): Add 5 mL of deionized water to the vial. The sudden shift in solvent polarity forces the highly hydrophobic 2-arylidenindane-1,3-dione to crash out of the solution immediately, visually validating the reaction's success.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual ionic liquid and trace unreacted precursors.

  • Drying: Dry the purified solid under a vacuum. Due to the high selectivity of the 2-HEAF catalyst, further purification (e.g., column chromatography) is rarely required.

Green synthesis workflow for 2-arylidenindane-1,3-diones using 2-HEAF.

Protocol B: Base-Promoted Domino MCR for Polycyclic Scaffolds

Causality & Experimental Logic: To synthesize sterically demanding bicyclo[2.2.2]octanes or spiro-fused systems, a one-pot cascade reaction is employed. Triethylamine (TEA) acts as a base to catalyze the sequential cyclotrimerization of 1,3-indanedione, generating an active cyclic diene that immediately undergoes a Diels-Alder cycloaddition with the in situ generated 2-arylidene-1,3-indanedione [3].

Step-by-Step Methodology:

  • Setup: Dissolve the aromatic aldehyde (1.0 mmol) and indane-1,3-dione (4.4 mmol) in 10 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add triethylamine (TEA, 20 mol%) dropwise to the stirring solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2–4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. The complex polycyclic spiro product will precipitate as a crystalline solid. Filter, wash with cold ethanol, and recrystallize if necessary.

Quantitative Data & Yield Analysis

The use of 2-HEAF in Protocol A demonstrates remarkable functional group tolerance. The table below summarizes the quantitative yields and reaction times for various aromatic aldehydes [2].

Aldehyde SubstituentReaction Time (min)Yield (%)Melting Point (°C)
Benzaldehyde (Unsubstituted)198149–151
4-Chlorobenzaldehyde (Electron-withdrawing)296188–190
4-Methoxybenzaldehyde (Electron-donating)395162–164
4-Nitrobenzaldehyde (Strongly electron-withdrawing)199224–226

Note: Electron-withdrawing groups (e.g., Nitro) accelerate the initial nucleophilic attack, resulting in near-quantitative yields within 60 seconds.

Bioactive Applications in Drug Development

Derivatives synthesized from the indane-1,3-dione building block are heavily utilized in pharmacology:

  • Anticoagulants: Compounds bearing a substituent at the C2 position (such as Phenindione, Pindone, and Diphenadione) function as potent Vitamin K antagonists. They inhibit the synthesis of active coagulation factors, making them critical in both human medicine (thrombosis prevention) and pest control (rodenticides) [4].

  • Anticancer & Antimicrobial Agents: Spiro-fused indane-1,3-dione derivatives mimic the structural rigidity of natural alkaloids. These highly functionalized molecular hybrids interact effectively with cellular membranes and act as topoisomerase inhibitors, showing broad-spectrum cytotoxicity against tumor cell lines and drug-resistant bacterial strains [1].

References

  • Title: Indane-1,3-Dione: From Synthetic Strategies to Applications Source: Molecules (2022) URL: [Link]

  • Title: Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid Source: ACS Omega (2020) URL: [Link]

  • Title: Domino Reaction of Aromatic Aldehydes and 1,3-Indanediones for Construction of Bicyclo[2.2.2]octanes and Dibenzo[b,g]indeno[1′,2′:3,4]fluoreno[1,2-d]oxonines Source: The Journal of Organic Chemistry (2019) URL: [Link]

  • Title: 1,3-Indandione Source: Wikipedia URL: [Link]

Application

Application Notes and Protocols: A Comprehensive Guide to the Large-Scale Synthesis of Multifunctional 1,4-dihydro-pyrrolo[3,2-b]pyrroles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,4-dihydro-pyrrolo[3,2-b]pyrrole Scaffold The 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) core is a privileged heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-dihydro-pyrrolo[3,2-b]pyrrole Scaffold

The 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) core is a privileged heterocyclic scaffold that has garnered significant attention in recent years. These exceptionally electron-rich heteropentalenes form the foundation for a wide array of functional materials and biologically active molecules.[1] Their unique photophysical properties, including strong fluorescence and large two-photon absorption cross-sections, make them ideal candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells. In the realm of medicinal chemistry, the pyrrole motif is a common feature in many approved drugs, and DHPP derivatives are being explored as potent kinase inhibitors for anticancer therapies.[2][3][4]

Historically, the development of DHPP chemistry was hampered by the lack of efficient and scalable synthetic methodologies. However, recent advancements in multicomponent reactions have revolutionized access to these valuable compounds, enabling their synthesis on a large scale.[1] This guide provides a detailed, optimized protocol for the large-scale synthesis of multifunctional 1,4-dihydro-pyrrolo[3,2-b]pyrroles, delves into the mechanistic underpinnings of the reaction, and offers practical insights for troubleshooting and functionalization, with a particular focus on applications relevant to drug discovery and materials science.

The Synthetic Approach: An Optimized Iron-Catalyzed Multicomponent Reaction

The most efficient and scalable method for the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles (TAPPs) is a one-pot, multicomponent reaction involving an aromatic aldehyde, a primary aromatic amine, and butane-2,3-dione. A thorough investigation has revealed that iron salts are the most effective catalysts for this transformation, significantly improving yields and expanding the substrate scope.[1]

Causality Behind Experimental Choices:
  • The Catalyst: While various Lewis and Brønsted acids can catalyze this reaction, iron(III) salts, particularly iron(III) perchlorate (Fe(ClO₄)₃·xH₂O) and iron(III) p-toluenesulfonate (Fe(OTs)₃·6H₂O), have been identified as superior.[5] Iron catalysts are not only cost-effective and environmentally benign but also highly efficient in promoting the necessary bond formations. The probable mechanism involves the iron(III) ion acting as a Lewis acid to activate the carbonyl groups of the aldehyde and butane-2,3-dione, facilitating nucleophilic attack by the amine and subsequent cyclization steps.[6]

  • The Solvent System: A 1:1 mixture of toluene and glacial acetic acid provides the optimal reaction medium.[1] Acetic acid serves as a protic acid co-catalyst, aiding in the formation of the initial Schiff base and the subsequent dehydration steps. Toluene acts as a less polar co-solvent that helps to maintain the solubility of the starting materials and intermediates while facilitating product precipitation upon formation.

  • The Reaction Temperature: A moderate temperature of 50°C is crucial for the success of the reaction, especially when using electron-rich aldehydes or sterically hindered anilines.[1] Lowering the temperature from previous protocols (which often used 90°C or higher) minimizes the formation of side products and allows for the inclusion of a broader range of substrates.

  • The Role of Oxygen: The final step of the reaction is an oxidation to form the aromatic pyrrolopyrrole core. Performing the reaction in a vessel open to the atmosphere allows for the diffusion of oxygen from the air, which acts as the terminal oxidant. This eliminates the need for adding potentially harsh chemical oxidants.

Visualizing the Synthesis

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions A Aromatic Aldehyde (2 eq) Intermediate1 Schiff Base Formation A->Intermediate1 B Aromatic Amine (2 eq) B->Intermediate1 C Butane-2,3-dione (1 eq) Intermediate2 Mannich-type Addition C->Intermediate2 Fe(III) catalysis Catalyst Fe(ClO4)3·xH2O (cat.) Solvent Toluene/AcOH (1:1) Temp 50 °C Atmosphere Air (O2) Intermediate1->Intermediate2 Fe(III) catalysis Intermediate4 Second Condensation & Cyclization Intermediate1->Intermediate4 Intermediate3 Cyclization & Dehydration Intermediate2->Intermediate3 Intermediate3->Intermediate4 Oxidation Oxidation Intermediate4->Oxidation O2 (air) Product 1,4-Dihydropyrrolo[3,2-b]pyrrole Oxidation->Product

Caption: Proposed reaction pathway for the iron-catalyzed synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles.

Experimental Workflow

experimental_workflow Start Start Step1 Step 1: Reactant Mixing - Add aldehyde and aniline to Toluene/AcOH. - Stir at 50 °C for 1 hour. Start->Step1 Step2 Step 2: Catalyst and Diketone Addition - Add Fe(ClO4)3·xH2O. - Add butane-2,3-dione. Step1->Step2 Step3 Step 3: Reaction - Stir at 50 °C for 16 hours in an open flask. Step2->Step3 Step4 Step 4: Product Isolation - Filter the precipitate. - Wash with cold methanol. Step3->Step4 Step5 Step 5: Drying - Dry the solid under vacuum. Step4->Step5 Step6 Step 6: Characterization - NMR, Mass Spectrometry, etc. Step5->Step6 End Pure Product Step6->End

Caption: A streamlined workflow for the large-scale synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles.

Detailed Protocols

Materials and Equipment
  • Reactants: Aromatic aldehydes, primary aromatic amines, butane-2,3-dione.

  • Catalyst: Iron(III) perchlorate hydrate (Fe(ClO₄)₃·xH₂O) or Iron(III) p-toluenesulfonate hexahydrate (Fe(OTs)₃·6H₂O).

  • Solvents: Toluene (anhydrous), glacial acetic acid, methanol (for washing).

  • Equipment: Round-bottom flask, magnetic stirrer with heating plate, oil bath, filtration apparatus (Büchner funnel), vacuum pump.

Safety Precautions
  • Iron(III) perchlorate is a strong oxidizer and can form explosive mixtures with organic materials. Handle with care and avoid contact with combustible materials.

  • Glacial acetic acid is corrosive and has a strong odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toluene is flammable and has toxic vapors. Handle in a fume hood and keep away from ignition sources.

  • Always wear appropriate PPE when handling all chemicals.

General Procedure for Large-Scale Synthesis (20 mmol scale)
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add glacial acetic acid (60 mL) and toluene (60 mL).

  • Add the aromatic aldehyde (80 mmol) and the primary aromatic amine (80 mmol) to the solvent mixture.

  • Place the flask in a preheated oil bath at 50°C and stir the mixture for 1 hour. The flask should be open to the atmosphere.

  • Catalyst and Diketone Addition: After 1 hour, add iron(III) perchlorate hydrate (0.85 g, ~2.4 mmol, 6 mol%) to the reaction mixture.

  • Immediately following the catalyst addition, add butane-2,3-dione (3.5 mL, 40 mmol) dropwise over a period of 5-10 minutes.

  • Reaction: Continue stirring the reaction mixture at 50°C in the open flask for 16 hours (overnight). A precipitate will typically form during this time.

  • Work-up and Isolation:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid sequentially with cold methanol (2 x 50 mL) and then with a small amount of diethyl ether or acetonitrile.

    • If the product does not precipitate, remove the solvents under reduced pressure. The crude product can then be recrystallized from a suitable solvent (e.g., acetonitrile).

    • For products containing basic substituents (e.g., pyridyl or amino groups), quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate before filtration. Wash the collected solid with water followed by acetonitrile.

  • Drying: Dry the purified solid under vacuum to obtain the final product.

Data Presentation: Catalyst and Substrate Scope

Table 1: Comparison of Catalysts for the Synthesis of a Model TAPP
CatalystLoading (mol%)Temperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acid1090318
Fe(ClO₄)₃·xH₂O690354
Fe(ClO₄)₃·xH₂O 6 50 16 69
Fe(OTs)₃·6H₂O6501664
Iron(III) trifluoromethanesulfonate6501663
Vanadium, Niobium, Cerium, Manganese salts---Lower yields[1]

This table highlights the superior performance of iron(III) perchlorate under the optimized, lower temperature conditions.

Table 2: Substrate Scope and Yields for the Optimized Protocol
Aldehyde SubstituentAniline SubstituentProduct Yield (%)Reference
4-CN4-tert-butyl69
4-CN4-CN31
4-CN4-NEt₂26
4-NO₂4-tert-butyl61
4-Br4-tert-butyl58
4-OMe4-tert-butyl38
2-Cl4-tert-butyl49
4-CN2-Cl46
4-CN2-Br45
4-CN2-CN35

This table demonstrates the versatility of the optimized protocol with a range of electron-donating and electron-withdrawing substituents on both the aldehyde and aniline starting materials, as well as its tolerance for sterically hindered substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Insufficient reaction time or temperature- Impure starting materials- Use a fresh batch of iron catalyst.- Ensure the reaction is stirred for the full 16 hours at 50°C.- Purify starting materials if necessary.
Formation of Dark, Tarry Byproducts - Reaction temperature is too high.- Presence of highly reactive impurities.- Strictly maintain the reaction temperature at 50°C.- Use high-purity starting materials.
Product is Contaminated with Unreacted Schiff Base - Incomplete reaction, particularly on a very large scale.- Insufficient oxidation.- Ensure vigorous stirring to maximize air exposure.- On scales larger than 40 mmol of diacetyl, a decrease in yield may be observed; consider running multiple smaller batches.[1]
Poor Solubility of the Final Product - The inherent nature of the tetraaryl-pyrrolo[3,2-b]pyrrole core.- Introduce solubilizing groups (e.g., long alkyl chains) onto the aromatic rings of the starting materials.

Characterization of 1,4-dihydropyrrolo[3,2-b]pyrroles

The synthesized compounds can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the central pyrrole rings typically appear as a singlet in the range of δ 6.5-7.0 ppm. The aromatic protons of the substituents will appear in the aromatic region (δ 7.0-8.5 ppm).[7]

    • ¹³C NMR: The carbons of the central pyrrole core can be observed in the aromatic region, with the C3 and C6 positions appearing around 100 ppm.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[7]

  • UV-Vis and Fluorescence Spectroscopy: These techniques are crucial for characterizing the photophysical properties of the DHPP derivatives, providing information on their absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields.[8]

Applications in Drug Discovery and Materials Science

The versatility of the large-scale synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles opens up a vast chemical space for the development of novel functional molecules.

Drug Discovery

The pyrrole scaffold is a key component in numerous FDA-approved drugs.[2] The DHPP core, with its readily functionalizable positions, serves as an excellent starting point for the design of new therapeutic agents. A significant area of interest is the development of kinase inhibitors for cancer therapy.[2][3][4] By strategically modifying the substituents on the DHPP core, it is possible to tune the molecule's size, shape, and electronic properties to achieve high affinity and selectivity for the ATP-binding site of specific kinases.[3] For example, derivatives of the related pyrrolo[3,2-d]pyrimidine scaffold have shown potent inhibitory activity against VEGFR and PDGFR, key kinases involved in tumor angiogenesis.[9]

Materials Science

The exceptional photophysical properties of DHPPs make them highly attractive for applications in organic electronics. Their strong fluorescence, tunable emission colors, and high quantum yields are desirable for the development of:

  • Organic Light-Emitting Diodes (OLEDs): DHPPs can be used as emissive materials in the active layer of OLEDs.

  • Organic Field-Effect Transistors (OFETs): The electron-rich nature of the DHPP core facilitates charge transport, making these compounds suitable for use in OFETs.

  • Fluorescent Probes: The sensitivity of their fluorescence to the local environment can be exploited for the development of chemical sensors.

The ability to synthesize these compounds on a large scale is a critical step towards their commercial application in these advanced technologies.

Conclusion

The iron-catalyzed multicomponent synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles represents a significant advancement in heterocyclic chemistry, providing a robust and scalable route to a class of compounds with immense potential. This guide has outlined a detailed and optimized protocol, explained the rationale behind the experimental design, and provided a framework for troubleshooting and characterization. By leveraging this efficient synthetic methodology, researchers in both academia and industry are well-equipped to explore the vast chemical space of DHPP derivatives and unlock their full potential in drug discovery, materials science, and beyond.

References

  • Shedding new light on quadrupolar 1,4-dihydropyrrolo[3,2-b]pyrroles: impact of electron-deficient scaffolds over emission. PMC. Available at: [Link]

  • Periphery Hindered Strategy of Dopant and Sensitizer for Solution- Processed Red TSF-OLEDs with High Color Purity - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 18(15), 1266-1275.
  • The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Semantic Scholar. Available at: [Link]

  • Gryko, D. T., et al. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry, 85(21), 13529–13543.
  • Gryko, D. T., et al. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. ACS Publications. Available at: [Link]

  • Janiga, A., Bednarska, D., Thorsted, B., Brewer, J., & Gryko, D. T. (2016). Quadrupolar, emission-tunable π-expanded 1,4-dihydropyrrolo[3,2-b]pyrroles – synthesis and optical properties. Organic & Biomolecular Chemistry, 14(3), 913-922.
  • Gryko, D. T., et al. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2- b]pyrroles. The Journal of Organic Chemistry. Available at: [Link]

  • 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. PMC. Available at: [Link]

  • Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles. RJ Wave. Available at: [Link]

  • A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journals. Available at: [Link]

  • Synthesis of 1,4‐dihydropyrrolo[3,2‐b]pyrrole‐containing donor–acceptor copolymers and their optoelectronic properties. NSF PAR. Available at: [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. MDPI. Available at: [Link]

  • Relating Design and Optoelectronic Properties of 1,4-Dihydropyrrolo[3,2-b]pyrroles Bearing Biphenyl Substituents. PMC. Available at: [Link]

  • Iron-Catalyzed Inexpensive and Practical Synthesis of N-Substituted Pyrroles in Water. Organic Chemistry Portal. Available at: [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

  • Collection - Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2‑b]pyrroles - The Journal of Organic Chemistry. Figshare. Available at: [Link]

  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. PMC. Available at: [Link]

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PMC. Available at: [Link]

  • 1,4-Dihydropyrrolo[3,2-b]pyrroles with Two Embedded Heptagons via Alkyne Annulation. PMC. Available at: [Link]

  • A novel pyrrolo[3, 2‐d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet‐derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis. PMC. Available at: [Link]

  • 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile. Journal of Medicinal Chemistry. Available at: [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. ResearchGate. Available at: [Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. Available at: [Link]

  • Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews. Available at: [Link]

  • Multicomponent reactions for the synthesis of pyrroles. ResearchGate. Available at: [Link]

  • Multicomponent reactions for the synthesis of pyrroles. Semantic Scholar. Available at: [Link]

  • Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjugation Control. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Pyrrolo[3,2-b]pyrrole Synthesis Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for the synthesis of 1,4-dihydro-pyrrolo[3,2-b]pyrroles (TAPPs). As highly electron-rich heteropentalenes, these cores are invaluable for organic electronics, two-photon absorption...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,4-dihydro-pyrrolo[3,2-b]pyrroles (TAPPs). As highly electron-rich heteropentalenes, these cores are invaluable for organic electronics, two-photon absorption dyes, and mechanosensitive probes. However, their assembly via multicomponent reactions (MCR) is notoriously sensitive to electronic and steric factors.

This guide is engineered for drug development professionals and materials scientists. It bypasses basic theory to focus directly on the causality of reaction failures, thermodynamic optimization, and self-validating scale-up protocols.

Part 1: Troubleshooting FAQs

Q1: Why is my yield below the detection limit when using sterically hindered anilines (e.g., 2-chloroaniline) or electron-rich aldehydes? The Causality: The synthesis of the pyrrolo[3,2-b]pyrrole core relies on a Mannich-type multicomponent reaction. Steric bulk at the ortho-position of the aniline or electron-donating groups on the aldehyde significantly reduce the electrophilicity of the in situ generated Schiff base. Historically, protocols utilized glacial acetic acid at reflux (90 °C) with p -toluenesulfonic acid ( p -TsOH)[1]. Under these harsh thermal conditions, the kinetically sluggish hindered intermediates decompose before the enol of butane-2,3-dione can execute its nucleophilic attack. The Solution: Transition to a bipartite, temperature-controlled methodology. By lowering the reaction temperature to 50 °C and utilizing a Toluene/AcOH (1:1) solvent matrix, you stabilize the transient Schiff base. Toluene enhances the solubility of non-polar hindered substrates, allowing the reaction to proceed smoothly and yielding up to 32% for previously "impossible" substrates like 2-chloroaniline[2].

Q2: I am observing incomplete conversion and a complex mixture of side products. Which catalyst system provides the highest thermodynamic drive? The Causality: The final, critical step in forming the 1,4-dihydro-pyrrolo[3,2-b]pyrrole core is an aerobic oxidative aromatization. While Lewis acids like Niobium pentachloride (NbCl5) or p -TsOH effectively catalyze the initial cyclizations to form the enamine intermediate, they fail to mediate the final oxidation. This leaves the reaction trapped in intermediate states[1]. The Solution: Iron(III) perchlorate hydrate (Fe(ClO4)3·H2O) is the optimal catalyst. It functions as a dual-action reagent: it acts as a potent Lewis acid to drive the double cyclization and serves as a redox mediator that, in tandem with atmospheric oxygen, efficiently aromatizes the core[3].

Q3: How can I scale up the synthesis to >10 grams without suffering a drastic drop in yield or product purity? The Causality: Scale-up failures in this specific MCR are almost exclusively tied to oxygen starvation. Because the final aromatization step is strictly aerobic, standard closed-flask setups (like Schlenk lines or lightly vented round bottoms) rapidly deplete dissolved oxygen at larger scales, stalling the reaction. The Solution: Abandon closed systems for the final step. Conduct the reaction in an open three-neck flask to maximize the surface area exposed to ambient air. This simple hydrodynamic modification ensures continuous oxygen ingress, maintaining yields of ~59–64% even at a 200 mmol scale[3][4].

Part 2: Mechanistic Workflow

Understanding the sequential logic of the MCR is critical for troubleshooting. The diagram below maps the causal pathway from raw substrates to the fully aromatized core.

G A Aromatic Amine + Aldehyde B Schiff Base Formation (In situ) A->B C Butane-2,3-dione Addition (Enol Attack) B->C D First Cyclization (Enamine Intermediate) C->D E Second Schiff Base Condensation D->E F Second Cyclization E->F G Aerobic Oxidation (Fe(III) Catalyst, Air) F->G H 1,4-dihydro-pyrrolo[3,2-b]pyrrole (Target Core) G->H

Mechanistic workflow of 1,4-dihydro-pyrrolo[3,2-b]pyrrole multicomponent synthesis.

Part 3: Quantitative Data Presentation

To justify the shift from legacy protocols to the optimized Iron(III) system, review the empirical yield data across different catalytic environments.

Table 1: Comparison of Catalytic Systems in TAPP Synthesis

Catalyst SystemSolvent MatrixTemp (°C)Compatible Substrate ScopeTypical Yield (%)Primary Failure Mode
p -TsOH (10 mol%)Glacial AcOH90 (Reflux)Electron-poor aldehydes only5 – 34%Thermal decomposition of intermediates[1].
NbCl5 (0.25 mmol)Acetonitrile82 (Reflux)Standard unhindered anilines22 – 49%Incomplete aerobic oxidation[1].
Fe(ClO4)3·H2O Toluene/AcOH (1:1)50Sterically hindered & Electron-rich6 – 69%Oxygen starvation in closed vessels[3].

Part 4: Self-Validating Experimental Protocol

This protocol details the optimized, two-step Iron(III)-catalyzed synthesis of tetraarylpyrrolo[3,2-b]pyrroles. It is designed as a self-validating system; if the physical checkpoints do not match your observations, halt the process and consult the troubleshooting guide.

Reagents Required:
  • Primary Aromatic Amine (2.0 equiv, e.g., 40 mmol)

  • Aromatic Aldehyde (2.0 equiv, e.g., 40 mmol)

  • Butane-2,3-dione (Diacetyl) (1.0 equiv, 20 mmol)

  • Iron(III) perchlorate hydrate (Fe(ClO4)3·H2O) (0.2 equiv, 4 mmol)

  • Toluene / Glacial Acetic Acid (1:1 v/v)

Step-by-Step Methodology:

Step 1: Schiff Base and Enamine Formation

  • Equip a 500 mL open three-neck flask with a magnetic stir bar. Do not seal the system under inert gas; ambient air is required.

  • Add the aromatic amine (40 mmol) and aromatic aldehyde (40 mmol) to the flask.

  • Add 100 mL of the Toluene/AcOH (1:1) solvent mixture.

  • Heat the mixture to exactly 50 °C and stir for 15 minutes.

    • Self-Validation Checkpoint 1: The solution should exhibit a distinct color shift (typically deep yellow or orange), confirming the in situ generation of the Schiff base.

  • Add butane-2,3-dione (20 mmol) dropwise over 5 minutes. Maintain stirring at 50 °C for 1 hour.

Step 2: Iron-Catalyzed Cyclization and Aerobic Oxidation 6. After 1 hour, add Fe(ClO4)3·H2O (4 mmol) directly to the reaction mixture. 7. Ensure the flask remains open to the atmosphere. Stir the mixture vigorously at 50 °C for 16 hours.

  • Self-Validation Checkpoint 2: Over the 16-hour period, the reaction mixture will darken significantly (often to a deep red or brown), and a heavy precipitate will begin to form. This precipitate is the highly insoluble, fully aromatized TAPP core[4].

Step 3: Workup and Purification 8. Cool the reaction mixture to room temperature. 9. Filter the crude suspension through a Büchner funnel under vacuum. 10. Wash the collected solid sequentially with 150 mL of Methanol, followed by 50 mL of Diethyl Ether.

  • Self-Validation Checkpoint 3: The filtrate will pull away dark, soluble impurities, leaving a brightly colored (typically vibrant yellow, orange, or red depending on substituents) crystalline solid on the filter paper[4].
  • Dry the solid under vacuum (approx. 5 mmHg) at 95 °C for 3 hours to yield the analytically pure 1,4-dihydro-pyrrolo[3,2-b]pyrrole.

Part 5: References

  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles Source: acs.org URL:[Link]

  • Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4- dihydropyrrolo[3,2-b]pyrroles Source: orgsyn.org URL:[Link]

  • Improved synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles a promising dye for organic electronic Source: unesp.br URL:[Link]

Sources

Optimization

Overcoming poor solubility of 1,4-bis(2-chlorophenyl)-2,5-bis(4-cyanophenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole

Focus Compound: 1,4-bis(2-chlorophenyl)-2,5-bis(4-cyanophenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing h...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 1,4-bis(2-chlorophenyl)-2,5-bis(4-cyanophenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing handling challenges with tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles (TAPPs). The specific derivative you are working with—1,4-bis(2-chlorophenyl)-2,5-bis(4-cyanophenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole—is a high-performance, quadrupolar Acceptor-Donor-Acceptor (A-D-A) fluorophore.

While its 10π-electron heteropentalene core provides exceptional photophysical properties, including high fluorescence quantum yields and large two-photon absorption (2PA) cross-sections[1], its rigid, planar geometry and strong intermolecular dipole interactions lead to notorious insolubility[2]. This guide provides field-proven, self-validating protocols to overcome these solubility barriers across all stages of your experimental workflow.

Part 1: The Causality of Insolubility (The "Why")

Before troubleshooting, we must understand the physical chemistry driving the insolubility of this specific molecule:

  • Strong π-π Stacking: The fused pyrrolo[3,2-b]pyrrole core is highly electron-rich and planar, promoting tight intermolecular stacking in the crystal lattice.

  • Quadrupolar Interactions: The strongly electron-withdrawing 4-cyanophenyl groups at positions 2 and 5 create a polarized A-D-A axis. This leads to strong dipole-dipole interactions between adjacent molecules, locking them into a highly crystalline state[2].

  • Steric Twisting vs. Lattice Energy: While the ortho-chloro substitution on the N-phenyl rings (positions 1 and 4) forces a dihedral twist that disrupts perfect coplanarity, the overall molecular weight and rigid scaffold still result in a lattice energy that vastly exceeds the solvation energy of most common organic solvents (e.g., hexanes, methanol, cold dichloromethane).

Part 2: Troubleshooting FAQs

Q1: My multicomponent synthesis yielded a heavy precipitate immediately after adding butane-2,3-dione. I cannot dissolve the crude product for standard silica gel chromatography. How do I isolate the pure dye? A1: Do not attempt standard column chromatography. The rapid precipitation is a hallmark of TAPP synthesis and is highly advantageous. The impurities (unreacted 2-chloroaniline, 4-cyanobenzaldehyde, and linear intermediates) are soluble in the reaction solvent, whereas the fully cyclized TAPP is not. Solution: Utilize Hot Soxhlet Extraction . By washing the crude precipitate sequentially with hot ethanol to remove soluble impurities, and then extracting the pure TAPP with boiling chloroform, you leverage the temperature-dependent solubility gradient.

Q2: I need to acquire a 13C NMR spectrum to confirm the structure, but the solubility in CDCl3 is too low to achieve an acceptable signal-to-noise ratio. What is the best alternative? A2: The π-π stacking of the 4-cyanophenyl TAPP derivatives resists standard room-temperature solvation[2]. Solution: Switch your solvent to 1,1,2,2-tetrachloroethane-d2 (TCE-d2) and acquire the spectrum at elevated temperatures (80–100 °C). The high thermal energy combined with the strongly solvating halogenated environment disrupts the intermolecular stacking. Self-Validation Check: If the solution becomes cloudy upon cooling in the NMR tube, you have successfully saturated the solvent at high temperature; simply reheat the probe before acquiring the spectrum.

Q3: We are attempting to use this fluorophore for live-cell two-photon imaging, but it aggregates and quenches immediately upon injection into PBS. How can we achieve aqueous compatibility? A3: This is a classic challenge for highly hydrophobic, planar heteropentalenes[3]. Solution: You must shield the hydrophobic core from the aqueous environment using Nanoprecipitation . By encapsulating the dye within an amphiphilic block copolymer matrix (such as Pluronic F-127), the hydrophobic TAPP partitions into the micellar core, while the PEGylated corona provides steric stabilization in PBS. This prevents aggregation-caused quenching (ACQ) and facilitates cellular endocytosis.

Part 3: Experimental Protocols
Protocol A: Purification via Hot Soxhlet Extraction

Objective: Isolate pure TAPP from the crude multicomponent reaction mixture without chromatography.

  • Filtration: Filter the crude reaction mixture (typically from an acetic acid solvent system) through a Büchner funnel. Wash the filter cake generously with cold methanol (3 x 50 mL) to remove residual acid and unreacted starting materials.

  • First Soxhlet Phase (Impurity Removal): Transfer the dried crude solid to a cellulose extraction thimble. Place in a Soxhlet apparatus fitted with a round-bottom flask containing 250 mL of absolute ethanol. Reflux for 12 hours. Causality: Ethanol removes intermediate Schiff bases and unreacted monomers but leaves the highly crystalline TAPP intact within the thimble.

  • Second Soxhlet Phase (Product Extraction): Replace the receiving flask with a clean one containing 250 mL of chloroform (or chlorobenzene for highly stubborn batches). Reflux for 24–48 hours until the solvent in the extraction chamber siphons clear.

  • Crystallization: Concentrate the chloroform extract under reduced pressure to approximately 20 mL. Allow it to cool slowly to room temperature to yield highly pure, strongly fluorescent crystals.

Protocol B: Aqueous Formulation via Nanoprecipitation

Objective: Formulate the insoluble TAPP into water-dispersible nanoparticles for biological assays.

  • Organic Phase Preparation: Dissolve 1 mg of the purified TAPP and 10 mg of Pluronic F-127 in 1 mL of analytical-grade tetrahydrofuran (THF). Sonicate for 5 minutes to ensure complete dissolution.

  • Aqueous Phase Preparation: Place 10 mL of deionized water (or PBS) in a 20 mL scintillation vial with a magnetic stir bar. Stir vigorously (1000 rpm) at room temperature.

  • Injection: Using a microsyringe, inject the organic phase dropwise (100 µL/min) into the vortex of the stirring aqueous phase. Causality: The rapid diffusion of THF into water causes the instantaneous supersaturation and precipitation of the hydrophobic TAPP, which is immediately kinetically trapped and stabilized by the hydrophobic blocks of the Pluronic F-127.

  • Solvent Evaporation: Leave the vial open under a gentle stream of nitrogen for 4 hours (or stir overnight) to completely evaporate the THF.

  • Filtration: Pass the resulting micellar dispersion through a 0.22 µm syringe filter to remove any unencapsulated aggregates. The resulting clear, fluorescent dispersion is ready for cell culture.

Part 4: Quantitative Data Presentation

Table 1: Solubility and Photophysical Profile of 1,4-bis(2-chlorophenyl)-2,5-bis(4-cyanophenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole

ParameterValue / ObservationMechanistic Rationale
Solubility (Hexanes/Methanol) < 0.1 mg/mL (Insoluble)High lattice energy; lack of favorable solvent-solute interactions.
Solubility (Cold CHCl3/DCM) ~ 1-2 mg/mL (Poor)Strong intermolecular A-D-A dipole stacking resists ambient solvation.
Solubility (Hot TCE / Chlorobenzene) > 15 mg/mL (Excellent)Thermal energy overcomes π-π stacking; halogenated solvents match polarizability.
Aqueous Solubility (Unformulated) 0 mg/mLExtreme hydrophobicity of the tetraaryl-heteropentalene core.
Fluorescence Quantum Yield (Toluene) High (> 80%)Rigid core restricts non-radiative decay pathways (internal conversion)[2].
Two-Photon Absorption (700-800 nm) 300 - 700 GMExtended π-conjugation and quadrupolar A-D-A architecture enhance 2PA[1].
Part 5: Workflow Visualization

Workflow Start 1,4-bis(2-chlorophenyl)-2,5-bis(4-cyanophenyl)- 1,4-dihydropyrrolo[3,2-b]pyrrole (Crude & Insoluble) Purification Phase 1: Purification (Overcoming Synthesis Insolubility) Start->Purification Soxhlet Hot Soxhlet Extraction (Removes soluble impurities, leaves pure TAPP) Purification->Soxhlet Characterization Phase 2: Characterization (NMR & Optical Spectroscopy) Soxhlet->Characterization Application Phase 3: Biological Assays (Aqueous Media Compatibility) Soxhlet->Application NMR High-Temp NMR in TCE-d2 (Disrupts π-π stacking) Characterization->NMR Nano Nanoprecipitation with Pluronic F-127 (Steric stabilization in PBS) Application->Nano

Caption: Workflow diagram detailing stage-specific solubilization strategies for highly crystalline TAPP fluorophores.

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Troubleshooting

Troubleshooting the alkylation of 7-thio 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in troubleshooting the S-alkylation of 7-thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in troubleshooting the S-alkylation of 7-thio 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivatives.

This bicyclic pyrimidine scaffold is highly valued in pharmacological research, particularly for its antioxidant and antiradical properties [1]. However, the presence of multiple nucleophilic centers (the 7-thiol group and the N1/N3 pyrimidine nitrogens) requires strict kinetic control during derivatization to prevent off-target reactions.

Mechanistic Overview & Reaction Logic

The target transformation is an SN​2 nucleophilic substitution where the 7-thiol group is alkylated using an alkyl halide (e.g., benzyl chloride/bromide) to form a thioether.

The Causality of Selectivity: The pyrimidine-2,4-dione ring contains two acidic NH protons (pKa ~9–10). The 7-thiol group also has a similar pKa (~9). When treated with a mild, heterogeneous base like Potassium Carbonate ( K2​CO3​ ) in Dimethylformamide (DMF), both the thiolate and the nitrogen anions can theoretically form. However, because the thiolate is a highly polarizable, "soft" nucleophile, it reacts exponentially faster with "soft" electrophiles (alkyl halides) than the "harder" nitrogen anions. Maintaining room temperature is the critical causal factor that ensures kinetic control, driving >95% regioselectivity toward S-alkylation[1].

AlkylationWorkflow Start 7-Thiol Precursor (Compound 3) Base Add K2CO3 in DMF (Thiolate Formation) Start->Base Alkyl Add Alkyl Halide (Room Temp) Base->Alkyl Side1 Disulfide Byproduct (Oxidation) Base->Side1 O2 Exposure Check LC-MS / TLC Check (Complete?) Alkyl->Check Side2 N-Alkylation (Over-reaction) Alkyl->Side2 Excess Base/Heat Check->Alkyl No (Add 0.1 eq) Workup Aqueous Workup (Precipitation) Check->Workup Yes (Target >95%) Product 7-Thioether Product (Compounds 4a-h) Workup->Product

Workflow and competing pathways for 7-thio cyclopenta[d]pyrimidine alkylation.

Standardized Step-by-Step Protocol

To ensure a self-validating system, this protocol incorporates built-in quality control checkpoints. If a checkpoint fails, refer immediately to the FAQ section.

Materials Required:

  • 3-cyclohexyl-7-sulfanyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Anhydrous K2​CO3​ (1.5 eq)

  • Anhydrous, degassed DMF (10 mL per mmol of substrate)

Methodology:

  • Preparation (Checkpoint 1): Oven-dry the K2​CO3​ at 120°C for 4 hours prior to use. Purge the reaction flask with Argon for 5 minutes. Self-Validation: The base must be a free-flowing fine powder; clumping indicates moisture absorption.

  • Thiolate Generation: Dissolve the 7-thiol precursor in anhydrous DMF under Argon. Add the finely powdered K2​CO3​ . Stir the suspension at room temperature (20-25°C) for 15-20 minutes. The mixture may slightly darken as the thiolate forms.

  • Electrophile Addition: Dissolve the alkyl halide in a minimal amount of DMF (1-2 mL) and add it dropwise to the reaction mixture over 5 minutes using a syringe.

  • Reaction Monitoring (Checkpoint 2): Stir at room temperature for 2 to 4 hours. Pull a 10 µL aliquot, dilute in methanol, and check via LC-MS or TLC (EtOAc:Hexane 1:1). Self-Validation: The starting material mass ( [M+H]+ ) should be fully depleted.

  • Quenching & Isolation: Pour the reaction mixture slowly into vigorously stirred ice-water (5x the volume of DMF). The 7-thioether product will typically crash out as a crystalline solid [1].

  • Purification: Filter the precipitate under vacuum, wash with copious amounts of cold distilled water to remove residual DMF and salts, and dry under high vacuum.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak at roughly double the expected molecular weight ( 2M−2H ). What is happening, and how do I fix it? A: You are observing the formation of a disulfide dimer. Thiolates are highly susceptible to oxidative coupling in the presence of atmospheric oxygen, especially under basic conditions. Fix: Ensure your DMF is thoroughly degassed (sparged with Argon for 15 minutes prior to use) and maintain a strict inert atmosphere during the K2​CO3​ deprotonation step.

Q2: I am seeing multiple alkylated products, including masses corresponding to double and triple alkylation. Why is regioselectivity failing? A: You have lost kinetic control, leading to N-alkylation at the pyrimidine N1 or N3 positions. This occurs due to three primary causes:

  • Elevated Temperature: The reaction was allowed to exotherm or was actively heated. Keep the reaction strictly at room temperature (≤ 25°C).

  • Excess Base/Electrophile: Using >1.5 equivalents of base or >1.1 equivalents of alkyl halide forces the equilibrium toward the deprotonation and alkylation of the harder nitrogen nucleophiles.

  • Base Strength: Do not substitute K2​CO3​ with stronger bases like NaH or Cs2​CO3​ , as they will indiscriminately deprotonate the pyrimidine nitrogens.

Q3: The reaction stalls at ~50% conversion even after 12 hours. Adding more alkyl halide doesn't help. What is the bottleneck? A: The bottleneck is the heterogeneous deprotonation step. K2​CO3​ is largely insoluble in DMF, meaning the reaction occurs at the solid-liquid interface. If your K2​CO3​ is wet, it will clump, drastically reducing the surface area available for the reaction. Furthermore, water in the system can hydrolyze the alkyl halide into an alcohol, consuming your electrophile. Always use oven-dried, finely pulverized K2​CO3​ .

Q4: Upon pouring the DMF mixture into water, my product forms a sticky oil instead of a crystalline solid. How do I isolate it? A: While many 7-thio derivatives (like the 2-methylbenzyl or 2,4-dichlorobenzyl variants) form crystalline solids with melting points around 86–91°C [1], some aliphatic or highly lipophilic derivatives may oil out. Fix: Do not attempt to filter the oil. Instead, extract the aqueous/DMF mixture with Ethyl Acetate (3x). To remove the co-extracted DMF, wash the combined organic layers five times with a 5% aqueous Lithium Chloride (LiCl) solution, followed by brine. Dry over Na2​SO4​ and concentrate in vacuo.

Quantitative Reaction Parameters

Use the following table to benchmark your reaction stoichiometry and expected outcomes against validated literature standards.

ParameterS-Alkylation Target (Optimal)N-Alkylation Risk ZoneConsequence of Deviation
Substrate (Thiol) 1.0 EquivalentN/ABaseline reference
Alkyl Halide 1.05 - 1.1 Equivalents> 1.2 EquivalentsOver-alkylation at N1/N3
Base ( K2​CO3​ ) 1.2 - 1.5 Equivalents> 2.0 EquivalentsDeprotonation of pyrimidine ring
Temperature 20°C - 25°C (Room Temp)> 40°CLoss of kinetic control; degradation
Reaction Time 2 - 4 Hours> 12 HoursIncreased disulfide dimerization
Expected Yield 75% - 85%< 50%Indicates wet base or oxidized thiol

References

  • Title: Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Source: Scientia Pharmaceutica, 2015, 83(1), 41-48. URL: [Link]

Optimization

Preventing side reactions in the synthesis of N-substituted 1H-isoindole-1,3-dione

Welcome to the Phthalimide Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks and unexpected byproducts during the synthesis of N-substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Phthalimide Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks and unexpected byproducts during the synthesis of N-substituted 1H-isoindole-1,3-diones (phthalimide derivatives).

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic causality behind common side reactions—such as incomplete cyclization, E2 elimination, and O-alkylation—and provide self-validating protocols to ensure your synthetic pathways are robust and reproducible.

SECTION 1: Mechanistic Troubleshooting & FAQs

Q1: During the condensation of phthalic anhydride with a primary amine, my yield is low, and NMR/TLC shows a highly polar byproduct. What happened? A1: You are observing the formation of phthalamic acid , an intermediate caused by incomplete cyclization[1]. The initial nucleophilic acyl substitution of the primary amine onto the anhydride is fast and exothermic. However, the subsequent intramolecular cyclization (dehydration) to form the closed imide ring requires a significantly higher activation energy[2].

  • Causality & Fix: If the reaction temperature is maintained below 150°C, the system experiences a "thermal arrest," trapping the product in the phthalamic acid state[1]. To resolve this, you must either increase the reaction temperature (e.g., refluxing in glacial acetic acid at 110–120°C for extended periods, or neat heating at >150°C) or utilize a chemical dehydrating agent (like SOCl₂ or a Dean-Stark apparatus) to thermodynamically force the loss of water[1].

Q2: I am attempting a Gabriel synthesis using a secondary alkyl halide and potassium phthalimide. Instead of the N-alkylated product, I am isolating mostly an alkene. How can I fix this? A2: You cannot fix this using direct Gabriel conditions. The Gabriel synthesis relies strictly on an SN2 (bimolecular nucleophilic substitution) mechanism[3]. Secondary alkyl halides are sterically hindered, which drastically retards the required backside attack by the bulky phthalimide anion[3].

  • Causality & Fix: Because the nucleophilic attack is kinetically blocked, the phthalimide anion acts as a base instead, making the competing E2 elimination pathway dominant and yielding an alkene[3]. Do not waste time optimizing the solvent or base. Instead, change your synthetic route: convert the corresponding secondary alcohol to the N-alkylphthalimide using the Mitsunobu reaction [3].

Q3: How does the Mitsunobu reaction solve the secondary substrate issue, and what side reactions should I monitor? A3: The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate a secondary alcohol as an oxyphosphonium leaving group. This allows the phthalimide to attack via a clean SN2 mechanism with complete inversion of stereochemistry, entirely bypassing the E2 elimination risk[4].

  • Causality & Fix: The primary side reaction in a Mitsunobu protocol is the incomplete consumption of the betaine intermediate, leading to excess hydrazine dicarboxylate byproducts[4]. For the catalytic cycle to proceed, the nucleophile must be sufficiently acidic to protonate the DEAD/PPh₃ betaine[4]. Fortunately, phthalimide has an ideal pKa (~8.3–10), which readily protonates the intermediate and drives the reaction forward[4].

Q4: Is O-alkylation a significant risk when alkylating phthalimide? A4: Phthalimide is an ambidentate nucleophile, meaning it can theoretically react at the nitrogen or the oxygen. However, N-alkylation is thermodynamically and kinetically favored. O-alkylation typically only occurs as a side reaction when using exceptionally "hard" electrophiles (e.g., alkyl triflates) or silver salts that coordinate the nitrogen.

  • Causality & Fix: To ensure exclusive N-alkylation, use "softer" electrophiles (alkyl bromides or iodides) and alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile[5].

SECTION 2: Visualizing the Reaction Pathways

G Start1 Phthalic Anhydride + Primary Amine Inter1 Phthalamic Acid (Intermediate) Start1->Inter1 Nucleophilic Attack (Fast) Target N-Substituted Phthalimide Inter1->Target >150°C or Dehydrating Agent (Dehydration) Side1 Incomplete Cyclization (Side Product) Inter1->Side1 <150°C (Thermal Arrest) Start2 Potassium Phthalimide + Alkyl Halide Start2->Target Primary RX (SN2) Side2 Alkene (E2 Elimination) Start2->Side2 Secondary/Tertiary RX (Steric Hindrance) Start3 Phthalimide + 2° Alcohol + PPh3 + DEAD Start3->Target Complete Inversion (SN2) Side3 Hydrazine Dicarboxylate (Byproduct) Start3->Side3 Poor Activation

Mechanistic divergence and common side reactions in phthalimide synthesis pathways.

Mitsunobu DEAD DEAD + PPh3 Betaine Betaine Intermediate DEAD->Betaine Adduct Formation Protonation Protonated by Phthalimide (pKa ~10) Betaine->Protonation Acid-Base Rxn Oxyphosphonium Oxyphosphonium Ion (Activated Alcohol) Protonation->Oxyphosphonium Alcohol Attack Product N-Alkylphthalimide (Inverted Stereocenter) Oxyphosphonium->Product SN2 Attack by Phthalimide Anion

Stepwise mechanism of the Mitsunobu reaction highlighting the critical protonation step.

SECTION 3: Quantitative Data & Reagent Selection Matrix

Table 1: Troubleshooting Matrix for Phthalimide Side Reactions

Synthesis RouteSubstrate TypePrimary Side ReactionMechanistic CauseQuantitative Yield ImpactPreventative Action
Condensation Primary AminePhthalamic AcidThermal arrest (<150°C)Up to 50% lossHeat to >150°C or use SOCl₂
Gabriel Synthesis Secondary Alkyl HalideAlkeneE2 Elimination>70% conversion to alkeneSwitch to Mitsunobu reaction
Gabriel Synthesis Primary Alkyl HalideO-Alkylated ImideHard electrophile/Ag⁺ salts5-10% byproductUse soft halides (Br, I) and K₂CO₃
Mitsunobu Secondary AlcoholHydrazine DicarboxylateInsufficient nucleophile acidity10-20% unreacted alcoholEnsure pKa < 11 (Phthalimide is ~10)

Table 2: Base & Solvent Selection Matrix for N-Alkylation

Base/ReagentSolventSubstrate CompatibilityRationale
K₂CO₃ DMF (Polar Aprotic)Primary Alkyl HalidesStabilizes the phthalimide anion, favoring SN2 N-alkylation over O-alkylation.
Cs₂CO₃ AcetonitrileBase-sensitive functional groupsMild basicity prevents unwanted hydrolysis (ring-opening) of the imide ring.
PPh₃ / DEAD THF (Anhydrous)Secondary AlcoholsActivates the alcohol as a leaving group, ensuring clean SN2 inversion without elimination.
Glacial Acetic Acid Neat or AcOHPrimary AminesActs as both a solvent and a mild acid catalyst for high-temperature condensation.

SECTION 4: Self-Validating Experimental Protocols

Protocol A: High-Temperature Condensation (Phthalic Anhydride + Primary Amine)

This protocol is designed to prevent the accumulation of the phthalamic acid intermediate[1].

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and the primary amine (1.0 eq) in glacial acetic acid (approx. 5 mL/mmol).

  • Thermal Activation: Heat the mixture to a vigorous reflux (110–120°C) and maintain for 4–6 hours[1]. Causality: The high temperature provides the necessary kinetic energy to overcome the dehydration barrier.

  • In-Process Validation (Crucial Step): To validate the completion of the reaction, run a TLC (e.g., 1:1 Hexane/Ethyl Acetate). The intermediate phthalamic acid is highly polar and will streak or remain at the baseline. The fully cyclized N-substituted phthalimide will migrate with a high Rf value. Do not stop heating until the baseline spot is completely consumed.

  • Isolation: Cool the mixture to room temperature and pour it into ice-cold water. Collect the precipitated N-substituted phthalimide via vacuum filtration and recrystallize from ethanol.

Protocol B: Modified Mitsunobu Reaction for Secondary Alcohols

This protocol bypasses E2 elimination and ensures complete stereochemical inversion[4],[3].

  • Pre-activation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the secondary alcohol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Causality: Betaine formation is highly exothermic; cooling prevents the degradation of the azodicarboxylate.

  • Dropwise Addition: Slowly add DEAD or DIAD (1.2 eq) dropwise over 15 minutes.

  • In-Process Validation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC. The disappearance of the starting alcohol indicates successful oxyphosphonium formation and subsequent substitution.

  • Workup & Validation: Concentrate the mixture under reduced pressure. Add cold diethyl ether to the residue. The precipitation of triphenylphosphine oxide (TPPO) serves as a visual validation that the oxidation-reduction cycle has completed successfully. Filter off the TPPO and purify the filtrate via flash chromatography.

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Troubleshooting

Purification strategies for crude 1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Welcome to the Technical Support Center for the isolation and purification of 1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (commonly known as 1,3-diphenyl-2-thiobarbituric acid, or DPTBA). As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (commonly known as 1,3-diphenyl-2-thiobarbituric acid, or DPTBA).

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Successful purification of thiobarbituric acid derivatives requires a fundamental understanding of their tautomeric behavior, pKa, and phase-partitioning logic. This guide provides field-proven troubleshooting insights, self-validating protocols, and the mechanistic causality behind each experimental choice to ensure high-yield, high-purity recovery for your downstream drug development workflows.

Part 1: Physicochemical Profile of DPTBA

Before initiating any purification workflow, it is critical to understand the physical parameters that dictate the compound's behavior in solution.

PropertyValueChemical/Experimental Significance
Chemical Name 1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneCore scaffold for various pyrimidine-based biologically active compounds.
Molecular Weight 296.34 g/mol Essential for calculating stoichiometric equivalents during derivatization.
pKa ~4.01The highly acidic C5 methylene group allows for selective enolate formation in mild bases[1].
Solubility Soluble in DMSO, CHCl3, Glacial AcOH; Insoluble in H2ODictates solvent selection for both liquid-liquid extraction and recrystallization[2].

Part 2: Purification Workflow & Mechanistic Logic

To achieve >98% purity from a crude synthesis mixture (which typically contains unreacted malonic acid and N,N'-diphenylthiourea), we exploit the unique acidity of the C5 proton.

Mechanism N1 Crude DPTBA (Keto) Lipophilic N2 NaHCO3 (aq) Deprotonation N1->N2 N3 DPTBA (Enolate) Water Soluble N2->N3 pH 8-9 N4 HCl (aq) Reprotonation N3->N4 N5 Pure DPTBA Precipitate N4->N5 pH < 3

Fig 1: Mechanism of C5 deprotonation enabling phase separation of DPTBA.

Part 3: Troubleshooting FAQs

Q1: My crude product is heavily contaminated with unreacted N,N'-diphenylthiourea. How do I separate them without using column chromatography? A1: You must utilize an acid-base extraction. N,N'-diphenylthiourea is a neutral, highly lipophilic molecule. In contrast, DPTBA possesses a highly acidic active methylene group at the C5 position (pKa ~4.01)[1] flanked by two electron-withdrawing carbonyls. By suspending the crude mixture in a mild aqueous base like saturated sodium bicarbonate ( NaHCO3​ ), DPTBA is deprotonated into a water-soluble sodium enolate. The unreacted thiourea remains insoluble and can be filtered off. Subsequent acidification of the filtrate forces the DPTBA back into its insoluble keto-form, yielding a highly pure precipitate.

Q2: I am observing pink/red discoloration in my crude DPTBA. What causes this, and how can I eliminate it? A2: Thiobarbituric acid derivatives are highly susceptible to oxidative degradation and Knoevenagel-type condensations, which form conjugated, colored adducts (often red/pink pigments)[3]. To eliminate these trace colored impurities, perform a recrystallization using a binary solvent system (e.g., Chloroform:Methanol)[4] or glacial acetic acid[5], and introduce activated charcoal (Darco) during the hot dissolution phase. The porous structure of the charcoal will trap the large, conjugated polymeric impurities.

Q3: Can I use silica gel column chromatography instead of recrystallization for small-scale batches? A3: Yes. For highly complex crude mixtures where acid-base extraction is insufficient, flash column chromatography is highly effective. A validated eluent system for these scaffolds is Hexane/Ethyl Acetate (e.g., 28:22 v/v)[1]. Pro-Tip: Because DPTBA is acidic, it may streak on standard silica. Adding 0.5% - 1% glacial acetic acid to your mobile phase will suppress ionization and dramatically sharpen your elution bands.

Part 4: Self-Validating Experimental Protocols

Protocol A: Selective Acid-Base Extraction

Causality: Exploits the pKa differential between the product and neutral starting materials to force a phase separation.

  • Suspension: Transfer 10.0 g of crude DPTBA into a 500 mL Erlenmeyer flask. Add 200 mL of saturated aqueous NaHCO3​ .

  • Deprotonation: Stir vigorously at room temperature for 45 minutes. The DPTBA will convert to its soluble enolate form. Do not heat, as prolonged heating in basic conditions can hydrolyze the pyrimidine ring.

  • Filtration: Vacuum filter the suspension through a Celite pad. The filter cake contains the unreacted N,N'-diphenylthiourea and colored polymeric byproducts. Retain the clear/pale-yellow aqueous filtrate.

  • Self-Validation Checkpoint (IPC): Spot the aqueous filtrate on a TLC plate alongside a reference standard of N,N'-diphenylthiourea. Elute with Hexane:Ethyl Acetate (28:22)[6]. The aqueous phase must show no UV-active spot at the thiourea's Rf.

  • Precipitation: Transfer the filtrate to a beaker submerged in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0 - 3.0. A dense white/off-white precipitate of pure DPTBA will form.

  • Recovery: Filter the precipitate, wash with 3 x 50 mL of ice-cold distilled water to remove inorganic salts, and dry under vacuum at 50°C overnight.

Protocol B: Binary Solvent Recrystallization

Causality: Removes trace structurally similar organic impurities by exploiting differential solubility gradients across temperatures.

  • Dissolution: Place the semi-pure DPTBA into a round-bottom flask. Add a minimal amount of Chloroform:Methanol (7:3 v/v)[4] and heat to a gentle reflux until the solid just dissolves.

  • Decolorization (Optional): If the solution is tinted, add 0.5 g of activated charcoal. Reflux for 10 minutes, then perform a hot gravity filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours to maximize crystal lattice formation.

  • Self-Validation Checkpoint (IPC): Isolate the crystals via vacuum filtration and determine the melting point. Pure DPTBA will exhibit a sharp, narrow melting point range. A depressed or broad melting range (>3°C variance) indicates trapped solvent or residual malonic acid, necessitating a second recrystallization.

Workflow A Crude DPTBA (Contains Thiourea) B Suspend in Sat. NaHCO3 (pH 8-9) A->B C Filter Mixture B->C D Filter Cake (Neutral Impurities) C->D Solid E Aqueous Filtrate (DPTBA Enolate) C->E Liquid F Acidify with 1M HCl (pH 2-3) E->F G Precipitate & Filter F->G H Recrystallize (CHCl3:MeOH) G->H I Pure DPTBA H->I

Fig 2: Acid-base extraction and recrystallization workflow for DPTBA purification.

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Optimization

Technical Support Center: Synthesis of 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives.

Nomenclature Note: In the literature, this tricyclic scaffold is most frequently referred to by its common name, 3-nitro-1,8-naphthalimide . The IUPAC numbering assigns the nitro group to the 5-position of the benzo[de]isoquinoline system, which corresponds exactly to the 3-position of the naphthalene core. This guide uses both names interchangeably.

These scaffolds are critical precursors for DNA intercalators, anti-tumor agents (such as Mitonafide), and fluorescent cellular probes 1. Despite their widespread utility, researchers frequently encounter bottlenecks during imidization, purification, and downstream reduction. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure reproducible yields.

Synthetic Workflow & Condition Optimization

The synthesis of these derivatives typically follows a highly conserved pathway starting from 1,8-naphthalic anhydride. Understanding the energetic and solubility barriers at each step is critical for optimization.

SynthesisWorkflow A 1,8-Naphthalic Anhydride (Starting Material) B 3-Nitro-1,8-naphthalic Anhydride (Electrophilic Aromatic Nitration) A->B HNO3 / H2SO4 0°C to RT C Ring-Opened Amic Acid Intermediate (Nucleophilic Attack by R-NH2) B->C Primary Amine (R-NH2) Solvent (AcOH or NMP) D 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione (Dehydration & Ring Closure) C->D Heat (118-120°C) - H2O E 5-Amino Derivatives (Reduction) D->E Pd/C, Hydrazine or SnCl2 / HCl

Synthetic workflow for 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives.

Quantitative Data: Optimization of Imidization Conditions

The choice of solvent and temperature dictates the success of the imidization step. The table below summarizes the causality behind different experimental conditions.

Solvent SystemTemperature (°C)Reaction TimeTypical YieldMechanistic Causality / Remarks
Ethanol 78 (Reflux)16 - 24 h40 - 50%Poor anhydride solubility; insufficient thermal energy for amic acid dehydration.
1,4-Dioxane 101 (Reflux)16 h60 - 66%Moderate solubility; improved conversion but requires extended reaction times.
Glacial Acetic Acid 118 (Reflux)4 h75 - 85%Acid catalysis accelerates ring closure; excellent solubility at reflux .
NMP / Acetic Acid (1:1) 1200.5 - 1 h> 90%Superior solubility for hydrophobic amines; rapid dehydration and highly scalable 2.

Troubleshooting Guides & FAQs

TroubleshootingLogic Start Issue: Low Yield in Imidization CheckSol Is the anhydride fully dissolved? Start->CheckSol SolNo Action: Switch to AcOH or NMP/AcOH CheckSol->SolNo No SolYes Check Reaction Temp CheckSol->SolYes Yes TempLow Action: Increase Temp (>100°C) to drive dehydration SolYes->TempLow Temp < 100°C CheckTLC Is TLC showing a baseline spot? SolYes->CheckTLC Temp > 100°C TLCYes Action: Ignore TLC artifact. Use LC-MS or add TEA to eluent CheckTLC->TLCYes Yes

Troubleshooting logic tree for resolving low yields during the imidization step.

Q1: Why does my imidization reaction stall, leaving unreacted anhydride? Causality: The starting material, 3-nitro-1,8-naphthalic anhydride, is highly crystalline and exhibits notoriously poor solubility in standard organic solvents at room temperature. If the solvent cannot dissolve the anhydride, the nucleophilic attack by the primary amine is severely hindered. Furthermore, the reaction proceeds through a ring-opened amic acid intermediate. The subsequent dehydration and ring closure is an endothermic process that requires significant thermal energy. Solution: Switch to a high-boiling, polar protic or aprotic solvent system. Refluxing glacial acetic acid (118 °C) provides both the necessary thermal energy and acid catalysis to drive dehydration . For highly hydrophobic amines, a 1:1 mixture of N-Methyl-2-pyrrolidone (NMP) and acetic acid at 120 °C ensures complete dissolution and rapid conversion 2.

Q2: My TLC shows a persistent baseline spot, but LC-MS shows product. Is my product degrading? Causality: 1,8-naphthalimide derivatives are highly retained on standard bare silica gel due to strong dipole-dipole interactions and π−π stacking. The "baseline spot" is often a false positive for degradation; unreacted 3-nitro-1,8-naphthalic anhydride readily hydrolyzes to 3-nitro-1,8-naphthalenedicarboxylic acid on the acidic surface of silica gel, which permanently adheres to the baseline 2. Solution: Avoid relying solely on TLC for reaction monitoring. Use LC-MS or 1 H-NMR of a crude aliquot. If TLC is absolutely necessary, add 1-2% triethylamine (TEA) or acetic acid to your mobile phase (e.g., DCM/MeOH) to suppress ionization and streaking.

Q3: How can I purify the 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives without relying on column chromatography? Causality: Due to the aforementioned silica gel retention and anhydride ring-opening issues, column chromatography often leads to poor recovery yields and tedious fraction collection. Solution: Exploit the differential solubility of the imide versus the anhydride/diacid. Pour the hot reaction mixture into ice water containing dilute hydrochloric acid. The hydrophobic imide will precipitate cleanly. Filter and wash with water. The crude solid can then be dissolved in a minimal amount of dichloromethane (DCM) and precipitated by the slow addition of methanol 2.

Q4: I am trying to reduce the 5-nitro group to an amine to create a fluorescent probe, but I get complex mixtures. What is the optimal method? Causality: Catalytic hydrogenation (Pd/C with H2​ gas) can sometimes be poisoned by trace impurities from the imidization step, or lead to over-reduction if not carefully monitored. Furthermore, the poor solubility of the nitro-imide in standard hydrogenation solvents (like ethanol) limits the reaction rate. Solution: Use catalytic transfer hydrogenation with 10% Pd/C and hydrazine hydrate at 60 °C in ethanol. The continuous generation of diimide/hydrogen in situ overcomes solubility barriers, and the hydrazine method provides a cleaner workup as the nitrogen gas escapes 3.

Standardized Experimental Protocols

Protocol A: General Imidization (Synthesis of N-substituted 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)

Self-Validating Check: The transition from a cloudy suspension to a clear homogeneous solution, followed by the precipitation of a yellow/brown solid upon cooling, visually validates the successful ring-closure step.

  • Charge a dry round-bottom flask with 3-nitro-1,8-naphthalic anhydride (1.0 eq) and the desired primary amine (1.1 to 1.5 eq).

  • Suspend the reagents in glacial acetic acid (approximately 6 mL per mmol of anhydride) . Note: For highly hydrophobic amines, use a 1:1 mixture of NMP and Acetic Acid.

  • Reflux the mixture at 118 °C under a nitrogen atmosphere for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by pouring the mixture into vigorously stirred ice-cold deionized water (5× the volume of acetic acid).

  • Filter the resulting precipitate under vacuum and wash thoroughly with water until the filtrate pH is neutral.

  • Purify by dissolving the crude solid in a minimal amount of dichloromethane (DCM) and precipitating with methanol 2.

Protocol B: Reduction to 5-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione

Self-Validating Check: The color of the reaction mixture will shift dramatically from pale yellow/brown to bright fluorescent green/yellow, confirming the formation of the electron-donating amino group and the establishment of an internal charge transfer (ICT) state.

  • Suspend the 5-nitro derivative (1.0 eq) in absolute ethanol (10 mL per mmol).

  • Add 10% Pd/C catalyst (10% w/w relative to the substrate) to the suspension.

  • Heat the mixture to 60 °C under a nitrogen atmosphere.

  • Add hydrazine hydrate (5.0 eq) dropwise over 10 minutes. Caution: Effervescence ( N2​ gas evolution) will occur.

  • Stir at 60 °C for 6 hours until TLC or LC-MS indicates complete consumption of the nitro starting material.

  • Filter the hot mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-amino derivative, which can be recrystallized from ethanol 3.

References

  • Source: MDPI (Molbank)
  • Title: Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor Source: PMC URL
  • Title: Supporting Information for - The Royal Society of Chemistry Source: RSC URL
  • Title: Synthesis of a 3,4-Disubstituted 1,8-Naphthalimide-Based DNA Intercalator for Direct Imaging of Legionella pneumophila Source: ACS Omega URL

Sources

Troubleshooting

Improving the selectivity of pyrimidine derivatives as human carbonic anhydrase inhibitors

Technical Support Center: Optimizing Pyrimidine Derivatives for Selective hCA Inhibition Welcome to the Application Support Center for Carbonic Anhydrase (CA) Inhibitor Development. As a Senior Application Scientist, I f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Pyrimidine Derivatives for Selective hCA Inhibition

Welcome to the Application Support Center for Carbonic Anhydrase (CA) Inhibitor Development. As a Senior Application Scientist, I frequently see researchers struggle with the translation of pyrimidine-based CA inhibitors (CAIs) from in silico design to in vitro and cell-based success.

The human carbonic anhydrase (hCA) family presents a unique challenge: the 12 catalytically active isoforms share a highly conserved active site (over 30% sequence identity)[1]. Designing pyrimidine derivatives that selectively target the tumor-associated transmembrane isoforms (hCA IX and XII) without inhibiting the ubiquitous cytosolic isoforms (hCA I and II) requires precise structural engineering and rigorous, artifact-free assay validation[1],[2].

Below is our definitive troubleshooting guide and FAQ to help you navigate structural design, kinetic assay optimization, and cell-based translation.

Section 1: Structural Design & Selectivity Troubleshooting

Q1: Our pyrimidine-sulfonamide derivatives show potent pan-inhibition but lack selectivity, heavily binding to off-target cytosolic hCA I and II. How can we structurally optimize for hCA IX and XII?

Answer: The lack of selectivity is a classic hallmark of relying solely on a primary zinc-binding group (ZBG), such as a sulfonamide. In their deprotonated form, sulfonamides coordinate directly with the active site Zn²⁺ ion, which is conserved across all hCA isoforms[3].

To break this pan-inhibition, you must employ the "Tail Approach" [3]. While the deep catalytic core is conserved, the amino acid residues at the outer rim of the active site are highly variable between the cytosolic (hCA I/II) and transmembrane (hCA IX/XII) isoforms. By appending a bulky or flexible tail to your pyrimidine scaffold—often utilizing click chemistry to insert a triazole linker—your molecule can span the distance from the Zn²⁺ ion to this variable rim[4]. The tail interacts with these isoform-specific residues via steric hindrance or unique hydrogen bonding, drastically increasing the Selectivity Index (SI)[1],[4].

TailApproach ZBG Zinc-Binding Group (e.g., Sulfonamide) Scaffold Pyrimidine Scaffold (Core Structure) ZBG->Scaffold TargetZn Conserved Active Site (Zn2+ Ion) ZBG->TargetZn Anchors to Linker Flexible Linker (e.g., Triazole) Scaffold->Linker Tail Bulky Tail (Aryl/Heteroaryl) Linker->Tail TargetRim Variable Active Site Rim (Isoform Specific) Tail->TargetRim Interacts with

Workflow of the tail approach for designing selective hCA IX/XII pyrimidine inhibitors.

Section 2: In Vitro Assay Optimization & Kinetics

Q2: We are observing highly variable Ki​ values for our pyrimidine derivatives during stopped-flow CO₂ hydrase assays. What kinetic parameters are we failing to control?

Answer: Inconsistent Ki​ values usually stem from buffer interference, inadequate background subtraction, or insufficient incubation times. To ensure trustworthiness, your kinetic assay must be a self-validating system. Below is the optimized protocol for evaluating pyrimidine-based CAIs[5].

Protocol: Self-Validating Stopped-Flow CO₂ Hydrase Assay

This protocol utilizes the pH indicator Phenol Red to monitor the H⁺ generated during CO₂ hydration.

  • Buffer Selection (Causality) : Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain constant ionic strength. Add 0.2 mM Phenol Red.

    • Why? Never use Tris buffer. Tris contains a primary amine that can weakly coordinate with the active site Zn²⁺, acting as a competitive inhibitor and artificially inflating your compound's apparent Ki​ .

  • Enzyme & Inhibitor Incubation (Causality) : Dilute the purified hCA isoform to a final concentration of 10–15 nM. Incubate with varying concentrations of the pyrimidine derivative (0.1 nM to 10 µM) for at least 15 minutes at 20°C .

    • Why? Sulfonamide-bearing pyrimidines are often slow-binding inhibitors. Premature measurement captures pre-steady-state kinetics, leading to a severe underestimation of drug potency.

  • Substrate Preparation : Saturate distilled water with CO₂ gas at 20°C to achieve a ~17 mM CO₂ stock solution.

  • Background Subtraction (Self-Validation) : Always run a blank containing buffer, indicator, and CO₂ without the enzyme.

    • Why? The uncatalyzed hydration of CO₂ is significant. Without subtracting this baseline, the calculated enzymatic rate will be inaccurate, invalidating the inhibition kinetics.

  • Data Acquisition & Analysis : Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate. Monitor the absorbance change at 556 nm over 10–50 milliseconds. Calculate the Ki​ using the Cheng-Prusoff equation. Include Acetazolamide (AAZ) as a positive control benchmark[1].

Table 1: Quantitative Selectivity Profiling of Recent Pyrimidine Derivatives

Use these recent benchmarks to evaluate the competitiveness of your synthesized compounds.

Compound ScaffoldRepresentative CompoundhCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Insight
p-Aminobenzene-sulfonamide pyrimidineCompound 12~15.0~20.0Highest selectivity toward hCA IX; SI (I/IX) = 83.75[1].
Triazole-sulfonamide pyrimidineSH-232.90.82Excellent dual hCA IX/XII inhibition over hCA I/II via click-tail approach[5].
TriazolopyrimidineCompound 1v4.7N/AHigh potency for hCA IX; related derivatives show SI > 5 over hCA II[2],.

Section 3: Cell-Based Translation & Hypoxia

Q3: Our lead pyrimidine compound shows a Ki​ of <5 nM for hCA IX in vitro, but exhibits no significant cytotoxicity in standard 2D cancer cell cultures. Why is the in vitro efficacy not translating?

Answer: The discrepancy is almost certainly due to the oxygen tension of your cell culture incubator. hCA IX is not constitutively expressed in most healthy or normoxic cells. It is a transmembrane protein that is heavily overexpressed almost exclusively under hypoxic conditions via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway[2],[4].

If you are testing your highly selective hCA IX inhibitor in a standard normoxic incubator (21% O₂), the target enzyme is simply not present on the cell surface. To validate efficacy, you must culture your cancer cell lines (e.g., HT-29 or MDA-MB-231) in a hypoxia chamber (1–2% O₂) to induce hCA IX expression[4]. Once expressed, hCA IX acidifies the extracellular microenvironment to promote tumor survival; your pyrimidine inhibitor will block this acidification, restoring pH homeostasis and inducing cytotoxicity[2],[6].

HypoxiaPathway Hypoxia Hypoxic Microenvironment HIF1A HIF-1α Upregulation Hypoxia->HIF1A hCAIX hCA IX Overexpression (Transmembrane) HIF1A->hCAIX Acidification Extracellular Acidification (CO2 -> HCO3- + H+) hCAIX->Acidification Progression Tumor Survival & Invasion Acidification->Progression Inhibitor Selective Pyrimidine Inhibitor Inhibitor->hCAIX Blocks

Mechanism of hCA IX in hypoxic tumors and targeted inhibition by pyrimidine derivatives.

References

  • Angeli A, et al. "p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences, 2026. 1

  • Liguori F, et al. "Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. 2

  • Naeem N, et al. "Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights." RSC Advances, 2024.7

  • Manzoor S, et al. "Novel triazole-sulfonamide bearing pyrimidine moieties with carbonic anhydrase inhibitory action: Design, synthesis, computational and enzyme inhibition studies." Bioorganic & Medicinal Chemistry Letters, 2021. 5

  • Nocentini A, et al. "Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Antifungal Activity of Thiobarbituric Acid Derivatives: A Technical Guide for Drug Development

Introduction: The Impetus for Thiobarbituric Acid (TBA) Scaffolds The escalating incidence of multidrug-resistant fungal pathogens has critically compromised the clinical efficacy of frontline therapeutics, including azo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Impetus for Thiobarbituric Acid (TBA) Scaffolds

The escalating incidence of multidrug-resistant fungal pathogens has critically compromised the clinical efficacy of frontline therapeutics, including azoles (e.g., Fluconazole) and polyenes (e.g., Amphotericin B). As a Senior Application Scientist navigating early-stage drug discovery, I have observed a necessary paradigm shift toward novel pharmacophores that bypass traditional resistance mechanisms. Thiobarbituric acid (TBA) derivatives have emerged as highly potent, synthetically accessible scaffolds.

This guide provides an objective, data-driven comparison of TBA derivatives against traditional antifungals, detailing their mechanistic divergence and the rigorous, self-validating protocols required for their accurate in vitro evaluation.

Mechanistic Divergence: Beyond Ergosterol

Traditional azoles arrest fungal growth by inhibiting lanosterol 14-α-demethylase, thereby disrupting ergosterol biosynthesis. However, target-site mutations and efflux pump overexpressions rapidly render these drugs obsolete. In contrast, TBA derivatives—particularly pyrazole-thiobarbituric acid and 5-arylidine 2-thiobarbituric acid conjugates—exert their fungicidal activity through alternative, multi-target pathways.

  • Dihydrofolate Reductase (DHFR) Inhibition: Molecular docking studies confirm that specific pyrazole-TBA derivatives form highly stable hydrophobic interactions with the DHFR receptor. This effectively starves the fungal cell of tetrahydrofolate, a critical precursor for DNA synthesis .

  • Oxidative Stress and Lipid Peroxidation: TBA derivatives induce the accumulation of reactive oxygen species (ROS). This redox imbalance triggers severe lipid peroxidation (LPO), compromising membrane integrity independently of ergosterol depletion 1.

Mechanistic_Pathway TBA Thiobarbituric Acid Derivatives DHFR DHFR Inhibition (Target Binding) TBA->DHFR High Affinity Docking ROS ROS Accumulation (Oxidative Stress) TBA->ROS Redox Imbalance Death Fungal Cell Death (Apoptosis/Necrosis) DHFR->Death Nucleotide Depletion LPO Lipid Peroxidation (Membrane Attack) ROS->LPO Radical Attack Membrane Membrane Compromise (Ergosterol Independent) LPO->Membrane Structural Lysis Membrane->Death Loss of Integrity

Mechanistic pathways of TBA derivatives driving fungal cell death via DHFR inhibition and ROS.

Comparative Efficacy: Quantitative Performance

When evaluating new chemical entities (NCEs), benchmarking against clinical standards is non-negotiable. Recent in vitro evaluations demonstrate that pyrazole-TBA derivatives exhibit Minimum Inhibitory Concentrations (MIC) that rival or surpass Fluconazole, particularly against Candida albicans strains .

Compound Class / DesignationTarget PathogenMIC ValuePutative MechanismEfficacy vs. Fluconazole
Pyrazole-TBA (Compound 4h) C. albicans ATCC 20914 µg/LDHFR InhibitionSuperior
Pyrazole-TBA (Compound 4l) C. albicans ATCC 20914 µg/LDHFR InhibitionSuperior
Pyrazole-TBA (Compound 4a) C. albicans ATCC 20918 µg/LDHFR InhibitionSuperior
5-Arylidine-TBA (Compound 1b) Sclerotium rolfsii< 25 µg/mLLectin BindingSuperior
Fluconazole (Clinical Control) C. albicans (Susceptible)0.5 - 64 µg/mLLanosterol DemethylaseBaseline
Amphotericin B (Clinical Control) C. albicans (Susceptible)0.5 - 2 µg/mLErgosterol BindingBaseline

Data synthesized from standardized serial dilution methodologies , . Note the exceptional potency of pyrazole-TBA compounds 4h and 4l in the microgram-per-liter (µg/L) range, indicating exceptionally high target affinity.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the evaluation of TBA derivatives must utilize self-validating assay systems. Field-Proven Insight: The hydrophobic nature of many TBA derivatives can cause micro-precipitation in aqueous media, leading to false-positive turbidity readings in standard MIC assays. To counteract this optical artifact, we mandate a Resazurin-modified Broth Microdilution Protocol.

Step-by-Step Protocol: Resazurin-Modified Broth Microdilution

Causality Check: Why resazurin? Resazurin acts as an electron acceptor that is reduced to highly fluorescent, pink resorufin by metabolically active cells. This creates a self-validating system: if the well remains blue, cellular respiration has definitively ceased, eliminating the subjective errors caused by drug precipitation.

  • Inoculum Standardization: Cultivate the target fungal strain (e.g., C. albicans) on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute to a final working concentration of 1×106 CFU/mL.

  • Compound Preparation: Dissolve the synthesized TBA derivative in DMSO. Critical parameter: The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced cytotoxicity.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the TBA compound in RPMI 1640 broth (buffered to pH 7.0 with MOPS). Concentration ranges should span from 0.125 µg/mL to 128 µg/mL.

  • Inoculation & Internal Controls: Add 100 µL of the fungal inoculum to each well.

    • Positive Control: Fungi + Broth (Validates organism viability).

    • Negative Control: Broth + Drug (Validates sterility and checks for compound auto-reduction).

    • Comparative Control: Fluconazole and Amphotericin B.

  • Indicator Addition: Add 10 µL of 0.01% resazurin solution to all wells.

  • Incubation & Readout: Incubate at 37°C for 24–48 hours. The MIC is defined as the lowest concentration at which the well remains strictly blue (indicating complete inhibition of metabolic activity).

Experimental_Workflow Synth Compound Synthesis (Knoevenagel Condensation) Microdilution Broth Microdilution (0.125 - 128 µg/mL) Synth->Microdilution Purified Drug Inoculum Inoculum Standardization (1x10^6 CFU/mL) Inoculum->Microdilution Standardized Fungi Resazurin Resazurin Addition (Viability Indicator) Microdilution->Resazurin Assay Setup Incubation Incubation (37°C, 24-48 hrs) Resazurin->Incubation Colorimetric Prep Analysis MIC Determination & Comparative Profiling Incubation->Analysis Readout (Blue to Pink)

Self-validating experimental workflow for evaluating the antifungal MIC of TBA derivatives.

Conclusion

Thiobarbituric acid derivatives represent a formidable class of next-generation antifungals. By bypassing the heavily mutated ergosterol biosynthesis pathway and directly targeting DHFR and redox homeostasis, these compounds circumvent the primary mechanisms of azole resistance. For drug development professionals, integrating these scaffolds into screening pipelines—while utilizing rigorous, artifact-free validation assays—offers a highly promising avenue for combating refractory fungal infections.

References

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI.
  • Induction of oxidative stress as a possible mechanism of the antifungal action of three phenylpropanoids. FEMS Yeast Research.
  • An Ecofriendly Synthesis, Molecular Docking and Antimicrobial Evaluation of 5-Arylidyne 2-Thiobarbituric Acid Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Comparative

Structure-Activity Relationship (SAR) of 1H-Isoindole-1,3-Dione Derivatives as COX Inhibitors: A Comparative Guide

Executive Summary The discovery of novel, selective non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical objective in medicinal chemistry due to the gastrointestinal toxicity associated with traditional, non...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel, selective non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical objective in medicinal chemistry due to the gastrointestinal toxicity associated with traditional, non-selective agents. The 1H-isoindole-1,3-dione (phthalimide) scaffold has emerged as a privileged bicyclic aromatic structure[1]. Its synthetic accessibility allows for rapid functionalization, making it an ideal pharmacophore for developing highly selective Cyclooxygenase-2 (COX-2) inhibitors[1].

As an Application Scientist, I have structured this guide to objectively evaluate the structure-activity relationship (SAR) of these derivatives. We will dissect the causality behind their binding affinities, compare their quantitative performance against industry benchmarks, and provide a self-validating in vitro protocol for reproducible screening.

Mechanistic Grounding: The Cyclooxygenase Pathway

Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a critical precursor for pro-inflammatory mediators.

  • COX-1 is constitutively expressed and maintains physiological homeostasis, such as the integrity of the gastrointestinal mucosa.

  • COX-2 is an inducible isoform upregulated during inflammation, pain, and neoplastic processes[2].

The therapeutic goal is to selectively inhibit COX-2 while sparing COX-1[3]. The structural basis for this selectivity lies in a single amino acid substitution within the active site: the replacement of Isoleucine at position 523 in COX-1 with Valine in COX-2. This substitution opens a secondary, expanded hydrophobic side pocket in the COX-2 channel, which can be exploited by bulky synthetic ligands[2].

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 (Constitutive) Maintains Homeostasis AA->COX1 Basal COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Inflammatory Stimuli PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Inhibitor 1H-isoindole-1,3-dione Derivatives Inhibitor->COX1 Weak/Non-selective Blockade Inhibitor->COX2 Targeted Blockade (High Affinity)

Arachidonic acid cascade and targeted COX-1/COX-2 blockade by phthalimide derivatives.

Structure-Activity Relationship (SAR) Analysis

The 1H-isoindole-1,3-dione core provides a rigid, planar geometry that mimics the spatial arrangement of natural COX substrates. However, the core alone exhibits weak baseline activity[1]. Potency and selectivity are driven entirely by rational substitutions:

  • N-Substitution (The Selectivity Driver): Alkyl substitutions at the nitrogen atom generally yield weak or non-selective inhibition. Conversely, bulky N-aryl substitutions act as the primary anchor for COX-2 selectivity. The N-aryl group is highly effective at penetrating the expanded hydrophobic pocket of COX-2, whereas steric hindrance prevents it from entering the narrower COX-1 channel[4].

  • Ring Substitution (The Affinity Modulator): Modifying the condensed benzene ring of the phthalimide core fine-tunes the electronic distribution. Research demonstrates that introducing an amino group (e.g., aminoacetylenic derivatives) fundamentally alters binding dynamics. In COX-1, the amino group participates heavily in ligand binding, whereas in COX-2, the aryl group dominates[4]. Specific aminoacetylenic isoindoline-1,3-diones (e.g., compound ZJ1) have demonstrated potent COX-2 blockade, surpassing the efficacy of Indomethacin and approaching the potency of Celecoxib[4].

Comparative Quantitative Data

To objectively evaluate performance, we calculate the Selectivity Index (SI) , defined as the ratio of IC50 for COX-1 to the IC50 for COX-2 ( SI=IC50​COX−1/IC50​COX−2 ). A higher SI indicates a stronger preference for COX-2[3].

Compound Class / ReferenceCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Mechanistic Note
Indomethacin 0.422.750.15Non-selective NSAID reference[2].
Resveratrol 0.830.990.83Natural non-selective inhibitor[2].
Cox-2-IN-26 10.610.067158.3Highly selective COX-2 benchmark[3].
1H-isoindole-1,3-dione (Core) >50.0>50.0N/AWeak baseline activity without substitution[1].
Aminoacetylenic Derivative (ZJ1) >10.0<0.1>100.0N-aryl/amino substitution drives COX-2 affinity[4].

Experimental Methodology: Self-Validating In Vitro COX Assay

To generate the quantitative data above, a robust screening protocol is mandatory. We utilize a colorimetric assay that measures the peroxidase activity of the COX enzyme.

Causality of the Assay Design: The COX enzyme is bifunctional. The cyclooxygenase component converts arachidonic acid to PGG2, and the peroxidase component subsequently reduces PGG2 to PGH2[3]. By introducing a chromogenic co-substrate—N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)—the peroxidase-mediated reduction of PGG2 causes the stoichiometric oxidation of TMPD[5]. This yields a distinct color change measurable at 590 nm, providing a direct, reliable readout of enzyme activity[5].

Assay_Workflow Prep 1. Reagent Prep (Enzyme, Hemin, Buffer) Incubate 2. Pre-incubation (Enzyme + Inhibitor) 10 min, 25°C Prep->Incubate Initiate 3. Reaction Initiation (Arachidonic Acid + TMPD) Incubate->Initiate Read 4. Spectrophotometric Readout (590 nm) Initiate->Read

Step-by-step in vitro cyclooxygenase (COX) inhibition assay workflow.

Step-by-Step Protocol

This protocol is engineered as a self-validating system, incorporating strict controls to eliminate false positives caused by non-enzymatic oxidation.

Step 1: Reagent Preparation

  • Dilute human recombinant COX-2 and ovine COX-1 enzymes to a final concentration of 100 units/mL in Tris-HCl assay buffer (pH 8.0)[2].

  • Causality: Human recombinant COX-2 is prioritized over ovine COX-2 for screening inhibitors intended for human use due to documented inter-species variation in binding kinetics[2].

  • Prepare Hemin working solution. Hemin is an absolute requirement as the essential cofactor for the peroxidase active site[6].

Step 2: Plate Setup & Pre-incubation

  • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Hemin, 10 µL of COX enzyme, and 10 µL of the 1H-isoindole-1,3-dione derivative (diluted in DMSO).

  • 100% Initial Activity (Control) Wells: Replace the inhibitor with 10 µL of pure DMSO[5].

  • Background Wells: Omit the COX enzyme and replace it with 10 µL of Assay Buffer[5].

  • Incubation: Gently tap the plate and incubate at 25°C for 10 minutes.

  • Causality: Many NSAID derivatives are time-dependent inhibitors. Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing false-negative potency readouts[6].

Step 3: Reaction Initiation

  • Add 10 µL of 1 mM TMPD working solution to all wells.

  • Immediately add 10 µL of 1 mM Arachidonic Acid working solution to initiate the cascade[5].

Step 4: Readout & Validation

  • Incubate for 5 minutes, then measure absorbance spectrophotometrically at 590 nm[5].

  • System Validation: The Background wells must show negligible absorbance, proving that TMPD oxidation is strictly enzyme-mediated. The 100% Initial Activity wells validate that the enzyme and hematin cofactor are fully functional.

References

  • In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols for Sudoxicam , Benchchem.

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry , PMC (NIH). 2

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis , ACS Publications. 6

  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide , Benchchem. 3

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants , Academic Journals. 5

  • Application of 1H-Isoindole-1,3-dione Derivatives in Medicinal Chemistry , Benchchem. 1

  • Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors , ResearchGate. 4

Sources

Validation

In silico molecular docking analysis of chromeno[2,3-d]pyrimidine-2,4(3H)-dione derivatives with InhA receptor

As a Senior Application Scientist in computational chemistry and drug discovery, I have evaluated countless novel scaffolds targeting multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The emergence of resistance t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry and drug discovery, I have evaluated countless novel scaffolds targeting multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The emergence of resistance to first-line drugs, primarily due to mutations in the KatG enzyme, has necessitated a paradigm shift from prodrugs to direct enzyme inhibitors.

This guide provides an in-depth technical comparison of a highly promising new class of compounds—chromeno[2,3-d]pyrimidine-2,4(3H)-dione derivatives —against standard InhA inhibitors. We will dissect the causality behind their superior in silico performance and outline the self-validating experimental protocols required to benchmark these findings.

Mechanistic Overview: Bypassing KatG-Mediated Resistance

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the Fatty Acid Synthase II (FAS-II) pathway, responsible for synthesizing mycolic acids that form the mycobacterial cell wall.

Standard therapy relies on , a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. KatG oxidizes INH to form an isonicotinoyl radical, which subsequently forms a covalent adduct with NAD+. This INH-NAD adduct is the actual species that inhibits InhA. However, clinical resistance is predominantly driven by KatG mutations, rendering INH ineffective.

Direct InhA inhibitors, such as the broad-spectrum antimicrobial [1], bypass KatG entirely by binding directly to the InhA active site. Recent 2026 studies have identified novel 5-(substituted)-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione scaffolds (specifically compounds 5a–d, featuring a 2-hydroxy-1,4-naphthoquinone moiety) as exceptionally potent direct InhA inhibitors[2].

InhA_Pathway KatG KatG Enzyme (Mutations cause MDR) INHNAD INH-NAD Adduct KatG->INHNAD +NAD+ INH Isoniazid (INH) (Prodrug) INH->KatG Activation InhA InhA Receptor (Enoyl-ACP Reductase) INHNAD->InhA Inhibits Triclosan Triclosan (TCS) (Direct Inhibitor) Triclosan->InhA Direct Inhibition Chromeno Chromeno[2,3-d]pyrimidines (Direct Inhibitor) Chromeno->InhA Direct Inhibition (High Affinity) Mycolic Mycolic Acid Biosynthesis (FAS-II Pathway) InhA->Mycolic Catalyzes CellDeath Cell Wall Disruption & Mtb Death Mycolic->CellDeath Blocked by Inhibition

Caption: Mechanism of InhA inhibition comparing KatG-dependent prodrugs and direct inhibitors.

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of these novel derivatives, we must compare their thermodynamic binding affinities (docking scores) and in vitro Minimum Inhibitory Concentrations (MIC) against established benchmarks[2][3][4].

CompoundMechanism of ActionKatG DependenceDocking Score (kcal/mol)MIC against Mtb H37Rv (µg/mL)
Compound 5a Direct InhA InhibitionIndependent-11.03.12
Compound 5c Direct InhA InhibitionIndependent-11.03.12
Triclosan (TCS) Direct InhA InhibitionIndependent-7.26 to -7.8512.5 - 25.0
Isoniazid (INH) Prodrug (Forms INH-NAD)Dependent-5.5 (Unactivated)*0.05

*Note: INH docking scores reflect the unactivated prodrug; its true efficacy is derived from the covalent INH-NAD adduct, which cannot be accurately scored via standard non-covalent docking.

Causality of Performance: The exceptional docking score of -11.0 kcal/mol for compounds 5a and 5c[2] is driven by the steric bulk and electronic distribution of the 2-hydroxy-1,4-naphthoquinone moiety. Unlike the smaller Triclosan scaffold, the extended chromeno-pyrimidine framework maximizes π-π stacking interactions with Phe149 and Tyr158 within the hydrophobic substrate-binding pocket[1][4]. Furthermore, the dione functional groups act as robust hydrogen bond acceptors, effectively displacing structural water molecules and leading to a highly favorable entropic gain upon binding.

In Silico Molecular Docking Protocol

To ensure reproducibility and scientific integrity, the following computational protocol represents a self-validating system for evaluating InhA ligands.

Step 1: Ligand Preparation via DFT
  • Sketching: Construct the 2D structures of the chromeno[2,3-d]pyrimidine derivatives.

  • Optimization: Convert to 3D and perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level[2].

    • Causality: Empirical force fields often miscalculate the partial charges of novel fused heterocyclic systems. DFT ensures the lowest energy conformation and accurately maps the Molecular Electrostatic Potential (MEP), which is critical for precise electrostatic interaction scoring during docking[2].

Step 2: Protein Preparation
  • Retrieval: Download the InhA crystal structure (e.g., PDB ID: 2NSD or 4TZK) from the Protein Data Bank.

  • Refinement: Remove co-crystallized ligands but retain the NAD+ cofactor , as it forms a critical part of the binding pocket wall[1].

  • Protonation: Assign protonation states at physiological pH (7.4).

    • Causality: Ensuring the correct protonation state of the catalytic Tyr158 residue is mandatory, as it acts as a primary hydrogen bond donor to the incoming ligand[1][4].

Step 3: Grid Generation & Docking
  • Grid Box: Center the grid box coordinates on the substrate-binding loop, encompassing the NAD+ nicotinamide ring and Tyr158.

  • Execution: Run the docking simulation using Lamarckian Genetic Algorithm (AutoDock) or Extra Precision (Glide XP). Generate 50-100 poses per ligand to ensure thorough conformational sampling.

Docking_Workflow LigPrep Ligand Preparation DFT Optimization Charge Assignment Docking Molecular Docking Conformational Sampling LigPrep->Docking ProtPrep Protein Preparation PDB: 2NSD Retain NAD+ Cofactor Grid Grid Generation Define Active Site (Tyr158, Phe149) ProtPrep->Grid Grid->Docking Analysis Pose Analysis ΔG Scoring Interaction Mapping Docking->Analysis

Caption: Step-by-step in silico molecular docking workflow for evaluating InhA inhibitors.

Experimental Validation: In Vitro MABA Assay

Computational predictions must be grounded in empirical data. The[2] is the gold standard for validating the antitubercular efficacy of computational hits.

Step-by-Step Methodology:
  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until logarithmic growth phase (OD600 ≈ 0.6-0.8).

  • Compound Dilution: Prepare two-fold serial dilutions of the chromeno[2,3-d]pyrimidine derivatives (ranging from 100 µg/mL to 0.1 µg/mL) in a 96-well microtiter plate. Include Isoniazid and Triclosan as positive controls.

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Incubate the plates at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of Resazurin solution (Alamar Blue) to each well and incubate for an additional 24-48 hours.

  • Readout:

    • Causality: Resazurin is a blue, non-fluorescent oxidation-reduction indicator. Viable mycobacteria metabolize and reduce resazurin to resorufin, which is pink and highly fluorescent. The MIC is objectively defined as the lowest drug concentration that prevents this color change (remaining blue), confirming the cessation of cellular respiration and validating the in silico docking predictions.

References

  • Synthesis, Characterization, and Computational Studies of Novel 5-(Substituted)-1,5-Dihydro-2H-Chromeno[2,3-d]Pyrimidine-2,4(3H)-Dione Scaffolds as Potent Biological Agents. Chemistry & Biodiversity (PubMed).[Link]

  • Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. Journal of Pure and Applied Microbiology.[Link]

  • New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. Pharmaceuticals (PMC).[Link]

  • Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Taylor & Francis.[Link]

  • Rational design and microwave-promoted synthesis of triclosan-based dimers: targeting InhA for anti-mycobacterial profiling. Royal Society Publishing.[Link]

Sources

Comparative

A Comparative Guide to Pyrazolidine-3,5-dione and 5-Hydroxy-1H-pyrazol-3(2H)-one as MurB Inhibitors

For Researchers, Scientists, and Drug Development Professionals Executive Summary The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents that act on new targets. One such promi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents that act on new targets. One such promising target is UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the cytoplasmic biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This guide provides an in-depth comparison of two classes of small-molecule MurB inhibitors: pyrazolidine-3,5-diones and 5-hydroxy-1H-pyrazol-3(2H)-ones. Drawing from published experimental data, we analyze their respective potencies, mechanisms of action, and structure-activity relationships (SAR). This analysis reveals that while both scaffolds target MurB, derivatives of 5-hydroxy-1H-pyrazol-3(2H)-one generally exhibit superior enzymatic inhibition and more potent whole-cell antibacterial activity, particularly against Gram-positive pathogens.[1][3]

Introduction: MurB as a Critical Target in Antibacterial Drug Discovery

The Role of MurB in Peptidoglycan Biosynthesis

Peptidoglycan is a unique and essential polymer that forms a mesh-like layer around the bacterial cytoplasmic membrane, providing structural integrity and protection against osmotic lysis.[4][5][6] Its biosynthesis pathway is an intricate, multi-stage process that begins in the cytoplasm.[6][7] The enzyme MurB, a flavin adenine dinucleotide (FAD)-dependent oxidoreductase, catalyzes the second committed step in this pathway.[2] Specifically, MurB reduces the enolpyruvyl moiety of UDP-N-acetylenolpyruvylglucosamine (UNAG-EP) to a D-lactyl group, forming UDP-N-acetylmuramic acid (UNAM), using NADPH as a cofactor.[2]

This enzymatic step is critical for bacterial viability.[8] The absence of a MurB homologue in eukaryotic cells makes it an ideal and highly specific target for the development of new antibacterial therapeutics with a potentially low risk of host toxicity.[1][2][8]

Visualizing the MurB-Catalyzed Reaction and Inhibition

The following diagram illustrates the pivotal role of MurB in the peptidoglycan synthesis pathway and the mechanism by which inhibitors block this process.

MurB_Pathway cluster_cytoplasm Bacterial Cytoplasm UNAG_EP UDP-N-acetylenolpyruvyl- glucosamine (UNAG-EP) MurB MurB Enzyme (Target) UNAG_EP->MurB UNAM UDP-N-acetylmuramic acid (UNAM) Downstream -> To MurC, D, E, F -> Peptidoglycan Synthesis UNAM->Downstream MurB->UNAM Catalysis NADP NADP+ MurB->NADP NADPH NADPH NADPH->MurB Inhibitors Pyrazolidine-3,5-dione & 5-Hydroxy-1H-pyrazol-3(2H)-one Inhibitors->MurB Inhibition

Caption: MurB catalyzes the NADPH-dependent reduction of UNAG-EP to UNAM, a key step in cell wall synthesis. Pyrazolone-based inhibitors block this reaction.

Comparative Analysis of Inhibitor Scaffolds

A 2006 study published in the Journal of Medicinal Chemistry provided a foundational head-to-head comparison of pyrazolidine-3,5-dione and 5-hydroxy-1H-pyrazol-3(2H)-one derivatives as E. coli MurB inhibitors.[1]

Pyrazolidine-3,5-dione Derivatives

Initial screening revealed that compounds based on the pyrazolidine-3,5-dione scaffold are generally weak inhibitors of MurB.[1] For instance, several synthesized analogs displayed IC50 values greater than 68 µM.[1]

However, specific substitutions can moderately improve potency. The analog 18 , a 1,2-bis(3,4-dichlorophenyl)pyrazolidine-3,5-dione, showed the most promising activity in its class with a MurB IC50 of 25 µM.[1] This compound also demonstrated moderate antibacterial activity against Gram-positive bacteria like S. aureus and E. faecalis (MIC = 8 µg/mL).[1] Further studies on related 3,5-dioxopyrazolidine-4-carboxamides confirmed that this class can achieve more potent MurB inhibition (IC50 values of 4.1 to 6.8 µM against E. coli MurB) and bind within the enzyme's active site adjacent to the FAD cofactor.[8]

The structure-activity relationship for this class suggests that lipophilic, electron-withdrawing groups on the N-phenyl rings are favorable for activity.

5-Hydroxy-1H-pyrazol-3(2H)-one Derivatives

In direct comparison, the 5-hydroxy-1H-pyrazol-3(2H)-one scaffold yields significantly more potent MurB inhibitors.[1][3] Many derivatives in this class show low micromolar IC50 values against E. coli MurB and, crucially, submicromolar Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.[1][3]

Key Structure-Activity Relationship (SAR) Insights:

  • C4-Substituent: A partial least squares analysis revealed a strong correlation between the lipophilicity of the C-4 substituent and both MurB inhibitory potency and antibacterial activity (MIC).[3] Electron-withdrawing substituents on this moiety, such as chloro (Cl), trifluoromethyl (CF3), and cyano (CN), generally produce potent compounds.[1]

  • Internal Hydrogen Bond: An internal hydrogen bond between the amide N-H at the C4 position and the pyrazolone carbonyl is likely crucial for maintaining a rigid, bioactive conformation.[1] An N-methylated analog, which cannot form this bond, was found to be completely inactive (MurB IC50 > 55 µM).[1]

  • Binding Mode: Docking studies suggest these inhibitors bind in the MurB active site. One predicted orientation places the 1,3-dicarbonyl group of the pyrazolone core over the diphosphate binding site of the substrate, with the C-4 substituent positioned above the flavin ring of the FAD cofactor.

Data-Driven Comparison Summary

The following table summarizes the performance of representative compounds from each class, with data extracted from studies on E. coli MurB and various bacterial strains.[1]

ParameterPyrazolidine-3,5-dione (Analog 18)5-Hydroxy-1H-pyrazol-3(2H)-one (Analog 21)
Core Scaffold Pyrazolidine-3,5-dione5-Hydroxy-1H-pyrazol-3(2H)-one
MurB IC50 (µM) 255.6
S. aureus MIC (µg/mL) 80.21
E. faecalis MIC (µg/mL) 80.21
S. pneumoniae MIC (µg/mL) 80.21
E. coli (imp) MIC (µg/mL) *32>109
Key SAR Feature Requires bulky, lipophilic N-aryl groups.Lipophilic, electron-withdrawing C4-substituent is critical. Internal H-bond essential for activity.
Overall Assessment Moderate enzyme inhibitor with moderate Gram-positive activity.Potent enzyme inhibitor with excellent Gram-positive activity.

*Note: E. coli GC 4560 imp is a strain with increased outer membrane permeability.[1]

Experimental Protocol: In Vitro MurB Inhibition Assay

This protocol describes a standard, continuous spectrophotometric assay to determine the inhibitory activity of compounds against MurB by monitoring the consumption of the NADPH cofactor.

Rationale Behind Experimental Choices
  • Continuous Assay: This method allows for the real-time measurement of enzyme kinetics, providing more robust data than endpoint assays.

  • Spectrophotometry at 340 nm: NADPH has a distinct absorbance peak at 340 nm, while its oxidized form, NADP+, does not. The rate of decrease in absorbance is directly proportional to the rate of the MurB-catalyzed reaction.[9]

  • Coupled MurA Reaction: The substrate for MurB, UNAG-EP, is typically generated in situ from UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP) using the MurA enzyme. This mimics the biological pathway and ensures a fresh supply of substrate.

Experimental Workflow Diagram

Workflow A 1. Reagent Preparation - Buffer (Tris-HCl) - Substrates (UNAG, PEP) - Cofactor (NADPH) - Enzymes (MurA, MurB) - Test Compounds (in DMSO) B 2. In Situ Substrate Generation - Incubate MurA, UNAG, and PEP - Allows for formation of UNAG-EP A->B C 3. Assay Mixture Preparation - In a 96-well UV-plate, add:  - Buffer  - NADPH  - Test Compound or DMSO (control)  - MurB Enzyme B->C D 4. Reaction Initiation - Add UNAG-EP solution (from Step 2)  to each well to start the reaction C->D E 5. Data Acquisition - Immediately place plate in a  spectrophotometer. - Monitor A340 decrease every 30s  for 10-15 minutes. D->E F 6. Data Analysis - Calculate initial reaction velocity (V₀). - Plot % Inhibition vs. [Compound]. - Fit data to determine IC50 value. E->F

Caption: Workflow for a coupled spectrophotometric MurB inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • MurA Enzyme: Recombinant E. coli MurA, purified to >95%.

    • MurB Enzyme: Recombinant E. coli MurB, purified to >95%.

    • Substrates: 20 mM UDP-N-acetylglucosamine (UNAG) stock in water; 20 mM phosphoenolpyruvate (PEP) stock in water.

    • Cofactor: 10 mM NADPH stock in water.

    • Test Compounds: Prepare a 10 mM stock solution in 100% DMSO. Create serial dilutions as needed.

  • In Situ Generation of UNAG-EP (MurB Substrate):

    • In a microcentrifuge tube, combine 100 µL of 20 mM UNAG, 100 µL of 20 mM PEP, and a catalytic amount of MurA enzyme (e.g., 50 nM final concentration) in Assay Buffer.

    • Incubate at 37°C for 30 minutes to allow for the conversion of UNAG to UNAG-EP.[9] This mixture will be used to initiate the MurB reaction.

  • MurB Inhibition Assay (96-well UV-transparent plate format):

    • Prepare assay mixtures in each well for a final volume of 100 µL.

    • To each well, add:

      • Assay Buffer

      • Test compound (e.g., 2 µL of stock) or DMSO for control wells (final DMSO concentration ≤2%).

      • MurB enzyme (to a final concentration of ~50 nM).

      • NADPH (to a final concentration of 50 µM).

    • Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pre-prepared UNAG-EP solution to each well (to a final concentration of 50 µM).

    • Immediately place the plate in a microplate reader capable of reading UV absorbance.

    • Monitor the decrease in absorbance at 340 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Conclusion and Future Outlook

The comparative analysis clearly demonstrates that while both pyrazolidine-3,5-dione and 5-hydroxy-1H-pyrazol-3(2H)-one scaffolds can be developed into MurB inhibitors, the latter has shown superior potential.[1] The 5-hydroxy-1H-pyrazol-3(2H)-one derivatives combine potent low-micromolar enzymatic inhibition with excellent sub-micromolar antibacterial activity against challenging Gram-positive pathogens.[1][3] Their well-defined structure-activity relationship, particularly the importance of a lipophilic C4-substituent and an internal hydrogen bond, provides a clear roadmap for further optimization.[1]

In contrast, the pyrazolidine-3,5-dione class generally yields compounds with weaker enzymatic and whole-cell activity, though specific analogs show moderate promise.[1][8] Future drug discovery efforts focusing on MurB would be well-advised to prioritize the optimization of the 5-hydroxy-1H-pyrazol-3(2H)-one scaffold to enhance properties such as Gram-negative activity and pharmacokinetic profiles, paving the way for a new class of antibacterial agents.

References

  • Andres, C. J., et al. (2006). Pyrazolidine-3,5-diones and 5-Hydroxy-1H-pyrazol-3(2H)-ones, Inhibitors of UDP-N-acetylenolpyruvyl Glucosamine Reductase. Journal of Medicinal Chemistry, 49(20), 6027–6036. [Link]

  • Andres, C. J., et al. (2006). Pyrazolidine-3,5-diones and 5-hydroxy-1H-pyrazol-3(2H)-ones, inhibitors of UDP-N-acetylenolpyruvyl glucosamine reductase. PubMed. [Link]

  • Paz, M. & Cava, F. (2023). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus. [Link]

  • Paz, M., et al. (2023). Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria. International Journal of Molecular Sciences. [Link]

  • Wikipedia contributors. (2024). Peptidoglycan. Wikipedia. [Link]

  • CD Biosynsis. Peptidoglycan Biosynthesis. CD Biosynsis. [Link]

  • Willey, J. M., et al. (n.d.). Peptidoglycan Synthesis. Prescott's Microbiology. [Link] (Note: Deep link unavailable, linking to main product page).

  • Singh, S., et al. (2022). Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. Molecules. [Link]

  • Yang, Y., et al. (2007). 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy. [Link]

  • Basak, A. K., et al. (2023). The Potential of Mur Enzymes as Targets for Antimicrobial Drug Discovery. Current Drug Targets. [Link]

  • Matos, M. J., et al. (2023). Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. Pharmaceuticals. [Link]

  • ResearchGate. (2006). Pyrazolidine-3,5-diones and 5-Hydroxy-1 H -pyrazol-3(2 H )-ones, Inhibitors of UDP- N -acetylenolpyruvyl Glucosamine Reductase. ResearchGate. [Link]

  • El-Baih, F. E. M., et al. (1989). Synthesis of pyrazolidinone antibacterial agents. PubMed. [Link]

  • ResearchGate. (2014). Synthesis, Characterization, invitro Antibacterial, Anti-inflammatory Evaluations of Novel 4-Quinolone containing Pyrazolidinedione derivatives. ResearchGate. [Link]

  • TSI Journals. (2008). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLIDIN-3-ONES DERIVATIVES. TSI Journals. [Link]

  • Benson, T. E., et al. (1996). The structure of the substrate-free form of MurB, an essential enzyme for the synthesis of bacterial cell walls. PubMed. [Link]

  • Research Journal of Pharmacy and Technology. (2015). Antimicrobial activity of newly Synthesized Pyrazolidine-3, 5-dione Substituted Thiochromene Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • El-Kholy, A. A. (2003). Structure and function of the Mur enzymes: development of novel inhibitors. PubMed. [Link]

  • Kumari, P., et al. (2021). Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview. ACS Omega. [Link]

  • de Oliveira, C. H., et al. (2022). Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. Frontiers in Molecular Biosciences. [Link]

  • ResearchGate. (2018). Activities of the Mur enzymes (MurA-MurF) at various concentrations. ResearchGate. [Link]

Sources

Validation

Comparative Guide: Cross-Reactivity of 2-Thioxodihydropyrimidine-4,6(1H,5H)-dione Derivatives with Carbonic Anhydrase Isoforms

Executive Summary The human carbonic anhydrase (hCA) family consists of multiple metalloenzyme isoforms that catalyze the reversible hydration of carbon dioxide. While hCAs are critical for physiological acid-base balanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The human carbonic anhydrase (hCA) family consists of multiple metalloenzyme isoforms that catalyze the reversible hydration of carbon dioxide. While hCAs are critical for physiological acid-base balance, the dysregulation of specific isoforms is heavily implicated in pathologies ranging from glaucoma to tumorigenesis [1].

Historically, classic inhibitors like Acetazolamide (AAZ) have suffered from a lack of isoform selectivity, leading to off-target systemic toxicity (e.g., inhibiting the ubiquitous cytosolic hCA I and II while attempting to target the tumor-associated transmembrane hCA IX and XII). Recently, 2-thioxodihydropyrimidine-4,6(1H,5H)-dione derivatives have emerged as a superior alternative. By leveraging the "tail approach" in rational drug design, these derivatives exploit the variable outer rims of the CA active site, achieving unprecedented selectivity profiles [1, 2].

This guide objectively compares the cross-reactivity and performance of these novel pyrimidine derivatives against traditional inhibitors, supported by mechanistic insights and validated experimental protocols.

Mechanistic Rationale: The "Tail Approach" to Selectivity

The active site of all catalytically active hCA isoforms is structurally conserved at its base, featuring a zinc ion (Zn²⁺) coordinated by three histidine residues (His94, His96, His119) [1]. Traditional inhibitors rely almost exclusively on a primary pharmacophore (like a sulfonamide group) that binds directly to this zinc ion. Because the base of the cavity is identical across isoforms, traditional drugs exhibit poor selectivity.

To solve this, 2-thioxodihydropyrimidine-4,6(1H,5H)-dione derivatives employ a bipartite structural strategy:

  • The Zinc-Binding Group (ZBG): A sulfonamide or hydrolyzed isocoumarin core anchors the molecule to the Zn²⁺ ion and forms hydrogen bonds with "gatekeeper" residues (Thr199, Glu105) [1, 2].

  • The Bulky Tail: The 2-thioxodihydropyrimidine moiety acts as an extended tail. While the bottom of the CA active site is conserved, the middle and outer rims differ significantly in their hydrophobic and hydrophilic topography across isoforms. The bulky pyrimidine tail creates deliberate steric clashes with off-target isoforms (e.g., hCA I) while forming favorable van der Waals and hydrophobic interactions with the wider pockets of target isoforms (e.g., hCA II, IV, or XII) [1].

CA_Interaction cluster_0 Inhibitor Core (Tail Approach) cluster_1 Carbonic Anhydrase Active Site Inhibitor 2-thioxodihydropyrimidine Derivatives Sulfonamide Sulfonamide/Isocoumarin (Zinc Binding) Inhibitor->Sulfonamide primary pharmacophore Tail Tail Moiety (Isoform Selectivity) Inhibitor->Tail structural extension Zn Zn2+ Ion Sulfonamide->Zn coordinates Gatekeepers Thr199, Glu105 (Gatekeepers) Sulfonamide->Gatekeepers H-bonds Hydrophobic Variable Pocket (Isoform Specific) Tail->Hydrophobic steric/hydrophobic fit His His94, His96, His119 Zn->His anchored by

Mechanistic interaction of 2-thioxodihydropyrimidine derivatives with the CA active site.

Comparative Performance Data

The table below synthesizes the inhibition constants ( Ki​ ) of newly developed 2-thioxodihydropyrimidine derivatives against the clinical standard, Acetazolamide (AAZ). Data is stratified across key cytosolic (hCA I, II) and membrane-associated (hCA IV, IX, XII) isoforms[1, 2].

Inhibitor Class / CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IV (Membrane)hCA IX (Tumor-Assoc.)hCA XII (Tumor-Assoc.)
Acetazolamide (AAZ) (Standard)250 nM12.1 nM74.0 nM25.0 nM5.7 nM
Compound 14 (Pyrimidine-Sulfonamide)65.7 nM3.6 nM 18.5 nM>1000 nM>1000 nM
Compound 8 (Pyrimidine-Sulfonamide)124.0 nM15.2 nM5.4 nM >1000 nM>1000 nM
Isocoumarin-Pyrimidine Hybrids >100 µM>100 µMN/A2.7–78.9 µM 1.2–66.5 µM
Key Takeaways from the Data:
  • Superior Potency: Compound 14 outperforms AAZ by a factor of ~3.3x against hCA II ( Ki​ = 3.6 nM vs 12.1 nM), making it highly relevant for applications where hCA II inhibition is desired (e.g., glaucoma) [1].

  • Membrane Isoform Targeting: Compound 8 demonstrates exceptional affinity for hCA IV ( Ki​ = 5.4 nM), vastly outperforming AAZ (74 nM) [1].

  • Tumor-Specific Selectivity: The integration of the pyrimidine-dione moiety into an isocoumarin scaffold completely abolishes off-target binding to hCA I and II (>100 µM), while retaining selective inhibition of the tumor-associated isoforms hCA IX and XII [2]. This is critical for developing anticancer agents that do not cause systemic pH imbalances.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the kinetic data presented above must be derived from highly controlled environments. Standard spectrophotometry is insufficient for CA assays because the enzyme's turnover rate ( kcat​≈106 s−1 ) outpaces standard mixing times. Therefore, a Stopped-Flow CO₂ Hydration Assay is the gold standard [1].

Protocol: Stopped-Flow CO₂ Hydration Assay

Purpose: To determine the inhibition constant ( Ki​ ) by monitoring the initial velocity of the CA-catalyzed hydration of CO₂ to bicarbonate and protons.

Reagents & Equipment:

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Indicator: Phenol red (0.2 mM).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain constant ionic strength).

  • Substrate: CO₂-saturated ultrapure water (approx. 15 mM at 20°C).

Step-by-Step Workflow:

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant hCA (10-50 nM final concentration) with varying concentrations of the 2-thioxodihydropyrimidine derivative in the HEPES buffer.

    • Expert Insight (Causality): You must incubate this mixture for exactly 10–15 minutes at 20°C before introducing the substrate. CA inhibitors often exhibit slow-binding kinetics due to the displacement of the deep-seated zinc-bound water molecule. Skipping this step results in artificially high, inaccurate Ki​ values.

  • Rapid Mixing: Load the enzyme-inhibitor complex into Syringe A and the CO₂-saturated water into Syringe B of the stopped-flow instrument. Trigger the pneumatic ram to mix the solutions in <2 milliseconds.

  • Spectrophotometric Detection: Monitor the absorbance of Phenol Red at 557 nm.

    • Expert Insight (Causality): As CO₂ is hydrated, protons are released, dropping the pH. Phenol red changes color in response to this acidification. Monitoring at 557 nm provides a direct, real-time proxy for product formation.

  • Data Analysis: Extract the initial velocity ( v0​ ) from the linear portion of the absorbance-time curve (typically the first 5-10% of the reaction). Use the Cheng-Prusoff equation or non-linear least-squares fitting of the Michaelis-Menten equation to calculate the Ki​ .

Self-Validating Controls:

  • Baseline Control: Run the assay without the enzyme to measure the uncatalyzed rate of CO₂ hydration. Subtract this baseline from all enzymatic runs.

  • Positive Control: Run the assay with Acetazolamide (AAZ) to verify that the calculated Ki​ matches established literature values.

Assay_Workflow Prep 1. Enzyme-Inhibitor Incubation (10-15 min at 20°C to reach equilibrium) Mix 2. Rapid Mixing (Stopped-Flow) Inject CO2-saturated buffer Prep->Mix Detect 3. Spectrophotometric Detection Monitor Phenol Red at 557 nm Mix->Detect Analyze 4. Kinetic Analysis Calculate Initial Velocity & Ki via Cheng-Prusoff Detect->Analyze

Stopped-flow CO2 hydration assay workflow for determining CA inhibition kinetics.

Conclusion

For drug development professionals targeting the carbonic anhydrase pathway, relying on first-generation inhibitors like Acetazolamide poses significant risks regarding off-target toxicity. The integration of a 2-thioxodihydropyrimidine-4,6(1H,5H)-dione moiety into sulfonamide or isocoumarin scaffolds represents a paradigm shift.

By exploiting the steric bulk and unique electronic properties of the pyrimidine-dione ring, researchers can forcefully dictate the compound's orientation within the variable outer rims of the CA active site. This rational design yields compounds that not only outperform clinical standards in raw potency (e.g., Compound 14 against hCA II) but also achieve absolute selectivity for tumor-associated isoforms (e.g., Isocoumarin hybrids against hCA IX/XII).

References

  • Angeli, A., Petrou, A., Kartcev, V., Prezent, M., Sirakanyan, S., Geronikaki, A., & Supuran, C. T. "p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences, 2026, 27(6), 2725. URL: [Link]

  • Onyılmaz, M., Koca, M., Bonardi, A., Degirmenci, M., & Supuran, C. T. "Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 743-748. URL: [Link]

Comparative

Benchmarking the fluorescence quantum yield of iDPPnTs against DPPnTs

Benchmarking the Fluorescence Quantum Yield of iDPPnTs Against DPPnTs: A Mechanistic and Methodological Guide When engineering conjugated materials for organic optoelectronics, the diketopyrrolopyrrole (DPP) core is a ub...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Fluorescence Quantum Yield of iDPPnTs Against DPPnTs: A Mechanistic and Methodological Guide

When engineering conjugated materials for organic optoelectronics, the diketopyrrolopyrrole (DPP) core is a ubiquitous building block, celebrated for its exceptional photostability and high fluorescence quantum yield. However, a simple structural isomerization—inverting the orientation of the two lactam rings to form iso-DPP (iDPP)—fundamentally rewrites the molecule's photophysics.

In this guide, we benchmark the fluorescence quantum yield ( Φflu​ ) of thiophene-flanked iso-DPPs (iDPPnTs) against their standard DPPnT counterparts. By dissecting the quantum mechanical causality behind their divergent emission profiles, we provide a comprehensive framework for understanding these materials, alongside a self-validating experimental protocol for accurate quantum yield quantification.

Mechanistic Causality: The Photophysics of Molecular Symmetry

To understand why a simple isomerization quenches fluorescence, we must look at the symmetry of the lowest excited singlet state (S1). The stark contrast in emission between DPPnTs and iDPPnTs is a direct consequence of quantum mechanical selection rules governing transition dipole moments[1].

In standard DPPnTs , the S1 state possesses 1B symmetry (within a C2​ point group)[2]. The electronic transition from this 1B excited state back to the S0​ ground state is symmetry-allowed. This results in a high oscillator strength, a rapid radiative decay rate ( krad​ ), and consequently, bright fluorescence with quantum yields often approaching 0.88[3].

Conversely, the isomeric iDPPnTs exhibit an S1 state with 1A symmetry [1][2]. The 1A→S0​ transition is symmetry-forbidden, resulting in a negligible oscillator strength[1]. Because the radiative decay pathway is effectively suppressed, the excited state is forced to relax via efficient non-radiative decay pathways—a common phenomenon for carbonyl-containing chromophores[1].

Furthermore, extending the oligothiophene conjugation length (increasing n ) in iDPPnTs increases the intramolecular charge transfer (ICT) character of the lowest 1A excited state[1]. This enhanced charge transfer character further precludes high fluorescence quantum yields, dropping the Φflu​ to the order of 10−3 to 10−4 [1][2].

Photophysics cluster_DPP DPPnT (Highly Fluorescent) cluster_iDPP iDPPnT (Weakly Fluorescent) DPP_S1 S1 State (1B Symmetry) DPP_S0 S0 Ground State DPP_S1->DPP_S0 Allowed Transition High Oscillator Strength iDPP_S1 S1 State (1A Symmetry) iDPP_S0 S0 Ground State iDPP_S1->iDPP_S0 Forbidden Transition Non-Radiative Dominates

Jablonski diagram illustrating the symmetry-driven relaxation pathways of DPPnT versus iDPPnT.

Quantitative Benchmarking

The table below summarizes the critical photophysical parameters distinguishing these two isomeric classes, highlighting how structural orientation dictates optical utility.

Photophysical PropertyDPPnTs (Standard)iDPPnTs (Isomeric)
Core Structure pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dionepyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
S1 Excited State Symmetry 1B ( C2​ symmetry)1A ( C2​ symmetry)
Oscillator Strength High (Allowed Transition)Negligible (Forbidden Transition)
Fluorescence Quantum Yield ( Φflu​ ) High (~0.88)Very Low ( 10−3 to 10−4 )
Primary Relaxation Pathway Radiative Decay (Fluorescence)Non-Radiative Decay
Effect of Chain Extension Shifts emission wavelengthIncreases Charge Transfer (CT) character

Experimental Methodology: Self-Validating Protocol for Quantum Yield Determination

To accurately benchmark weakly emitting fluorophores like iDPPnTs against highly fluorescent standards, researchers must employ a rigorous, self-validating relative quantum yield protocol. Single-point measurements are highly susceptible to pipetting errors and inner-filter effects; therefore, a gradient-based approach is mandatory.

QY_Workflow S1 1. Standard & Sample Prep (Concentration Gradient) S2 2. UV-Vis Absorption (Validate OD < 0.05) S1->S2 S3 3. Emission Scanning (Integrate Spectral Area) S2->S3 S4 4. Gradient Analysis (Calculate Relative QY) S3->S4

Self-validating experimental workflow for determining relative fluorescence quantum yields.

Step 1: Standard Selection and Gradient Preparation

Select a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to your sample. For iDPPnTs, Rhodamine 101 ( Φflu​≈1.0 in ethanol) is the established standard[1].

  • Prepare a stock solution of both the iDPPnT sample and the Rhodamine 101 standard.

  • Dilute these stocks to create a 5-point concentration gradient for both the sample and the standard.

Step 2: UV-Vis Absorption Profiling (Validation Checkpoint)

Measure the absorbance of all 10 solutions (5 sample, 5 standard) using a UV-Vis spectrophotometer.

  • Causality for validation: You must ensure that the Optical Density (OD) at the chosen excitation wavelength remains below 0.05 for all solutions. If the OD exceeds 0.05, the solution will reabsorb its own emitted light (the inner-filter effect), artificially deflating the measured quantum yield and destroying the linear relationship between concentration and emission.

Step 3: Fluorescence Emission Scanning

Using a spectrofluorometer, excite the solutions at the exact wavelength used to measure the OD in Step 2.

  • Record the full emission spectrum for each solution.

  • Calculate the integrated fluorescence intensity (the total area under the emission curve) for each spectrum.

Step 4: Gradient Analysis and QY Calculation

Plot the Integrated Fluorescence Intensity (Y-axis) against the Absorbance (X-axis) for both the sample and the standard.

  • Self-Validation: Both plots must yield a straight line passing through the origin ( R2>0.99 ). A non-linear plot indicates aggregation, concentration quenching, or inner-filter effects, invalidating the assay.

  • Extract the gradients (slopes) of both lines ( Gradx​ for the sample, Gradst​ for the standard).

  • Calculate the relative quantum yield using the following equation:

Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

(Where Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent used).

Conclusion

While iDPPnTs are objectively poor fluorophores compared to their DPPnT counterparts, labeling them as "inferior" ignores their mechanistic utility. The symmetry-forbidden nature of their 1A→S0​ transition and their pronounced charge transfer character make iDPPnTs highly intriguing candidates for non-emissive optoelectronic applications—such as specific organic field-effect transistors (OFETs) or photovoltaic acceptors—where non-radiative pathways or efficient charge separation are prioritized over photon emission.

References

  • Kirkus, M., Knippenberg, S., Beljonne, D., Cornil, J., Janssen, R. A. J., & Meskers, S. C. J. (2013). "Synthesis and Optical Properties of Pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (iDPP)-Based Molecules." The Journal of Physical Chemistry A, 117(13), 2782–2789.[Link]

  • Tieke, B., & Rabindranath, A. R. (2019). "Conjugated Polymers Containing Building Blocks 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), Benzodipyrrolidone (BDP) or Naphthodipyrrolidone (NDP): A Review." Polymers, 11(10), 1680.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 1H,5H-Dione Derivatives

In modern drug development, 1H,5H-dione scaffolds—such as 5-Aminopyrimidine-4,6(1H,5H)-dione and 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione—are critical intermediates. They are frequently utilized as protein degrader buil...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, 1H,5H-dione scaffolds—such as 5-Aminopyrimidine-4,6(1H,5H)-dione and 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione—are critical intermediates. They are frequently utilized as protein degrader building blocks and in the synthesis of complex pharmaceutical agents[1]. However, the very structural features that make these compounds valuable (such as highly reactive electrophilic and nucleophilic sites governed by their HOMO/LUMO energy gaps) also dictate stringent handling, storage, and disposal protocols.

This guide provides researchers and laboratory personnel with a self-validating, step-by-step operational framework for the safe handling of 1H,5H-dione derivatives, ensuring both scientific integrity and personnel safety.

Risk Assessment and Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), it is essential to understand why these protections are necessary.

  • Chemical Reactivity: The energy gap between the HOMO and LUMO in 1H,5H-dione derivatives indicates their chemical stability and reactivity. A smaller energy gap suggests higher reactivity, making them susceptible to rapid degradation or unintended reactions if exposed to incompatible substances (e.g., strong oxidizers or acids)[2].

  • Physical Hazards: Many of these derivatives are supplied as fine, opaque powders[2]. Aerosolization during weighing or transfer poses a significant inhalation risk, potentially leading to respiratory sensitization or mucosal irritation.

  • Environmental Sensitivity: These compounds often require storage in tightly sealed containers, protected from light and moisture, under an inert atmosphere at 2–8°C to ensure long-term stability and prevent degradation.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with dermal contact and inhalation, PPE must be scaled according to the operational volume and the specific physical state of the compound.

Operational ScaleRespiratory ProtectionDermal Protection (Gloves)Eye/Face ProtectionBody Protection
Analytical Scale (<1g) N95 or FFP2 Mask (if handled outside a closed system)Single-layer Nitrile (min. 4 mil thickness)Safety glasses with side shieldsStandard cotton lab coat
Preparative Scale (1g - 50g) Half-face respirator with P100 particulate filtersDouble-gloving (Nitrile, inner 4 mil, outer 8 mil)Chemical splash gogglesFlame-resistant (FR) lab coat
Bulk Handling (>50g) Powered Air-Purifying Respirator (PAPR) with HEPADouble-gloving (Nitrile over Butyl rubber)Full face shield over splash gogglesTyvek® suit or impermeable apron

Causality Note: Double-gloving is mandated for preparative and bulk scales because the carbonyl and amino groups on the pyrimidine ring can facilitate rapid permeation through compromised single-layer barriers, especially when dissolved in organic solvents like DMSO or DMF during synthesis workflows.

Step-by-Step Operational Workflow

The following protocol is a self-validating system designed to prevent exposure and maintain the chemical integrity of the 1H,5H-dione derivative.

Phase 1: Preparation and Environmental Control
  • Verify Storage Conditions: Retrieve the compound from the 2–8°C storage unit. Allow the sealed container to equilibrate to room temperature (20–25°C) in a desiccator to prevent condensation, which can hydrolyze the compound[2].

  • Establish the Workspace: Conduct all open-handling procedures inside a certified Class II, Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Inert Atmosphere Setup: For highly reactive derivatives, purge the weighing balance enclosure with Argon or Nitrogen to displace oxygen and ambient moisture.

Phase 2: Handling and Transfer
  • Don PPE: Equip the appropriate PPE based on the scale matrix above.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the spatulas and weighing boats. 1H,5H-dione powders can hold static charges, leading to aerosolization and inaccurate mass readings.

  • Transfer: Slowly transfer the powder using a micro-spatula. Cap the source bottle immediately after the required mass is obtained to minimize light and atmospheric exposure[2].

Phase 3: Decontamination
  • Wipe Down: Clean all spatulas and the balance pan with a lint-free wipe dampened with 70% Isopropanol or Ethanol.

  • Glove Disposal: Remove the outer layer of gloves inside the fume hood and dispose of them in a designated hazardous solid waste container.

Spill Response and Disposal Plan

In the event of a spill, immediate and systematic action is required to prevent cross-contamination and exposure.

Step-by-Step Spill Response
  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone[2].

  • Assess and Upgrade PPE: If the spill is outside the fume hood, immediately upgrade to a half-face respirator with P100 filters and chemical splash goggles.

  • Containment (Dry Spill): Do not sweep dry powder, as this generates aerosols. Gently cover the powder with damp paper towels (using water or a compatible solvent like isopropanol) to suppress dust.

  • Collection: Use a non-sparking scoop to collect the dampened material and place it into a sealable, chemically compatible hazardous waste container.

  • Secondary Cleaning: Wash the spill surface with a detergent solution, followed by a solvent wipe (e.g., ethanol) to remove residual organic material.

Disposal Protocol
  • Solid Waste: All contaminated PPE, wipes, and empty vials must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste: Solutions containing 1H,5H-dione derivatives must be collected in dedicated halogenated or non-halogenated waste carboys, depending on the solvent used.

  • Regulatory Compliance: Ensure proper labeling and follow all local environmental, health, and safety regulations for the disposal of pharmaceutical intermediates[2].

Operational Workflow Visualization

The following diagram illustrates the logical progression of the handling and spill response workflow.

G Start Start: Risk Assessment & Scale Determination PPE Don Appropriate PPE (Matrix Guidelines) Start->PPE Equilibrate Equilibrate to RT (Prevent Condensation) PPE->Equilibrate Weigh Weighing in Fume Hood (Inert Atmosphere) Equilibrate->Weigh Spill Spill Detected? Weigh->Spill Clean Dampen, Contain & Clean (Avoid Aerosolization) Spill->Clean Yes Dispose Hazardous Waste Disposal (Regulatory Compliance) Spill->Dispose No Clean->Dispose

Caption: Logical workflow for the safe handling, transfer, and spill management of 1H,5H-dione derivatives.

References

  • Sinochem Nanjing Corporation. "5-(2-Methoxyphenoxy)-[2,2'-Bipyrimidine]-4,6(1H,5H)-Dione." Sinochem Nanjing Products. Available at:[Link]

  • CP Lab Safety. "2-(Methylthio)pyrimidine-4, 6(1H, 5H)-dione, min 98%, 100 grams." Calpaclab. Available at: [Link]

Sources

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